Ethyl 4-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPWRAWAUYIELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048211 | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Acros Organics MSDS] | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
94-08-6 | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl p-toluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL P-TOLUATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF0SQ8L2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-methylbenzoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 4-methylbenzoate (also known as ethyl p-toluate), a versatile aromatic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical properties, established synthesis protocols, and significant applications, grounding all claims in authoritative references.
Introduction and Molecular Structure
This compound (CAS No. 94-08-6) is an organic ester with the molecular formula C₁₀H₁₂O₂.[1][2] Structurally, it consists of a benzene ring substituted at the para-position (position 4) with a methyl group and an ethyl ester group.[3] This substitution pattern imparts a unique combination of aromatic character and moderate hydrophobicity, making it a valuable intermediate in various synthetic pathways.[3][4] Its pleasant, fruity, and floral odor also leads to its widespread use in the fragrance and flavor industries.[2][3][5]
The IUPAC name for this compound is this compound.[6] It is also commonly referred to by synonyms such as Ethyl p-toluate, 4-Methylbenzoic acid ethyl ester, and p-Toluic acid ethyl ester.[1][2][7]
Molecular Structure Diagram
References
- 1. Page loading... [guidechem.com]
- 2. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Ethyl 4-methylbenzoate CAS number 94-08-6
An In-depth Technical Guide to Ethyl 4-methylbenzoate (CAS 94-08-6)
Introduction
This compound, also known by synonyms such as Ethyl p-toluate, is an aromatic ester with the CAS number 94-08-6.[1][2][3] This colorless to pale yellow liquid possesses a characteristic sweet, fruity, and floral aroma, which has cemented its importance in the flavor and fragrance industries.[2][4] Beyond its sensory applications, its chemical structure—featuring a reactive ester group and a para-substituted aromatic ring—makes it a highly versatile intermediate in advanced organic synthesis.[5] It serves as a fundamental building block for a wide array of molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[4][5][6]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, detail a robust synthesis protocol with mechanistic insights, outline modern analytical characterization techniques, explore its diverse applications, and provide essential safety and handling information.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective application. This compound is a stable organic ester under normal conditions, soluble in common organic solvents like ethanol and ether, but with limited solubility in water.[1][2] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 94-08-6 | [1][3][6][7] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][6] |
| Molecular Weight | 164.20 g/mol | [7][8][9] |
| Appearance | Colorless to pale yellow liquid | [2][4][6] |
| Odor | Fruity, sweet, floral | [4][10] |
| Boiling Point | 232-235 °C (at atmospheric pressure) | [6][7][8] |
| Density | 1.025 g/mL at 25 °C | [6][7][8] |
| Refractive Index (n²⁰/D) | 1.508 | [6][7][8] |
| Solubility | Soluble in ethanol, ether; limited in water | [1][2] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [7] |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Observed Characteristics |
| ¹H NMR (CDCl₃) | δ ~7.9 ppm (d, 2H, Ar-H ortho to C=O), δ ~7.2 ppm (d, 2H, Ar-H meta to C=O), δ ~4.3 ppm (q, 2H, -OCH₂CH₃), δ ~2.4 ppm (s, 3H, Ar-CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃).[1][11] |
| ¹³C NMR (CDCl₃) | Key shifts include δ ~166 (C=O), δ ~143 (Ar-C with CH₃), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-C with C=O), δ ~60 (-OCH₂), δ ~21 (Ar-CH₃), δ ~14 (-CH₃).[1] |
| IR (liquid film) | Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), aromatic C=C stretches (~1610, 1510 cm⁻¹), sp² C-H stretch (>3000 cm⁻¹), sp³ C-H stretch (<3000 cm⁻¹).[1] |
| Mass Spec (EI) | Molecular ion [M]⁺ at m/z = 164. Key fragments at m/z = 135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 (tropylium ion, [C₇H₇]⁺).[1][12] |
Synthesis: The Fischer-Speier Esterification
The most prevalent and industrially significant method for producing this compound is the Fischer-Speier esterification.[8] This classic acid-catalyzed reaction involves the condensation of a carboxylic acid (4-methylbenzoic acid) with an alcohol (ethanol).[13][14]
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol) or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[13][15][16]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.
Caption: Mechanism of Fischer-Speier Esterification.
Step-by-Step Synthesis Protocol
This protocol describes a laboratory-scale synthesis designed for high yield and purity.
Materials & Equipment:
-
4-methylbenzoic acid (p-toluic acid)
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a significant excess of anhydrous ethanol (e.g., 4-5 molar equivalents). While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid).[16]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The causality here is to provide sufficient thermal energy to overcome the activation energy of the reaction. Maintain reflux for 2-4 hours.[16] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction and Neutralization: Transfer the residue to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water to remove the bulk of any remaining ethanol and sulfuric acid.[17]
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-methylbenzoic acid.[17] Causality: The bicarbonate reacts with the acids to form sodium salts, which are water-soluble, and CO₂ gas. Vent the funnel frequently to release the pressure.
-
Wash the organic layer with brine to remove residual water and break any emulsions.[16]
-
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like MgSO₄.[18] Filter to remove the drying agent.
-
Purification: Remove the extraction solvent via rotary evaporation to yield the crude ester. For high purity, purify the crude product by vacuum distillation.[18] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 118-120 °C at 0.1 mmHg).[18]
Analytical Workflow for Quality Control
Ensuring the identity and purity of synthesized this compound is critical, especially for applications in pharmaceuticals and fragrances where impurities can have significant effects.[10] A multi-step analytical workflow is employed for this self-validating process.
Caption: Standard analytical workflow for compound verification.
Chromatographic Methods:
-
Gas Chromatography (GC): An excellent method for determining the purity of the volatile ester.[6] A single, sharp peak corresponding to the product's retention time indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can also be used for analysis and for isolating impurities in preparative separations.[19]
Applications in Scientific and Industrial Contexts
The utility of this compound is broad, spanning from creating pleasant aromas to acting as a pivotal precursor in complex chemical syntheses.[4][5]
-
Flavor and Fragrance Industry: Its pleasant fruity-floral scent makes it a common ingredient in perfumes, cosmetics, soaps, and other scented products.[1][10] It is also used as a flavoring agent in some food products like baked goods and beverages.[1]
-
Intermediate for Organic Synthesis: This is its most critical role for drug development professionals.
-
Building Block: It serves as a starting material for producing other valuable compounds.[2][4][5]
-
Synthesis of APIs: It is an intermediate in the manufacture of various active pharmaceutical ingredients.[5][6]
-
Derivatization: The molecule can be readily modified. For example, the benzylic methyl group can be brominated to form ethyl 4-(bromomethyl)benzoate, a highly useful alkylating agent in organic synthesis.[5]
-
Caption: Major application pathways for this compound.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical. This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][20]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][20]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.[1][20] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][20] Keep the container tightly closed to prevent exposure to moisture and air.[1][20]
-
First Aid:
Conclusion
This compound (CAS 94-08-6) is a compound of significant industrial and scientific value. Its straightforward synthesis via Fischer esterification, combined with its pleasant aromatic properties, makes it a staple in the flavor and fragrance sectors. For researchers and drug development professionals, its true power lies in its utility as a versatile and reliable synthetic intermediate. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-甲基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. 94-08-6・Ethyl p-Toluate・051-07132・055-07135[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound(94-08-6) 1H NMR spectrum [chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. chemicalbook.com [chemicalbook.com]
Spectroscopic Profile of Ethyl 4-methylbenzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-methylbenzoate (also known as ethyl p-toluate), a key aromatic ester utilized in the flavor, fragrance, and polymer industries.[1][2][3] Understanding its distinct spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering expert interpretation grounded in fundamental principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C10H12O2 and a molecular weight of approximately 164.20 g/mol .[4][5][6] Its structure, characterized by a para-substituted benzene ring, an ethyl ester group, and a methyl group, gives rise to a unique and predictable spectroscopic fingerprint. This guide will dissect the data from three primary analytical techniques to provide a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer.
Interpretation and Causality: The ¹H NMR spectrum of this compound displays four distinct signals, each corresponding to a unique proton environment in the molecule. The integration of these signals reflects the number of protons in each environment.
-
Aromatic Protons (δ 7.80-7.96 ppm): The two doublets in the downfield region of the spectrum are characteristic of the aromatic protons on the benzene ring. The protons ortho to the electron-withdrawing ester group are deshielded and appear at a lower field (δ 7.96 ppm, d, J = 8.0 Hz), while the protons ortho to the electron-donating methyl group are more shielded and appear at a slightly higher field (δ 7.26 ppm, d, J = 8.4 Hz).[7] The doublet splitting pattern arises from the coupling between adjacent protons on the ring.
-
Ethyl Group Protons (δ 4.32-4.42 ppm and 1.36-1.43 ppm): The ethyl group gives rise to a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the electronegative oxygen atom of the ester are deshielded and appear as a quartet around δ 4.32-4.42 ppm due to coupling with the three methyl protons.[7][8] These methyl protons (-CH₃) are further from the deshielding ester group and appear as an upfield triplet around δ 1.36-1.43 ppm, split by the two methylene protons.[7][8]
-
Methyl Group Protons (δ 2.41 ppm): The three protons of the methyl group attached directly to the benzene ring appear as a sharp singlet at approximately δ 2.41 ppm.[7] The singlet multiplicity indicates that there are no adjacent protons to couple with.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | Doublet | 2H | Aromatic (ortho to -COOEt) |
| 7.26 | Doublet | 2H | Aromatic (ortho to -CH₃) |
| 4.32 - 4.42 | Quartet | 2H | -OCH₂CH₃ |
| 2.41 | Singlet | 3H | Ar-CH₃ |
| 1.36 - 1.43 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: Similar to ¹H NMR, the ¹³C NMR spectrum is typically acquired in CDCl₃. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are usually required to obtain a good signal-to-noise ratio.
Interpretation and Causality: The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
-
Carbonyl Carbon (δ ~167.2 ppm): The carbon of the ester carbonyl group is significantly deshielded due to the double bond to one oxygen and a single bond to another, appearing at the lowest field.[7]
-
Aromatic Carbons (δ ~127.5-143.5 ppm): The four aromatic carbons appear in the typical range for sp² hybridized carbons. The carbon attached to the ester group (ipso-carbon) and the carbon attached to the methyl group are quaternary and often have lower intensities. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents.[7]
-
Ethyl Group Carbons (δ ~60.2 and 14.1 ppm): The methylene carbon (-CH₂-) of the ethyl group, being attached to the electronegative oxygen, is observed around δ 60.2 ppm. The terminal methyl carbon (-CH₃) is found much further upfield at approximately δ 14.1 ppm.[7]
-
Methyl Group Carbon (δ ~21.6 ppm): The carbon of the methyl group attached to the aromatic ring appears at a characteristic chemical shift of around δ 21.6 ppm.[7]
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C=O |
| 143.5 | Aromatic (C-CH₃) |
| 129.1 | Aromatic (CH) |
| 127.5 | Aromatic (C-COO) |
| 60.2 | -OCH₂CH₃ |
| 21.6 | Ar-CH₃ |
| 14.1 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum of this compound, a liquid at room temperature, is typically obtained by placing a thin film of the sample between two salt plates (e.g., KBr or NaCl) and passing an infrared beam through it.[4][9]
Interpretation and Causality: The key absorption bands in the IR spectrum of this compound confirm the presence of the ester functional group and the substituted aromatic ring.
-
C=O Stretch (around 1720 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of the ester carbonyl group. The position of this band is indicative of a conjugated ester system.
-
C-O Stretch (around 1270 cm⁻¹ and 1100 cm⁻¹): Two distinct stretching vibrations for the C-O single bonds of the ester group are expected. The C(=O)-O stretch usually appears at a higher wavenumber than the O-C(H₂) stretch.
-
C-H Stretches (around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹): The absorptions just below 3000 cm⁻¹ are due to the sp³ C-H stretching of the ethyl and methyl groups. The weaker absorptions above 3000 cm⁻¹ are characteristic of the sp² C-H stretching of the aromatic ring.
-
Aromatic C=C Bends (around 1600-1450 cm⁻¹): Several sharp bands in this region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.
-
Out-of-Plane C-H Bending (around 850-800 cm⁻¹): A strong band in this region is indicative of a 1,4-disubstituted (para) benzene ring.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong, Sharp | C=O Stretch (Ester) |
| ~1270 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-O Stretch (Ester) |
| ~2980 | Medium | sp³ C-H Stretch |
| ~3050 | Weak | sp² C-H Stretch |
| ~1610, 1510 | Medium-Strong | Aromatic C=C Stretch |
| ~840 | Strong | p-disubstitution C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: In a typical electron ionization (EI) mass spectrometer, a gaseous sample of this compound is bombarded with high-energy electrons. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.[10]
Interpretation and Causality: The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ion peaks.
-
Molecular Ion Peak (m/z 164): The peak corresponding to the intact molecular cation (M⁺˙) is expected at an m/z value equal to its molecular weight, which is 164.[6][10] The presence of this peak confirms the molecular formula.
-
Base Peak (m/z 119): The most abundant fragment ion, known as the base peak, is observed at m/z 119. This corresponds to the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in the stable 4-methylbenzoyl cation.
-
Other Significant Fragments:
-
m/z 136: This peak arises from the loss of an ethylene molecule (C₂H₄) via a McLafferty rearrangement, a common fragmentation pathway for esters with a gamma-hydrogen.[10]
-
m/z 91: This prominent peak corresponds to the tropylium ion (C₇H₇⁺), a common and stable fragment in the mass spectra of alkylbenzenes, formed by the rearrangement and fragmentation of the 4-methylbenzoyl cation.[10]
-
m/z 65: Loss of an acetylene molecule from the tropylium ion results in the C₅H₅⁺ fragment at m/z 65.[10]
-
Data Summary:
| m/z | Relative Intensity | Assignment |
| 164 | 21.5% | [M]⁺˙ (Molecular Ion) |
| 136 | 24.9% | [M - C₂H₄]⁺˙ |
| 119 | 100% | [M - •OC₂H₅]⁺ (Base Peak) |
| 91 | 33.9% | [C₇H₇]⁺ |
| 65 | 12.4% | [C₅H₅]⁺ |
Visualizing Fragmentation
The following diagram illustrates the primary fragmentation pathways for this compound in an EI mass spectrometer.
Caption: Key fragmentation pathways of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic data serves as a reliable reference for researchers and professionals in the chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ethyl para-toluate, 94-08-6 [thegoodscentscompany.com]
- 3. ethyl para-toluate [flavscents.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. This compound(94-08-6) IR Spectrum [chemicalbook.com]
- 10. This compound(94-08-6) MS spectrum [chemicalbook.com]
Synthesis of Ethyl 4-methylbenzoate from p-toluic acid and ethanol
An In-depth Technical Guide to the Synthesis of Ethyl 4-methylbenzoate from p-Toluic Acid and Ethanol
Abstract
This guide provides a comprehensive technical overview for the synthesis of this compound, a significant compound in the fragrance, flavor, and pharmaceutical industries.[1][2] The synthesis is achieved through the Fischer-Speier esterification of p-toluic acid with ethanol, a classic and efficient acid-catalyzed reaction.[3] This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and outlines methods for purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-grounded understanding of this esterification process.
Introduction and Significance
This compound (also known as ethyl p-toluate) is an aromatic ester recognized for its pleasant, fruity odor.[1] This characteristic makes it a valuable component in the formulation of perfumes and flavorings.[2] Beyond its sensory applications, its structural motif is a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The efficient and scalable production of this ester is therefore of considerable interest.
The most direct and atom-economical method for its synthesis is the Fischer-Speier esterification, a reaction first described in 1895 by Emil Fischer and Arthur Speier.[3] This process involves the reaction of a carboxylic acid (p-toluic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.[4] The primary advantages of this method are the low cost of starting materials and its operational simplicity, making it ideal for both laboratory-scale synthesis and industrial production.[5]
The Fischer-Speier Esterification: A Mechanistic Deep Dive
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] Understanding the mechanism is critical for optimizing reaction conditions and maximizing yield. The reaction proceeds through a series of equilibrium steps, and its success hinges on shifting this equilibrium toward the product side.[7]
The overall reaction is as follows:
CH₃C₆H₄COOH (p-Toluic Acid) + CH₃CH₂OH (Ethanol) ⇌ CH₃C₆H₄COOCH₂CH₃ (this compound) + H₂O (Water)
Mechanism Breakdown:
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of p-toluic acid by the acid catalyst (commonly H₂SO₄).[8] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7]
-
Nucleophilic Attack by Ethanol : The weakly nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon.[9] This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.[6]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via an intermolecular transfer involving the solvent (ethanol).[10] This step converts a poor leaving group (-OH) into a very good one (-OH₂⁺).[5]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.[3]
-
Deprotonation : The protonated ester is deprotonated, typically by a molecule of the alcohol or water in the reaction mixture, to yield the final ester product and regenerate the acid catalyst.[9]
Each of these steps is reversible.[5] To achieve high yields, the equilibrium must be driven to the right by applying Le Chatelier's principle. This is typically accomplished by using a large excess of the alcohol (ethanol) or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[4][11]
Caption: The reversible, five-step mechanism of Fischer-Speier esterification.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagent and Equipment Data
| Compound | IUPAC Name | Formula | M.W. ( g/mol ) | BP (°C) | Density (g/mL) | CAS No. |
| p-Toluic Acid | 4-Methylbenzoic acid | C₈H₈O₂ | 136.15[12] | 274-275 | ~1.06 | 99-94-5[12] |
| Ethanol | Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 64-17-5 |
| Sulfuric Acid | Sulfuric acid | H₂SO₄ | 98.08 | 337 | 1.84 | 7664-93-9 |
| This compound | This compound | C₁₀H₁₂O₂ | 164.20[13] | 235[14] | 1.025 | 94-08-6[13][14] |
Step-by-Step Methodology
1. Reaction Setup:
-
Assemble a reflux apparatus using a 250 mL round-bottom flask, a water-cooled condenser, and a heating mantle. Ensure all glassware is dry.[15]
-
Place a magnetic stir bar into the flask.
2. Reagent Addition:
-
To the round-bottom flask, add 10.0 g (0.073 mol) of p-toluic acid.
-
Add 100 mL of absolute ethanol. The ethanol serves as both a reactant and the solvent, providing the large excess needed to drive the equilibrium.[11]
-
While stirring, slowly and cautiously add 2.0 mL of concentrated sulfuric acid to the mixture. Causality Note: The acid is added slowly to the alcohol to safely dissipate the heat generated from the exothermic dilution.
3. Reflux:
-
Attach the condenser and turn on the cooling water.
-
Heat the mixture to a gentle reflux using the heating mantle and maintain this state for 2-3 hours.[3][15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 500 mL separatory funnel containing 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL). Causality Note: The ester is significantly more soluble in the organic solvent than in water, allowing for its separation from the bulk of the ethanol and water.
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release the CO₂ gas produced. Continue until effervescence ceases. Causality Note: This basic wash neutralizes the sulfuric acid catalyst and removes any unreacted p-toluic acid by converting it to its water-soluble sodium salt.[16]
-
Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine). Causality Note: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[11]
5. Purification and Characterization:
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
The resulting crude oil can be purified further by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[1][2]
-
Determine the final yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[17] A typical yield for this reaction is in the range of 80-90%.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
To validate the successful synthesis of this compound, the following spectroscopic data should be obtained and compared with literature values.
-
¹H NMR (CDCl₃, 200 MHz): δ 7.94 (d, J = 8.2 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[17]
-
¹³C NMR (CDCl₃, 50 MHz): δ 166.7, 143.4, 129.6, 129.1, 127.5, 60.8, 21.6, 14.3.[17]
-
Appearance: Colorless to pale yellow liquid.[2]
Conclusion
The Fischer-Speier esterification remains a highly effective, reliable, and pedagogically important method for synthesizing esters like this compound. By understanding the reversible nature of the reaction mechanism and employing strategies to drive the equilibrium forward, high yields of the desired product can be consistently achieved. The protocol described herein provides a self-validating system, from reaction execution to final product characterization, ensuring a high degree of scientific integrity and reproducibility for researchers in the chemical and pharmaceutical sciences.
References
- 1. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. google.com [google.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound [webbook.nist.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. cerritos.edu [cerritos.edu]
- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 17. rsc.org [rsc.org]
An In-Depth Technical Guide to the Fischer Esterification of Ethyl 4-methylbenzoate
This guide provides a comprehensive exploration of the Fischer esterification mechanism, with a specific focus on the synthesis of Ethyl 4-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical execution, and critical analysis of this cornerstone organic reaction.
Executive Summary
Fischer esterification is a classic and widely utilized acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1][2] Its significance in both academic and industrial settings, particularly in the synthesis of fragrances, solvents, and pharmaceutical intermediates, cannot be overstated.[3][4] This guide will dissect the multi-step mechanism of this equilibrium-driven process, elucidate the pivotal role of the acid catalyst, and provide a detailed, field-tested protocol for the synthesis of this compound. By understanding the causality behind each experimental choice, researchers can optimize reaction conditions to maximize yield and purity.
The Core Mechanism: A Stepwise Deconstruction
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][5] The overall transformation involves the substitution of the hydroxyl group of the carboxylic acid with the alkoxy group of the alcohol.[6] The reaction's progression is governed by Le Chatelier's principle, where the equilibrium can be shifted toward the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[1][6][7][8]
The mechanism can be broken down into the following key stages:
2.1 Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][7][8][9] This initial step is crucial as it activates the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[6][8][10][11] The resulting resonance-stabilized cation enhances the reactivity of the carboxylic acid.[1]
2.2 Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[1][12] This step results in the formation of a tetrahedral intermediate, a key species in the reaction pathway.[5][9][12] Isotope labeling studies using ¹⁸O-labeled alcohol have confirmed that the oxygen atom from the alcohol is incorporated into the final ester product, validating this nucleophilic addition step.[5][6]
2.3 Proton Transfer: A series of proton transfers then occurs within the tetrahedral intermediate.[1][7] A proton is transferred from the newly added alkoxy group to one of the original hydroxyl groups. This proton transfer is a critical step as it converts a poor leaving group (-OH) into a good leaving group (H₂O).[7][9]
2.4 Elimination of Water: The lone pair of electrons on the remaining hydroxyl group then pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.[7][12] This elimination step regenerates the carbonyl group and leads to the formation of a protonated ester.
2.5 Deprotonation: In the final step, a base (which can be the alcohol, water, or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the protonated ester.[1] This regenerates the acid catalyst, allowing it to participate in another catalytic cycle, and yields the final ester product.[10]
Visualizing the Mechanism
To provide a clearer understanding of the intricate steps involved in Fischer esterification, the following diagrams illustrate the overall reaction and the detailed catalytic cycle.
Caption: Overall scheme of the Fischer esterification of 4-methylbenzoic acid with ethanol.
Caption: Detailed catalytic cycle of the Fischer esterification mechanism.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound serves as an excellent practical example of the Fischer esterification. The presence of the electron-donating methyl group on the aromatic ring has a minor activating effect on the carbonyl group, though the general principles of the reaction remain the same.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methylbenzoic acid | 136.15 | 10.0 g | 0.0735 |
| Ethanol (absolute) | 46.07 | 50 mL | 0.854 |
| Sulfuric acid (conc.) | 98.08 | 2.0 mL | 0.0367 |
| Diethyl ether | 74.12 | 100 mL | - |
| 5% Sodium bicarbonate soln. | - | 50 mL | - |
| Saturated sodium chloride soln. | - | 30 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 5.0 g | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g of 4-methylbenzoic acid and 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. Rationale: The slow addition of the strong acid prevents excessive heat generation and potential side reactions. Sulfuric acid serves as both a catalyst and a dehydrating agent, helping to shift the equilibrium towards the product.[2][3][13]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2 hours. Rationale: Refluxing at the boiling point of the solvent (ethanol) increases the reaction rate without loss of volatile reagents.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Rationale: Diethyl ether is used to extract the less polar ester product from the aqueous phase.
-
Washing: Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any unreacted acid and the sulfuric acid catalyst), and then with 30 mL of saturated sodium chloride solution (brine, to aid in the removal of dissolved water).[10] Drain the aqueous layer after each wash. Rationale: The bicarbonate wash is crucial for removing acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add approximately 5.0 g of anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes. Rationale: Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solution.
-
Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Purification and Characterization: The resulting crude product can be purified by distillation if necessary. The final product, this compound, should be a colorless liquid. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[14][15][16][17]
Driving the Equilibrium: Strategies for Yield Optimization
As Fischer esterification is an equilibrium process, several strategies can be employed to maximize the yield of the desired ester:
-
Excess Reactant: Utilizing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will shift the equilibrium to the right, favoring product formation.[1][6][9]
-
Water Removal: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[1][7] This can be achieved through azeotropic distillation using a Dean-Stark apparatus, particularly with solvents like toluene that form an azeotrope with water.[7] The use of a dehydrating agent, such as concentrated sulfuric acid, also serves this purpose.[2][13]
Conclusion
The Fischer esterification remains a robust and versatile method for the synthesis of esters. A thorough understanding of its multi-step mechanism, the critical role of the acid catalyst, and the principles of chemical equilibrium are paramount for its successful application. The provided protocol for the synthesis of this compound exemplifies the practical application of these principles, offering a reliable and reproducible method for obtaining this valuable compound. By adhering to the principles of scientific integrity and employing a logical, causality-driven approach to experimental design, researchers can effectively harness the power of Fischer esterification in their synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. Video: Esterification - Concept [jove.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. cerritos.edu [cerritos.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. This compound(94-08-6) 1H NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
The Solubility Profile of Ethyl 4-methylbenzoate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
An In-depth Exploration of the Physicochemical Properties and Solvent Interactions of a Key Aromatic Ester
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation development, reaction optimization, and purification strategies. Ethyl 4-methylbenzoate (also known as ethyl p-toluate), a versatile aromatic ester, finds extensive application as a fragrance and flavor agent, as well as a crucial intermediate in organic synthesis.[1][2][3] This technical guide provides a detailed examination of the solubility of this compound in a range of organic solvents, underpinned by theoretical principles and practical experimental methodologies.
Physicochemical Characteristics of this compound
A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior. As a colorless to pale yellow liquid with a characteristic fruity odor, its molecular structure dictates its interactions with various solvents.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | |
| Density | 1.025 g/mL at 25 °C | [3][5] |
| Boiling Point | 235 °C | [3][5] |
| Refractive Index | n20/D 1.508 | [5] |
| LogP (Octanol-Water Partition Coefficient) | ~3.15 (estimated) | [6] |
| Water Solubility | Insoluble or slightly soluble | [4][7] |
The molecule consists of a benzene ring substituted with a methyl group and an ethyl ester group. This structure imparts a significant degree of non-polar character due to the aromatic ring and the alkyl chains, while the ester functional group introduces a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[1][8] This amphiphilic nature is central to its solubility in a diverse array of organic solvents.
Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective
The age-old principle of "like dissolves like" serves as a valuable initial guide for predicting solubility. This adage is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
For this compound, its solubility in organic solvents can be rationalized by considering the interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding potential.
-
Van der Waals Forces: The aromatic ring and alkyl groups of this compound contribute to its ability to engage in London dispersion forces, favoring its solubility in non-polar solvents like toluene and hexane.
-
Dipole-Dipole Interactions: The polar ester group (C=O) creates a dipole moment, enabling favorable interactions with polar aprotic solvents such as acetone and ethyl acetate.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors.[8] This allows for some degree of interaction with protic solvents like ethanol and methanol.
A Deeper Dive: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more quantitative framework for assessing solvent-solute compatibility. The total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 18.5 | 5.0 | 6.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
Note: The HSP values for this compound are estimations based on its chemical structure and are intended for illustrative purposes. The solvent HSP values are from established databases.[9]
A smaller "distance" between the HSP of the solute and the solvent in the three-dimensional Hansen space suggests a higher likelihood of solubility. This theoretical approach can be a powerful tool in solvent screening for various applications.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable quantitative solubility data, a robust experimental methodology is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted standard. The following protocol outlines a self-validating system for determining the solubility of this compound in organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each organic solvent in a series of vials. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter appropriate for the solvent (e.g., PTFE for organic solvents).
-
Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze the concentration of this compound in these dilutions using a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable for this analysis.[10]
-
Data Analysis: Construct a calibration curve from standards of known concentration. Use the calibration curve to determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Quantitative Solubility Data (Illustrative)
While comprehensive experimental data for the solubility of this compound across a wide range of organic solvents is not extensively published, the following table provides illustrative solubility classifications based on the principles of "like dissolves like" and the estimated Hansen Solubility Parameters. It is strongly recommended that researchers determine the precise solubility for their specific application and conditions using the protocol outlined above.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Can act as a hydrogen bond donor to the ester's carbonyl oxygen. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, with good overall polarity matching.[4] |
| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions with the ester group.[7] |
| Ethyl Acetate | Polar Aprotic | Highly Soluble | Similar polarity and structure to the solute. |
| Toluene | Non-polar Aromatic | Highly Soluble | Favorable van der Waals interactions with the aromatic ring. |
| n-Hexane | Non-polar Aliphatic | Soluble | Dominated by dispersion forces. |
| Water | Polar Protic | Insoluble/Slightly Soluble | The large non-polar region of the molecule dominates over the polar ester group.[4] |
The Influence of Temperature on Solubility
For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic direction, favoring dissolution.
While this compound is a liquid at room temperature, the same general principle applies when considering its miscibility with solvents at different temperatures. It is expected that the solubility of this compound in most organic solvents will increase with increasing temperature. However, the magnitude of this effect can vary depending on the specific solvent and the thermodynamics of the dissolution process. For critical applications, it is advisable to determine the solubility at the intended operating temperature.
Applications in Research and Drug Development
A thorough understanding of the solubility of this compound is critical in several areas:
-
Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is crucial for optimizing reaction rates and yields in organic synthesis.
-
Purification: Knowledge of solubility in different solvents is fundamental for developing effective crystallization and chromatography-based purification methods.
-
Formulation Development: In the pharmaceutical and cosmetic industries, the solubility of active pharmaceutical ingredients (APIs) and excipients like this compound in various delivery vehicles is a key determinant of product performance and stability.[1]
-
Analytical Chemistry: The choice of solvent is important for preparing samples for analysis by techniques such as HPLC and GC-MS.[8][10]
Conclusion
The solubility of this compound in organic solvents is governed by its molecular structure, which allows for a range of intermolecular interactions. While the principle of "like dissolves like" and theoretical frameworks like Hansen Solubility Parameters provide valuable predictive power, precise quantitative data should be obtained through robust experimental methods such as the equilibrium solubility shake-flask technique. This in-depth understanding of solubility is indispensable for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 4. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 94-08-6 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Health and safety information for Ethyl 4-methylbenzoate
An In-depth Technical Guide to the Health and Safety of Ethyl 4-methylbenzoate
Prepared by a Senior Application Scientist
For professionals in research, development, and pharmaceutical sciences, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality—it is the bedrock of responsible innovation. This guide provides an in-depth analysis of the health and safety considerations for this compound (CAS 94-08-6), a common intermediate and fragrance component.[1][2] The following sections are structured to deliver field-proven insights and self-validating protocols, moving from fundamental properties to emergency response strategies.
Core Chemical and Physical Characteristics
Understanding the physical and chemical properties of this compound is fundamental to anticipating its behavior in a laboratory setting. This compound, also known as Ethyl p-toluate, is a colorless to pale yellow liquid recognized by its pleasant, fruity, and floral aroma.[1][2][3] Its limited solubility in water but good solubility in organic solvents like ethanol and ether are key considerations for its application and for cleanup procedures in case of a spill.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 94-08-6 | [5][6] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 164.20 g/mol | [4][6] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 235 °C (455 °F) | [1][5][7] |
| Melting Point | 131 °C | [1][5] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [2][6] |
| Density | 1.025 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and organic solvents. | [2][3][4] |
| Vapor Pressure | 0.0493 mmHg at 25°C |[1] |
Hazard Identification and GHS Classification
While some suppliers classify this compound as a non-hazardous substance under the OSHA Hazard Communication Standard, a significant body of evidence supports its classification as an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential hazards. The most consistently reported classifications indicate that this compound poses risks of skin, eye, and respiratory irritation.[4][5][8] Given this discrepancy, a cautious approach is warranted, and personnel should adhere to the more stringent GHS warnings.
The primary hazards are categorized as follows:
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2) [4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation [4]
These classifications necessitate specific precautionary measures, which are detailed in subsequent sections.
Caption: GHS Hazard Profile for this compound.
Toxicological Profile: An Area for Caution
A critical aspect for research professionals to note is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] This lack of comprehensive data underscores the need for stringent adherence to safety protocols.
-
Acute Effects : The primary known acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][5]
-
Carcinogenicity : There is no evidence to suggest that this compound is a carcinogen. No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA at levels greater than or equal to 0.1%.[5]
The causality behind the irritant effects lies in the compound's ability to interact with and potentially disrupt biological membranes, leading to localized inflammatory responses upon contact with skin, eyes, or the mucosal linings of the respiratory tract.
Safe Handling and Storage Protocols
A self-validating safety system relies on a multi-layered approach, starting with engineering controls and supplemented by personal protective equipment and rigorous procedural adherence.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls
The primary engineering control for handling this compound is to ensure adequate ventilation. Use only outdoors or in a well-ventilated area.[5] For laboratory procedures that may generate vapors or aerosols, a chemical fume hood is mandatory to minimize inhalation exposure.[9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[10][11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific tasks being performed.
-
Eye/Face Protection : Use chemical safety goggles or a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[5] Use proper glove removal technique to avoid skin contact.[5] A lab coat or protective work clothing is required to prevent skin contact.
-
Respiratory Protection : For routine handling in a well-ventilated area or fume hood, respiratory protection is not typically required.[5] However, in situations where vapor concentrations may be high or for cleaning up large spills, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][12]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing hazardous situations.
-
Keep containers tightly closed to prevent leakage and contamination.[2][5]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5]
-
Keep away from sources of heat, sparks, or open flames, as the material is a combustible liquid.[10]
Emergency Procedures: A Step-by-Step Guide
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation : If inhaled, immediately move the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][13]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs or persists, get medical advice.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[11] Remove contact lenses if present and easy to do so.[5] Continue rinsing and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water and consult a doctor if feeling unwell.
Fire-Fighting Measures
This compound is a combustible liquid with a flash point of 99 °C.[6]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][13]
-
Specific Hazards : Vapors are heavier than air and may travel along the ground to a source of ignition. Intense heating can form explosive mixtures with air. Hazardous decomposition products include carbon oxides.[5]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[5][10]
Accidental Release Measures
-
Personal Precautions : Evacuate the area. Avoid breathing vapors.[5] Remove all sources of ignition. Ensure adequate ventilation.
-
Environmental Precautions : Prevent the substance from entering drains or surface water.
-
Containment and Cleanup : For small spills, absorb with an inert material (e.g., sand, Chemizorb®) and place in a suitable, closed container for disposal.[13] For large spills, cover drains and dike the material to prevent spreading before collecting it.
Stability and Reactivity
Under recommended storage conditions, this compound is chemically stable.[5] However, it is crucial to avoid certain conditions and materials to prevent hazardous reactions.
-
Reactivity : Stable under normal conditions.[5]
-
Conditions to Avoid : Strong heating and exposure to open flames or sparks.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[5]
Disposal Considerations
All chemical waste, including surplus and non-recyclable solutions of this compound, must be disposed of in accordance with federal, state, and local regulations.[5] It is recommended to use a licensed professional waste disposal service.[5] Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Conclusion
This compound, while valuable in various applications, presents moderate health risks, primarily as a skin, eye, and respiratory irritant. The noted inconsistencies in hazard classification among suppliers and the lack of exhaustive toxicological data mandate a conservative and diligent approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and emergency protocols outlined in this guide, researchers and scientists can mitigate risks and ensure a safe laboratory environment.
References
- 1. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 2. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 3. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound 99 94-08-6 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mthis compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Toxicological Profile of Ethyl 4-methylbenzoate
This guide provides a comprehensive toxicological overview of Ethyl 4-methylbenzoate (CAS No. 94-08-6), a significant ester in the flavor, fragrance, and chemical synthesis industries.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to build a robust safety profile, explains the scientific rationale behind toxicological assessments, and provides actionable experimental protocols.
Introduction and Physicochemical Context
This compound, also known as Ethyl p-toluate, is a colorless liquid characterized by a sweet, fruity, and floral aroma.[2] It is an organic ester formed from the condensation of p-toluic acid and ethanol.[4] Its primary applications are as a flavoring agent in food, a fragrance component in cosmetics and perfumes, and a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][5] Understanding its chemical structure and properties is fundamental to predicting its biological interactions and metabolic fate.
Key Physicochemical Properties:
-
Solubility: Soluble in organic solvents like ethanol and ether, with limited solubility in water.[11]
Metabolic Fate and Toxicokinetic Profile: The Core of the Safety Assessment
The toxicological profile of many simple esters, including this compound, is largely dictated by their metabolic fate. The central hypothesis, supported by extensive evaluation of similar substances by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is that these molecules do not exert systemic toxicity in their native form at typical exposure levels.[12][13]
Instead, they are expected to undergo rapid hydrolysis by carboxylesterase enzymes, which are abundant in the intestines and liver. This enzymatic action cleaves the ester bond, yielding the parent acid and alcohol.
Expected Metabolic Pathway for this compound:
-
Hydrolysis: this compound is rapidly broken down into 4-methylbenzoic acid (p-toluic acid) and ethanol.
-
Metabolism of Products:
-
p-Toluic Acid: This acid is a well-known metabolite that is subsequently conjugated (e.g., with glycine) and efficiently eliminated, primarily through urine.
-
Ethanol: The small amount of ethanol produced is readily metabolized via well-established pathways in the body.
-
This rapid and efficient metabolic clearance is the primary reason for the low systemic toxicity associated with this class of compounds. The body effectively detoxifies the substance before it can accumulate or cause widespread effects.
Toxicological Hazard Assessment
A thorough review of publicly available safety data sheets (SDS) and toxicological databases reveals significant data gaps for specific endpoints of this compound.[9][14][15] Where direct data is unavailable, a weight-of-evidence approach, using information from structurally related compounds, is employed.
Acute Toxicity
Specific LD50 (median lethal dose) values for this compound are not available in the reviewed literature.[9][14][15] However, data on analogous simple benzoate esters suggest a very low order of acute toxicity. For instance, related compounds such as methylparaben and ethylparaben exhibit oral LD50 values in rodents ranging from 2,000 to 8,000 mg/kg body weight.[16] This strongly suggests that this compound would be classified as having low acute toxicity if tested.
Skin and Eye Irritation & Sensitization
There is conflicting information regarding the irritation potential of this compound.
-
Some sources classify it as causing skin, eye, and respiratory irritation.[4][6][11]
-
Other safety data sheets state that it is not classified for these hazards.[17]
Given this inconsistency, and as a matter of laboratory safety, it is prudent to handle this compound as a potential irritant, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[2][4] No data is available regarding its potential for skin sensitization.[14][15]
Genotoxicity and Mutagenicity
No studies assessing the potential of this compound to cause genetic mutations were found in the available literature.[9][14][15] However, simple benzoic acid derivatives are not typically associated with genotoxic effects.
Carcinogenicity
Major international regulatory and advisory bodies have not identified this compound as a carcinogen.[9][14]
-
IARC: Not listed as a probable, possible, or confirmed human carcinogen.[9][14]
-
NTP: Not listed as a known or anticipated carcinogen.[9]
-
ACGIH: Not identified as a carcinogen.[9]
-
OSHA: Not listed as a regulated carcinogen.[9]
This consensus is consistent with the compound's simple structure and rapid metabolism, which prevent the kind of chronic cellular damage often associated with carcinogenesis.
Reproductive and Developmental Toxicity
There is no available data on the potential reproductive or developmental effects of this compound.[9][14]
Data Presentation: Summary of Toxicological Endpoints
| Toxicological Endpoint | Result / Finding | Source / Comment |
| Acute Oral Toxicity (LD50) | Data not available | Expected to be low (>2000 mg/kg) based on analogue data.[16] |
| Acute Dermal Toxicity (LD50) | Data not available | |
| Acute Inhalation Toxicity (LC50) | Data not available | |
| Skin Corrosion/Irritation | Conflicting Data (Potential Irritant) | Some sources classify as an irritant, others do not. Prudent to handle as an irritant.[6][11][17] |
| Serious Eye Damage/Irritation | Conflicting Data (Potential Irritant) | Some sources classify as an irritant, others do not. Prudent to handle as an irritant.[6][11][17] |
| Respiratory/Skin Sensitization | Data not available | [14][15] |
| Germ Cell Mutagenicity | Data not available | [9][14] |
| Carcinogenicity | Not classified as a carcinogen | Not listed by IARC, NTP, ACGIH, or OSHA.[9][14] |
| Reproductive Toxicity | Data not available | [9][14] |
| Specific Target Organ Toxicity | Data not available | [9][14] |
Experimental Protocols: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
To address the data gap in acute toxicity, a study following the OECD Guideline 420 would be the appropriate modern approach.[18][19][20] This method, the Fixed Dose Procedure, was developed to reduce the number of animals used and minimize suffering compared to classical LD50 tests.[18][21] It relies on observing clear signs of toxicity at a series of fixed dose levels rather than using mortality as the primary endpoint.[18][19]
Objective: To identify the dose level that produces evident toxicity without mortality and to allow for hazard classification.[22]
Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).[21][22]
-
Housing & Acclimation: House animals in appropriate conditions with controlled temperature, humidity, and light cycles. Allow for an acclimation period of at least 5 days.
-
Sighting Study (Optional but Recommended): To select the appropriate starting dose for the main study, a preliminary sighting study may be performed. This involves dosing single animals in a sequential manner at different fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[22] The goal is to identify the dose expected to produce some signs of toxicity without causing severe effects.[22]
-
Fasting: Animals should be fasted (food, but not water) for an appropriate period (e.g., overnight for rats) before dosing.[22]
-
Dose Administration: Administer the test substance as a single dose via oral gavage.[22] The volume administered should be kept low, typically not exceeding 1 mL/100 g of body weight.
-
Main Study Dosing Procedure:
-
Begin by dosing a group of 5 animals at the selected starting dose (e.g., 2000 mg/kg for a substance expected to have low toxicity, serving as a limit test).[18]
-
If no mortality or evident toxicity is observed, no further testing is needed, and the substance is classified in the lowest toxicity category.
-
If evident toxicity is observed, a lower fixed dose (e.g., 300 mg/kg) is used for a new group of animals.
-
If mortality occurs, the next lower fixed dose is used.
-
This stepwise procedure continues until a dose that causes no effects, a dose that causes evident toxicity, or a dose that causes mortality is identified.[22]
-
-
Observation Period: Observe animals closely for the first few hours post-dosing and at least once daily for a total of 14 days.[20]
-
Data Collection: Record all clinical signs of toxicity, their onset, duration, and severity. Record body weights just before dosing, and then weekly thereafter.[22] Record all mortalities.
-
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[22]
Mandatory Visualization: Toxicological Data Assessment Workflow
The following diagram illustrates a logical workflow for assessing the toxicological profile of a chemical like this compound, prioritizing data-driven decision-making.
Caption: A workflow for systematic toxicological evaluation.
Conclusion
The toxicological profile of this compound is characterized by a significant lack of direct experimental data for most standard endpoints. However, based on established principles of chemical toxicology and data from structurally similar benzoate esters, a reliable safety assessment can be constructed. The compound is predicted to have low acute toxicity due to its rapid metabolic hydrolysis into p-toluic acid and ethanol, which are endogenous or readily metabolized substances. It is not classified as a carcinogen by major regulatory agencies. While some data sources indicate a potential for mild irritation, the overall hazard profile is considered low, particularly at the exposure levels associated with its use as a flavor and fragrance ingredient. Further testing, beginning with an acute oral toxicity study (OECD 420) and in vitro genotoxicity screening, would be required to definitively fill existing data gaps for regulatory purposes requiring a complete dataset.
References
- 1. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 2. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 6. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. This compound | 94-08-6 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. femaflavor.org [femaflavor.org]
- 13. ANNEX 4 (JECFA Food Additives Series 48) [inchem.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. rivm.nl [rivm.nl]
- 17. synerzine.com [synerzine.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 20. testinglab.com [testinglab.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
An In-depth Technical Guide to Ethyl 4-methylbenzoate (CAS 94-08-6)
This guide provides an in-depth technical overview of Ethyl 4-methylbenzoate, a versatile aromatic ester. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will delve into its chemical identity, physicochemical characteristics, detailed synthesis protocols with mechanistic insights, and its pivotal role as a synthetic intermediate.
Chemical Identity and Nomenclature
This compound is an organic compound classified as an ester of p-toluic acid and ethanol.[1] Its formal IUPAC name is This compound .[2] Understanding its various synonyms is crucial for comprehensive literature and database searches.
Common Synonyms and Identifiers:
-
Ethyl p-toluate[3]
-
4-Methylbenzoic acid ethyl ester[1]
-
p-Toluic acid, ethyl ester[1]
-
Benzoic acid, 4-methyl-, ethyl ester[3]
-
Ethyl P-Methylbenzoate[1]
-
CAS Number: 94-08-6[4]
-
Molecular Formula: C₁₀H₁₂O₂[4]
-
InChIKey: NWPWRAWAUYIELB-UHFFFAOYSA-N[2]
-
Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)C[2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid distinguished by a pleasant, fruity, and floral aroma.[1][5] Its physical and chemical properties make it suitable for various applications, from fragrances to complex organic synthesis. It is generally stable under normal conditions but can undergo hydrolysis in the presence of strong acids or bases.[4]
| Property | Value | Source(s) |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | [1][4] |
| Boiling Point | 235 °C | [6] |
| Density | 1.025 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.508 | [7] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [8] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [1][4] |
Synthesis and Mechanistic Insights
The most common and industrially significant method for producing this compound is through the Fischer-Speier esterification of 4-methylbenzoic acid (p-toluic acid) with ethanol.[9]
Underlying Principles of Fischer Esterification
Fischer esterification is a classic acid-catalyzed condensation reaction. The causality behind the experimental choices is rooted in chemical equilibrium.
-
Catalyst: A strong acid, typically sulfuric acid (H₂SO₄), is used catalytically. Its role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[9]
-
Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied. This is achieved either by using an excess of one reactant (typically the less expensive one, in this case, ethanol) or by removing one of the products (water) as it is formed, often through azeotropic distillation.[9]
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating system for the synthesis, purification, and verification of this compound.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzoic acid (e.g., 13.6 g, 0.1 mol).
-
Add an excess of absolute ethanol (e.g., 60 mL, approx. 1 mol).
-
Slowly and carefully, while stirring, add concentrated sulfuric acid (e.g., 2-3 mL) as the catalyst.
Step 2: Reflux
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[10]
Step 3: Work-up and Isolation
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Neutralize the excess acid by washing cautiously with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step is critical to remove the sulfuric acid and any unreacted 4-methylbenzoic acid.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities.
-
Dry the organic layer (the crude ester) over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Step 4: Purification
-
Filter off the drying agent.
-
Remove the excess ethanol solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound as a colorless liquid.[11]
Workflow Visualization: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Key Applications in Research and Development
While this compound is used as a fragrance and flavoring agent, its primary value for scientists lies in its role as a versatile chemical intermediate.[5]
Pivotal Intermediate in Multi-step Synthesis
The true utility of this compound for drug development and material science professionals stems from the reactivity of its functional groups. The ester can be hydrolyzed, reduced, or transesterified, but the para-methyl group is particularly valuable. It serves as a handle for further functionalization, most commonly through free-radical bromination.
This reaction converts this compound into ethyl 4-(bromomethyl)benzoate .[6] This product is a powerful alkylating agent and a key building block, allowing for the covalent attachment of the entire ethyl-benzoyl moiety to other molecules, such as nucleophilic side chains in active pharmaceutical ingredients (APIs). This two-step sequence is a cornerstone strategy for elaborating complex molecular architectures.
Synthetic Transformation Pathway
Caption: Key synthetic transformation of this compound.
Spectroscopic Characterization
Confirmation of the structure and purity of synthesized this compound is achieved through standard spectroscopic methods.[4]
-
¹H NMR (Proton NMR): The spectrum is highly characteristic.[10][12]
-
A triplet at ~1.4 ppm (3H) for the methyl protons of the ethyl group (-OCH₂CH ₃).
-
A quartet at ~4.4 ppm (2H) for the methylene protons of the ethyl group (-OCH ₂CH₃).
-
A singlet at ~2.4 ppm (3H) for the methyl protons on the aromatic ring (Ar-CH ₃).
-
Two doublets in the aromatic region (~7.2 and 7.9 ppm, 2H each) corresponding to the para-substituted benzene ring protons.
-
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all 8 unique carbon environments in the molecule.[10]
-
IR Spectroscopy: Key stretches include a strong C=O absorption around 1720 cm⁻¹ for the ester carbonyl and C-O stretches.[13]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 164.[3]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5] If handling outside a fume hood, respiratory protection may be necessary.[14]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use only in a well-ventilated area, preferably a chemical fume hood.[5][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from heat sources or open flames.[5]
Conclusion
This compound is more than a simple fragrance component; it is a foundational building block in modern organic synthesis. Its straightforward preparation via Fischer esterification and, more importantly, its capacity for further functionalization at the para-methyl position make it an indispensable intermediate. For researchers and drug development professionals, a thorough understanding of its properties and reactivity, particularly its conversion to ethyl 4-(bromomethyl)benzoate, is key to leveraging its full potential in the synthesis of novel compounds and active pharmaceutical ingredients.
References
- 1. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 6. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 7. This compound | 94-08-6 [chemicalbook.com]
- 8. 4-メチル安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. rsc.org [rsc.org]
- 11. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 12. This compound(94-08-6) 1H NMR spectrum [chemicalbook.com]
- 13. This compound [webbook.nist.gov]
- 14. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to Sourcing and Purity Verification of Ethyl 4-methylbenzoate
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the commercial sourcing and purity assessment of Ethyl 4-methylbenzoate (CAS No. 94-08-6). Ensuring the quality and purity of starting materials is a cornerstone of reproducible and reliable research, and this document offers practical insights and validated methodologies to achieve this.
Introduction to this compound: A Versatile Building Block
This compound, also known as ethyl p-toluate, is an aromatic ester characterized by its pleasant fruity odor.[1] Its molecular structure, featuring a para-substituted aromatic ring and an ester functional group, makes it a valuable intermediate in a wide range of chemical syntheses.[2][3] In the pharmaceutical and drug development sectors, it serves as a key starting material for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[3] Its applications also extend to the fragrance and flavor industries.[1]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 235 °C (lit.)[5] |
| Density | 1.025 g/mL at 25 °C (lit.)[5] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] |
Given its role as a precursor in multi-step syntheses, the purity of this compound is of paramount importance. The presence of impurities can lead to undesirable side reactions, reduced yields, and the introduction of contaminants in the final product.[2]
Commercial Sourcing: Navigating the Supplier Landscape
A multitude of chemical suppliers offer this compound in various purity grades. For research and development purposes, it is crucial to select a supplier that provides comprehensive documentation and guarantees high purity.
Below is a comparative table of prominent suppliers and their typical offerings for this compound:
| Supplier | Typical Purity | Available Documentation |
| Sigma-Aldrich | ≥99% | Certificate of Analysis (CoA), MSDS |
| CymitQuimica | >99.0% (GC) | Product information, safety data |
| ChemicalBook | 99% | Product specifications, supplier listings |
| LookChem | 99% | Product details, supplier information |
A Logic-Driven Approach to Supplier Selection
The selection of a suitable supplier should be a systematic process. The following flowchart illustrates a decision-making workflow for researchers:
Caption: A workflow for selecting a commercial source of this compound.
The Certificate of Analysis (CoA): A Critical Quality Document
A Certificate of Analysis (CoA) is a formal document issued by the supplier that confirms a product meets its predetermined specifications.[6] It is a crucial tool for quality assessment and should be carefully reviewed upon receipt of the chemical.
A typical CoA for this compound will include:
-
Product Information: Name, CAS number, molecular formula, and lot number.
-
Physical Properties: Appearance, melting point, boiling point.
-
Analytical Test Results: Purity as determined by a specified method (e.g., GC, NMR), and the results of other analytical tests.
-
Date of Analysis and Expiration Date.
-
Signature of Authorized Quality Control Personnel.
Understanding Potential Impurities
Impurities in commercially available this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthesis route is the Fischer esterification of 4-methylbenzoic acid with ethanol.[4]
Potential Impurities in this compound:
| Impurity | Potential Origin |
| 4-Methylbenzoic acid | Unreacted starting material |
| Ethanol | Unreacted starting material/solvent |
| Other esters | By-products from impurities in starting materials |
| Water | By-product of esterification, or from solvents |
| Benzylic bromination products | If used in subsequent synthesis steps[3][5] |
In-House Purity Verification: A Self-Validating System
While a supplier's CoA provides essential information, independent verification of purity is a critical component of good laboratory practice and ensures the integrity of your research. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.
Experimental Workflow for Purity Verification
The following diagram outlines the general workflow for in-house purity verification of this compound.
Caption: Experimental workflows for purity verification by GC-MS and qNMR.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. For purity assessment, the area percent method is commonly employed, where the purity is estimated by the ratio of the main peak area to the total area of all peaks in the chromatogram.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumental Parameters: The following are typical GC-MS parameters for the analysis of ethyl esters and may require optimization for your specific instrument.[7][8][9]
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 7000D MS/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the this compound peak.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[10] Instead, a certified internal standard of known purity is used.[11][12]
Experimental Protocol for qNMR Analysis:
-
Selection of Internal Standard: Choose an internal standard that has a high purity, is stable, and has at least one signal that is well-resolved from the signals of this compound.[11] Suitable internal standards for non-aqueous solvents like CDCl₃ include dimethyl sulfone, 1,4-bis(trimethylsilyl)benzene, or maleic acid.[12][13]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable amount of the chosen internal standard into the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Worked Example for qNMR Purity Calculation:
Let's assume we are using Dimethyl Sulfone (DMSO₂) as the internal standard.
-
Analyte (this compound):
-
m_analyte = 15.2 mg
-
MW_analyte = 164.20 g/mol
-
Integrated signal: Aromatic protons at ~7.9 ppm (doublet), N_analyte = 2
-
I_analyte = 10.50
-
-
Internal Standard (Dimethyl Sulfone):
-
m_IS = 5.8 mg
-
MW_IS = 94.13 g/mol
-
P_IS = 99.9%
-
Integrated signal: Methyl protons at ~3.0 ppm (singlet), N_IS = 6
-
I_IS = 4.20
-
Purity (%) = (10.50 / 4.20) * (6 / 2) * (164.20 / 94.13) * (5.8 / 15.2) * 99.9% = 99.2%
Conclusion
The procurement of high-purity this compound is a critical first step in ensuring the success of research and development projects. By adopting a systematic approach to supplier selection, carefully scrutinizing the Certificate of Analysis, and performing independent purity verification using robust analytical techniques like GC-MS and qNMR, researchers can have high confidence in the quality of their starting materials. This diligence ultimately contributes to the generation of reliable, reproducible, and high-impact scientific data.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 4. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 94-08-6 [chemicalbook.com]
- 6. datacor.com [datacor.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. qNMR - BIPM [bipm.org]
- 13. researchgate.net [researchgate.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Thermochemical Profile of Ethyl 4-Methylbenzoate: A Comprehensive Guide for Researchers
Introduction: The Significance of Thermochemical Data in Scientific Research
Ethyl 4-methylbenzoate (also known as ethyl p-toluate) is a key organic intermediate in the synthesis of a variety of valuable compounds, including pharmaceuticals and specialty chemicals.[1] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of reaction outcomes. This in-depth technical guide provides a comprehensive overview of the essential thermochemical data for this compound, outlines the methodologies for its determination, and discusses its practical applications for researchers, scientists, and drug development professionals.
At its core, thermochemistry governs the energy changes that accompany chemical reactions and physical transformations. For a compound like this compound, this data is critical for:
-
Reaction Engineering: Predicting the heat of reaction (enthalpy), chemical equilibrium, and reaction kinetics is fundamental to designing and scaling up synthetic processes efficiently and safely.
-
Safety Analysis: Understanding properties such as flash point and decomposition temperature is crucial for handling and storing the compound safely.[2]
-
Computational Chemistry: Experimental thermochemical data serves as a benchmark for validating and refining computational models, which in turn can predict the properties of novel compounds.[3]
-
Drug Development: The thermodynamic properties of an active pharmaceutical ingredient (API) and its intermediates can influence solubility, stability, and formulation strategies.[1]
This guide is structured to provide a holistic understanding of the thermochemical landscape of this compound, moving from fundamental data to its practical implications.
Core Thermochemical Data for this compound
A compilation of critically evaluated thermophysical and thermochemical data is essential for any researcher working with this compound. The following table summarizes key data points, primarily sourced from the NIST/TRC Web Thermo Tables and other reputable chemical databases.[4][5][6]
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | - | [5][6][7] |
| Molar Mass | 164.204 | g/mol | [4][5][7] |
| Boiling Point (at 1 atm) | 235 | °C | [8][9][10] |
| Density (liquid at 25 °C) | 1.025 | g/mL | [8][9] |
| Refractive Index (n20/D) | 1.508 | - | [8][9] |
| Enthalpy of Formation (Gas) | Available | kJ/mol | [4] |
| Enthalpy of Formation (Liquid) | Available | kJ/mol | [4] |
| Enthalpy of Vaporization (Liquid to Gas) | Temperature Dependent | kJ/mol | [4] |
| Heat Capacity at Constant Pressure (Ideal Gas) | Temperature Dependent | J/mol·K | [4] |
| Heat Capacity at Saturation Pressure (Liquid) | Temperature Dependent | J/mol·K | [4] |
| Flash Point | 99 | °C (closed cup) | [8] |
Methodologies for Determining Thermochemical Properties
The acquisition of reliable thermochemical data relies on a combination of rigorous experimental techniques and sophisticated computational methods. The choice of method is often dictated by the desired property, the physical state of the substance, and the required level of accuracy.
Experimental Approaches: The Gold Standard
Experimental measurements provide the most direct and reliable thermochemical data. For a compound like this compound, key experimental techniques include:
-
Combustion Calorimetry: This is a primary technique for determining the enthalpy of formation of organic compounds.[11] The substance is burned in a constant-volume container (a bomb calorimeter) filled with excess oxygen. The heat released during combustion is measured, and from this, the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.
-
Differential Scanning Calorimetry (DSC): DSC is a versatile thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature or time. It is instrumental in determining:
-
Heat Capacity: By measuring the heat required to raise the temperature of the sample by a specific amount.
-
Enthalpy of Phase Transitions: Such as the enthalpy of fusion (melting) and enthalpy of vaporization (boiling).[12]
-
-
Transpiration Method: This technique is used to measure the vapor pressure of a substance as a function of temperature.[3] An inert gas is passed over the sample at a known rate, becoming saturated with the vapor. By measuring the mass loss of the sample over time, the vapor pressure can be determined. This data is crucial for calculating the enthalpy of vaporization using the Clausius-Clapeyron equation.
Caption: Synergy between experimental and computational thermochemistry.
Applications in Research and Drug Development
The thermochemical data of this compound is not merely academic; it has significant practical implications, particularly in the pharmaceutical and chemical industries.
Organic Synthesis and Process Development
This compound serves as a versatile intermediate in organic synthesis. [1]For instance, it is used in the synthesis of ethyl 4-(bromomethyl)benzoate. [9]Knowledge of its enthalpy of formation and heat capacity is essential for:
-
Thermal Hazard Assessment: Preventing runaway reactions by accurately predicting the heat generated during a chemical transformation.
-
Process Optimization: Designing energy-efficient processes by managing heat input and removal.
-
Reactor Design: Sizing and selecting appropriate reactors and heat exchange equipment.
Role in Drug Discovery and Development
While this compound itself is not typically an active pharmaceutical ingredient (API), it or its derivatives can be crucial building blocks in the synthesis of APIs. [1]The thermochemical properties of such intermediates are important for:
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different thermodynamic stabilities, which in turn affect their solubility and bioavailability.
-
Formulation Stability: Understanding the energetics of potential degradation pathways can aid in the development of stable drug formulations.
-
Predicting Physicochemical Properties: Thermochemical data can be used in quantitative structure-property relationship (QSPR) models to predict the properties of related molecules, accelerating the drug discovery process.
Conclusion: A Foundation for Innovation
This guide has provided a detailed overview of the thermochemical data for this compound, the methodologies used to obtain this data, and its critical applications in research and development. A solid understanding of these fundamental properties empowers scientists and engineers to innovate with greater efficiency, safety, and insight. The continued acquisition and critical evaluation of such data for key chemical intermediates will remain a cornerstone of advancements in the chemical and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. This compound (CAS 94-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound 99 94-08-6 [sigmaaldrich.com]
- 9. This compound | 94-08-6 [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
The Architecture of Matter: A Technical Guide to the Crystal Structure of Ethyl 4-Methylbenzoate Derivatives
Abstract
The precise three-dimensional arrangement of molecules in a solid state—the crystal structure—is a fundamental determinant of a material's bulk properties, including its melting point, solubility, stability, and bioavailability. For researchers in pharmaceuticals and materials science, mastering the principles of crystallography is not merely an academic exercise but a critical component of rational drug design and materials engineering. This guide provides an in-depth technical exploration of the crystal structures of derivatives of Ethyl 4-methylbenzoate, a key scaffold in organic synthesis. We will dissect the causal relationships between molecular functionality, intermolecular interactions, and crystal packing. Furthermore, this document details the field-proven methodologies for synthesis, single-crystal growth, and X-ray diffraction analysis, offering a holistic view from molecular design to structural elucidation and its ultimate application.
Introduction: The Significance of Molecular Scaffolding and Solid-State Form
This compound (also known as ethyl p-toluate) is an aromatic ester that serves as a versatile building block in organic chemistry. Its structure, comprising a para-substituted benzene ring, offers a reactive platform for synthesizing a diverse library of derivatives with applications ranging from active pharmaceutical ingredients (APIs) to liquid crystals and polymers.[1]
The journey from a synthesized molecule to a functional product is critically dependent on its solid-state properties. A molecule can often crystallize into multiple different forms, a phenomenon known as polymorphism. Each polymorph, despite having the identical chemical composition, possesses a unique crystal lattice and, consequently, distinct physicochemical properties. For instance, the stable polymorph of a drug is often preferred for formulation to ensure a consistent dissolution profile and shelf-life, while a metastable form might be chosen for its higher solubility.
Therefore, the ability to determine and understand the crystal structure of this compound derivatives is paramount. It allows scientists to:
-
Predict and control material properties: By analyzing intermolecular forces, one can rationalize why one crystal melts at a higher temperature or dissolves more readily than another.
-
Ensure batch-to-batch consistency: Crystallographic analysis is a definitive tool for identifying and controlling the solid form of a compound in manufacturing.
-
Secure intellectual property: Novel polymorphic forms of a drug can be patented, making polymorphism a key area in pharmaceutical development.
This guide will focus on the single-crystal X-ray diffraction techniques used to unravel these structures and the insights gained from such analyses.
The Science of Seeing Molecules: Fundamentals of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The technique is predicated on the principle that X-rays, having wavelengths on the order of atomic bond lengths, are diffracted by the electron clouds of atoms arranged in a periodic lattice.
The core workflow of an XRD experiment is a self-validating system designed to produce a refined and accurate molecular model.
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure is a meticulous, multi-step endeavor that requires both careful experimental work and sophisticated computational analysis.
-
Data Collection: A high-quality single crystal is mounted on a goniometer and cooled (typically to ~100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[2]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, assign indices (h, k, l) to each reflection, and integrate their intensities.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Methods like direct methods or the Patterson function are used to generate an initial electron density map.[3]
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored by the R-factor.[4]
Case Studies: Crystal Structures of this compound Derivatives
The substitution of different functional groups at the para-position of the benzoate ring dramatically influences the intermolecular interactions and, consequently, the crystal packing. Here, we analyze the crystal structures of several key derivatives.
The Hydroxy Derivative: Ethyl 4-hydroxybenzoate (Ethylparaben)
Parabens (alkyl 4-hydroxybenzoate esters) are widely used as preservatives and their solid-state properties are of significant interest. Single crystals of Ethyl 4-hydroxybenzoate have been grown and analyzed.
-
Key Finding: The crystal structure of Ethyl 4-hydroxybenzoate belongs to the monoclinic crystal system. This is a common crystal system for organic molecules.
-
Dominant Interaction: Like its well-studied analogue, methyl paraben, the crystal packing is dominated by a robust O–H···O=C hydrogen bond .[2][5] This interaction links the hydroxyl group of one molecule to the carbonyl oxygen of a neighboring molecule, forming a strong, directional "catemer" motif that dictates the primary organization of the molecules in the crystal.
The Nitro-Amino Derivative: Ethyl 4-anilino-3-nitrobenzoate
This derivative introduces both a hydrogen bond donor (the N-H group) and acceptor (the nitro group), leading to a more complex interaction network.
-
Key Finding: The crystal structure is monoclinic with the space group P2₁/n. The two aromatic rings within the molecule are significantly twisted relative to each other, with a dihedral angle of 73.20 (6)°.[2]
-
Dominant Interactions:
-
Intramolecular Hydrogen Bonding: A strong N–H···O hydrogen bond exists between the aniline proton and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring motif known as an S(6) ring.[2]
-
Intermolecular Hydrogen Bonding: Molecules are linked into layers by intermolecular N–H···O and C–H···O hydrogen bonds, creating a two-dimensional network.[2]
-
The Benzyl Ether Derivative: Ethyl 4-[(4-methylbenzyl)oxy]benzoate
This larger derivative showcases how conformational flexibility can impact crystal packing.
-
Key Finding: This compound crystallizes with three independent molecules (Z'=3) in the asymmetric unit, each adopting a slightly different conformation. This highlights the molecule's flexibility, particularly around the ethoxy group and the orientation of the two phenyl rings.[4][5]
-
Dominant Interactions: In the absence of strong hydrogen bond donors, the packing is governed by weaker interactions. The analysis reveals a series of C–H···π interactions , where hydrogen atoms from one molecule interact with the electron-rich faces of the aromatic rings of neighboring molecules.[4][5]
Summary of Crystallographic Data
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| Ethyl 4-hydroxybenzoate | Monoclinic | Not Specified | O–H···O=C Hydrogen Bonds | |
| Ethyl 4-anilino-3-nitrobenzoate | Monoclinic | P2₁/n | N–H···O, C–H···O Hydrogen Bonds | [2] |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | Not Specified | Not Specified | C–H···π Interactions | [4][5] |
Experimental Methodologies: From Synthesis to Single Crystal
The reliability of a crystal structure is contingent upon the quality of the starting material and the crystallization process. Every protocol must be a self-validating system, with checkpoints to ensure purity and success.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard method for synthesizing the parent ester, which can then be used as a starting material for further derivatization.
Rationale: The reaction is an acid-catalyzed equilibrium. Using an excess of ethanol and removing water as it forms drives the reaction toward the product side, maximizing the yield.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylbenzoic acid (1 equivalent), absolute ethanol (4-5 equivalents), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralization: Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 4-methylbenzoic acid.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.[2]
Protocol 2: Growing Single Crystals by Slow Evaporation
This is the most common and often most successful method for obtaining high-quality single crystals from small organic molecules.
Rationale: The slow removal of solvent from a non-saturated solution allows molecules to gradually and orderly arrange themselves into a low-energy, crystalline lattice. Rapid crystallization from a saturated solution often traps solvent and leads to poorly ordered or polycrystalline material.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. Highly volatile solvents (like diethyl ether or dichloromethane) are generally less suitable as they evaporate too quickly. Ethanol, ethyl acetate, or toluene are often good starting points.
-
Dissolution: Dissolve a small amount (10-50 mg) of the purified compound in the chosen solvent (1-2 mL) in a clean glass vial (e.g., a 4 mL vial). The solution should be clear and not saturated at room temperature. Gentle warming can be used to aid dissolution, but the solution should remain clear upon cooling.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean vial. Causality: Dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Evaporation Control: Cover the vial with a cap, but do not tighten it fully. Alternatively, cover the opening with parafilm and pierce it with a needle 1-3 times. Causality: This restricts the rate of solvent evaporation, which is the key to growing high-quality crystals.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed.
-
Harvesting: Once suitable crystals have formed (this can take days or weeks), carefully remove them from the mother liquor using a pipette or a small spatula and dry them on filter paper.
Conclusion: From Structure to Function
This guide has illuminated the critical path from molecular synthesis to the detailed understanding of solid-state architecture for this compound derivatives. The case studies demonstrate a clear principle: the identity of the substituent group at the para-position dictates the dominant intermolecular forces—from strong O-H···O hydrogen bonds in hydroxy derivatives to weaker C-H···π interactions in ether derivatives—which in turn govern the final crystal packing.
For professionals in drug development and materials science, the methodologies detailed herein provide a robust framework for controlling and characterizing the solid form of novel compounds. A thorough understanding of a molecule's crystal structure is not an endpoint but a crucial data point that informs formulation strategies, predicts material performance, and accelerates the development of next-generation products. The crystal is the cornerstone upon which the bulk properties of a material are built.
References
- 1. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 2. Ethyl 4-anilino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-(tert-butylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 4-nitrobenzoate (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Scale Synthesis of Ethyl 4-methylbenzoate via Fischer-Speier Esterification
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of Ethyl 4-methylbenzoate, also known as ethyl p-toluate. The chosen synthetic route is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between 4-methylbenzoic acid (p-toluic acid) and ethanol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, characterization data, and essential safety guidelines. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction and Significance
This compound (CAS No. 94-08-6) is a valuable organic ester characterized as a colorless liquid with a pleasant, fruity, and floral aroma.[1] Its molecular structure, featuring an ester functional group and a para-substituted aromatic ring, makes it a versatile building block in advanced organic synthesis.[2] It serves as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3] Furthermore, its aromatic properties are leveraged in the fragrance and flavor industries.[1][4]
The most common and pedagogically significant method for its preparation is the Fischer-Speier esterification. This method involves the reaction of a carboxylic acid (4-methylbenzoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5][6] The primary advantages of this method are the use of readily available and inexpensive starting materials and a straightforward procedure. This note will detail a robust protocol for this synthesis, optimized for a laboratory setting.
The Chemistry: Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a classic example of a nucleophilic acyl substitution reaction.[6] The overall transformation involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with an ethoxy (-OCH₂CH₃) group from the alcohol. The reaction is an equilibrium process, and specific measures must be taken to drive the reaction toward the product side.[7]
The mechanism proceeds through several key steps, as outlined below:
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 4-methylbenzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[8]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Deprotonation: A base in the reaction mixture (such as water or another molecule of ethanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[8]
To overcome the equilibrium nature of the reaction, Le Chatelier's principle is applied. The protocol utilizes a large excess of one of the reactants (ethanol), which also serves as the solvent, to shift the equilibrium towards the formation of the ester.[9][10]
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 4-Methylbenzoic acid (p-toluic acid), ≥98% | 250 mL Round-bottom flask |
| Ethanol (absolute), ≥99.5% | Reflux condenser |
| Concentrated Sulfuric Acid (H₂SO₄), 98% | Heating mantle with magnetic stirrer |
| Diethyl ether (or Ethyl acetate) | Magnetic stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Deionized Water | Short-path distillation apparatus |
| Brine (saturated NaCl solution) | Beakers, Erlenmeyer flasks, graduated cylinders |
Reagent Quantities
This protocol is designed for a synthesis yielding approximately 10-15 g of the final product.
| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Amount |
| 4-Methylbenzoic acid | 136.15 | 0.10 | 1.0 | 13.62 g |
| Ethanol | 46.07 | ~1.7 | ~17 | 100 mL (~79 g) |
| Conc. Sulfuric Acid | 98.08 | ~0.05 | ~0.5 | 3.0 mL |
Step-by-Step Synthesis Procedure
A. Reaction Setup and Reflux
-
Place 13.62 g (0.10 mol) of 4-methylbenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 100 mL of absolute ethanol to the flask and stir until the solid is mostly dissolved.
-
Place the flask in an ice-water bath. While stirring, slowly and cautiously add 3.0 mL of concentrated sulfuric acid dropwise. Causality: This exothermic addition is performed slowly and with cooling to prevent excessive heat generation.
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle. Continue to stir and reflux the reaction for 2 hours. Causality: Heating provides the necessary activation energy for the reaction, and the reflux condition ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.
B. Work-up and Neutralization
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the bulk of the excess ethanol using a rotary evaporator.
-
Pour the concentrated residue into a 500 mL separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous mixture with 50 mL of diethyl ether. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.[11]
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer by adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first, and then shake, venting the funnel frequently to release the CO₂ gas that evolves. Continue until no more gas is produced. Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted 4-methylbenzoic acid by converting it to its water-soluble sodium salt.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and aids in breaking up any emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) for 10-15 minutes.
C. Purification
-
Filter the dried organic solution by gravity to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator. This will yield the crude this compound as an oil.
-
Purify the crude product by short-path distillation under reduced pressure.[11] Collect the fraction boiling at approximately 118-120 °C at 20 mmHg. The boiling point at atmospheric pressure is ~235 °C.[12]
-
Weigh the purified product and calculate the percent yield.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂O₂[12] |
| Molecular Weight | 164.20 g/mol [12] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 235 °C (at 760 mmHg)[12] |
| Density | ~1.025 g/mL at 25 °C[12] |
| Refractive Index (n²⁰/D) | ~1.508[12] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show four distinct signals.
-
δ ~7.95 (d, 2H, J=8.0 Hz): Aromatic protons ortho to the ester group.
-
δ ~7.25 (d, 2H, J=8.0 Hz): Aromatic protons meta to the ester group.
-
δ ~4.38 (q, 2H, J=7.1 Hz): Methylene protons (-O-CH₂-) of the ethyl group.
-
δ ~2.40 (s, 3H): Methyl protons (-CH₃) on the aromatic ring.
-
δ ~1.40 (t, 3H, J=7.1 Hz): Methyl protons (-CH₂-CH₃) of the ethyl group.[13]
-
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals.
-
δ ~167.0 (C=O), 143.5, 129.1, 127.5, 60.2 (-OCH₂-), 21.6 (Ar-CH₃), 14.1 (-CH₂CH₃).[13]
-
-
Infrared (IR) Spectroscopy (liquid film):
-
~2980 cm⁻¹ (C-H stretch, aliphatic)
-
~1720 cm⁻¹ (Strong, C=O stretch of the ester)
-
~1275 and 1105 cm⁻¹ (C-O stretches)[4]
-
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[14] Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care, adding it slowly to other solutions to dissipate heat.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present in the laboratory.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources.[1]
References
- 1. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 12. 4-メチル安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. chemicalbook.com [chemicalbook.com]
Advanced Synthesis of Ethyl 4-methylbenzoate: A Guide to Transesterification Protocols and Methodologies
An Application Guide for Researchers
Introduction: The Role of Ethyl 4-methylbenzoate in Modern Synthesis
This compound (also known as ethyl p-toluate) is a valuable ester intermediate in the synthesis of a wide array of organic compounds. Its structure, featuring an ester group and a para-methylated aromatic ring, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science sectors.[1] The ester functionality allows for transformations such as hydrolysis, reduction, and amidation, while the methyl group on the benzene ring can be functionalized, for instance, through benzylic bromination, to introduce further molecular complexity.[1][2]
While direct Fischer-Speier esterification of 4-methylbenzoic acid with ethanol is a primary route to this compound, transesterification offers a powerful alternative, particularly when starting from a different ester, such as the more commonly available Mthis compound.[3][4] Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[5] This equilibrium-driven reaction is a cornerstone of industrial processes like biodiesel production and is equally valuable in fine chemical synthesis.[6][7][8]
This guide focuses on the practical application of transesterification to convert Mthis compound to this compound, exploring the nuances of different catalytic systems to optimize this transformation.
Foundational Principle: The Transesterification Equilibrium
The transesterification of Mthis compound with ethanol is a reversible reaction catalyzed by an acid, base, or enzyme. The equilibrium must be strategically shifted towards the product side to achieve a high yield of this compound. This is typically accomplished by using a large excess of the reactant alcohol (ethanol) or by removing one of the products (methanol) from the reaction mixture as it forms, in accordance with Le Châtelier's principle.[5][9]
Caption: General scheme of the transesterification equilibrium.
Acid-Catalyzed Transesterification
Acid-catalyzed transesterification operates via a mechanism analogous to the Fischer-Speier esterification.[10] A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of the starting ester, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by ethanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the desired ethyl ester.[4][10]
Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][7] While effective, these homogeneous catalysts necessitate a neutralization step during work-up and can lead to corrosive conditions and waste generation.[11] Heterogeneous solid acid catalysts, such as certain zeolites or sulfated zirconia, are being explored as more environmentally benign and reusable alternatives.[12][13]
Detailed Protocol: H₂SO₄-Catalyzed Synthesis
This protocol is based on the principles of Fischer esterification, adapted for transesterification.
Materials:
-
Mthis compound (1.0 eq)
-
Anhydrous Ethanol (≥20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (98%, ~0.05 - 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Diethyl Ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Mthis compound (e.g., 7.5 g, 50 mmol). Add a large excess of anhydrous ethanol (e.g., 230 mL, ~4 mol).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~9 mmol) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS (see Section 6.0).[14]
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation (boiling point approx. 118-120°C at 0.1 mmHg) to obtain the final product as a colorless oil.[15]
Base-Catalyzed Transesterification
Base-catalyzed transesterification is typically much faster than its acid-catalyzed counterpart.[7] The mechanism involves a nucleophilic acyl substitution. A strong base, such as sodium ethoxide (NaOEt), deprotonates the ethanol to form the highly nucleophilic ethoxide ion. The ethoxide ion then attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate which subsequently collapses, eliminating a methoxide ion and yielding the ethyl ester.
This method is highly efficient but is extremely sensitive to the presence of water, which can hydrolyze the ester (saponification), and free carboxylic acids, which will neutralize the base catalyst.[6][7] Therefore, anhydrous conditions and pure starting materials are critical for success.
Detailed Protocol: Sodium Ethoxide-Catalyzed Synthesis
Materials:
-
Mthis compound (1.0 eq)
-
Anhydrous Ethanol
-
Sodium metal (Na) or commercial Sodium Ethoxide (NaOEt) (catalytic amount, e.g., 5 mol%)
-
Diethyl Ether or Toluene (anhydrous, as solvent)
-
Dilute Hydrochloric Acid (HCl, 1M)
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Syringes for transfer of anhydrous solvents
Procedure:
-
Catalyst Preparation (if not using commercial NaOEt): In a three-necked flask under a nitrogen atmosphere, add anhydrous ethanol (e.g., 50 mL). Carefully add small, freshly cut pieces of sodium metal (e.g., 0.57 g, 25 mmol) portion-wise. Allow the sodium to react completely to form sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add more anhydrous ethanol (100 mL) followed by Mthis compound (e.g., 7.5 g, 50 mmol). If using a different solvent, the ester and ethanol can be dissolved in anhydrous toluene first, followed by the addition of the catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Cool the reaction to 0°C in an ice bath. Slowly add 1M HCl to neutralize the mixture until it is slightly acidic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation as described in Section 3.1.
Enzyme-Catalyzed (Biocatalytic) Transesterification
Biocatalysis offers a "green" and highly selective alternative to traditional chemical methods. Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions (lower temperature and neutral pH), often with high chemo-, regio-, and enantioselectivity.[16] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are particularly useful as they can be easily recovered and reused.[17][18]
The reaction is typically performed in a non-aqueous organic solvent to shift the equilibrium away from hydrolysis.[19] While reaction times are generally longer than for base-catalyzed methods, the mild conditions prevent side reactions and simplify purification.
Detailed Protocol: Immobilized Lipase-Catalyzed Synthesis
Materials:
-
Mthis compound (1.0 eq)
-
Anhydrous Ethanol (3-5 eq)
-
Immobilized Lipase (e.g., Novozym 435, 5-10% by weight of substrates)
-
Anhydrous, non-polar organic solvent (e.g., Hexane, Toluene)
-
Molecular sieves (3Å or 4Å, activated)
Equipment:
-
Erlenmeyer flask with a stopper
-
Orbital shaker with temperature control
-
Buchner funnel for catalyst filtration
Procedure:
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add Mthis compound (e.g., 7.5 g, 50 mmol), anhydrous ethanol (e.g., 9.2 g, 200 mmol), and 100 mL of anhydrous hexane.
-
Water Removal: Add activated molecular sieves (~5 g) to the mixture to scavenge any water produced or present, which can inhibit the enzyme and promote hydrolysis.
-
Enzyme Addition: Add the immobilized lipase (e.g., 1 g) to the flask.
-
Incubation: Stopper the flask and place it in an orbital shaker set to ~200 rpm and a constant temperature (e.g., 40-50°C). Let the reaction proceed for 24-72 hours.[8]
-
Monitoring: Periodically take aliquots from the supernatant, filter, and analyze by GC-MS to determine conversion.
-
Catalyst Recovery: Once the reaction reaches equilibrium or completion, recover the immobilized enzyme by simple filtration using a Buchner funnel. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Product Isolation: Remove the solvent and excess ethanol from the filtrate using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.
Comparative Overview and Workflow
The choice of method depends on factors like scale, sensitivity of the substrate, cost, and environmental considerations.
| Parameter | Acid-Catalyzed | Base-Catalyzed | Enzyme-Catalyzed |
| Catalyst | H₂SO₄, p-TsOH | NaOEt, KOH | Immobilized Lipase |
| Speed | Moderate (4-10 h)[11] | Very Fast (1-3 h)[8] | Slow (24-72 h)[8] |
| Temperature | High (Reflux) | Low to Moderate | Mild (30-60°C)[18] |
| Yield | Good to High (can exceed 90%)[14] | High (>95%) | Good to High (variable) |
| Advantages | Inexpensive catalyst, tolerant to trace water | Very fast reaction rates | High selectivity, mild conditions, reusable catalyst, environmentally friendly |
| Disadvantages | Corrosive, requires neutralization, high energy | Sensitive to water and free acids, requires anhydrous conditions | Slower, higher catalyst cost, potential for enzyme inhibition[19][20] |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#4285F4"];start [label="Start: Select Catalytic Method\n(Acid, Base, or Enzyme)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Reaction Setup\n(Flask, Reagents, Catalyst, Solvent)"]; reaction [label="2. Run Reaction\n(Heating/Shaking, Time)"]; monitor [label="3. Monitor Progress\n(TLC, GC-MS)"]; workup [label="4. Quench & Work-up\n(Neutralize, Extract, Wash, Dry)"]; purify [label="5. Purify Product\n(Vacuum Distillation)"]; analyze [label="6. Characterize Final Product\n(GC-MS, NMR, IR)"]; end [label="End: Pure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> setup; setup -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete?", style=dashed]; monitor -> workup [label="Complete?"]; workup -> purify; purify -> analyze; analyze -> end;
}
Caption: A generalized workflow for the synthesis of this compound.
Analytical Monitoring and Characterization
Accurate monitoring is essential for determining reaction completion and optimizing conditions. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method.[21]
Protocol: Reaction Monitoring by GC-MS
-
Sampling: At set time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation: Quench the aliquot by diluting it in a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane). For acid/base-catalyzed reactions, a rapid wash with water or dilute bicarbonate may be necessary before injection.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. A typical GC program would involve a capillary column (e.g., DB-5ms) with a temperature gradient to separate Mthis compound, this compound, ethanol, and the internal standard.[22]
-
Quantification: Identify peaks based on their retention times and mass spectra. Calculate the relative peak areas of the starting material and product against the internal standard to determine the conversion percentage over time. This data is crucial for kinetic studies and determining the optimal reaction time.[23][24]
Conclusion
The synthesis of this compound via transesterification is a versatile transformation that can be effectively achieved through acid, base, or enzyme catalysis. The selection of the optimal method requires a careful evaluation of the desired reaction speed, scale, cost, and environmental impact. Acid catalysis provides a reliable and cost-effective route, while base catalysis offers significantly accelerated reaction rates at the cost of stringent anhydrous requirements. For applications demanding high selectivity and sustainability, enzyme-catalyzed transesterification presents a powerful, albeit slower, alternative. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to successfully synthesize and characterize this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-ethylbenzoate | 7364-20-7 | Benchchem [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]
- 6. Enabling Catalysts for Biodiesel Production via Transesterification [mdpi.com]
- 7. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ojs.unud.ac.id [ojs.unud.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [guidechem.com]
- 15. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production: in situ Monitoring and Density Functional Theory Calculations [scielo.org.za]
- 22. scielo.br [scielo.br]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Purification of synthesized Ethyl 4-methylbenzoate by distillation
An Application Note for the Purification of Synthesized Ethyl 4-methylbenzoate by Distillation
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the purification of this compound, a common intermediate in organic synthesis, particularly following its preparation via Fischer esterification. The narrative emphasizes the rationale behind each procedural step, from the initial aqueous work-up to the final purification by vacuum fractional distillation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure high purity and yield of the final product.
Introduction: The Imperative for Purification
This compound (also known as ethyl p-toluate) is a valuable ester utilized as a fragrance, a flavoring agent, and a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[1][2][3][4] Its most common laboratory and industrial synthesis route is the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with ethanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄).[5][6][7]
The Fischer esterification is a reversible equilibrium reaction.[6][8] Consequently, the crude product is never pure; it is a mixture containing the desired ester, water, unreacted starting materials (4-methylbenzoic acid and ethanol), and the acid catalyst.[9][10] Distillation is the definitive method for isolating the pure ester from these contaminants.[9][11] However, due to its relatively high boiling point, purification of this compound necessitates vacuum distillation to prevent thermal decomposition and ensure the integrity of the final product.[12] This guide provides a self-validating system, from initial neutralization to final fractional distillation under reduced pressure.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of the target compound is paramount for designing an effective purification strategy. These properties dictate the choice of distillation technique and the required operating parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2][5] |
| Molecular Weight | 164.20 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Pleasant, fruity, floral | [2][3] |
| Boiling Point (atm) | 235 °C (lit.) | [5][13][14] |
| Boiling Point (vac.) | 144-145 °C at 5 mmHg118-120 °C at 0.1 mmHg | [5][12] |
| Density | 1.025 g/mL at 25 °C (lit.) | [5][14] |
| Refractive Index (n²⁰/D) | 1.508 (lit.) | [5][13] |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform | [1][2][5] |
Pre-Distillation Protocol: Aqueous Work-up and Isolation
Before distillation, a liquid-liquid extraction work-up is essential to remove the bulk of ionic and water-soluble impurities. This significantly reduces the burden on the distillation process, leading to a cleaner separation and higher purity.
Causality: The primary goal is to remove the acidic components (unreacted 4-methylbenzoic acid and H₂SO₄ catalyst). This is achieved by converting them into their corresponding water-soluble salts using a mild base. Excess ethanol and these salts are then removed by washing with water.
Workflow for Crude Ester Isolation
Caption: Workflow for the initial purification and isolation of crude ester.
Step-by-Step Methodology
-
Cooling and Transfer: Once the synthesis reaction is complete, allow the reaction flask to cool to room temperature. Transfer the mixture to a separatory funnel of appropriate size.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) in portions.[9]
-
Expertise & Experience: Use a mild base like NaHCO₃ to avoid hydrolysis of the ester product, which can occur under strongly basic conditions. Swirl the funnel gently and vent frequently to release the pressure from the evolved CO₂ gas. Continue adding the base until effervescence ceases, indicating that all acidic components have been neutralized.
-
-
Extraction: Stopper the funnel, invert, and shake vigorously while periodically venting. Allow the layers to separate. The upper, less dense layer is the organic phase containing the ester.[10] Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water (to remove residual salts and base) and then with brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Solvent Removal: Gravity filter or decant the dried organic solution into a round-bottom flask. Remove the extraction solvent (if any) and any residual volatile impurities using a rotary evaporator. The remaining oil is the crude this compound, now ready for distillation.[12][15]
Purification by Vacuum Fractional Distillation
Given the high atmospheric boiling point of this compound (235 °C), vacuum distillation is the method of choice.[5][16] Performing the distillation under reduced pressure lowers the boiling point, preventing potential thermal degradation of the ester. Fractional distillation is recommended over simple distillation to effectively separate the ester from any close-boiling impurities.[17][18][19][20]
Trustworthiness: The principle relies on Raoult's Law and Dalton's Law. By reducing the external pressure, the temperature required for the vapor pressure of the liquid to equal the external pressure (i.e., the boiling point) is significantly lowered. The fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component at each stage, thus achieving a more efficient separation.[18][20]
Experimental Apparatus Setup
Caption: Schematic of a vacuum fractional distillation apparatus.
Step-by-Step Distillation Protocol
-
Apparatus Assembly:
-
Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease and secured with Keck clips.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[20]
-
-
Initiating Vacuum:
-
Ensure the system is closed. Turn on the condenser's cooling water.
-
Engage the vacuum pump. The pressure should drop to the desired level (e.g., 0.1-5 mmHg). A stable, low pressure is crucial for a constant boiling point.
-
-
Heating and Fraction Collection:
-
Turn on the magnetic stirrer and begin to gently heat the distilling flask using a heating mantle.
-
Forerun: Collect the first few milliliters of distillate separately. This fraction, known as the forerun, will contain any residual solvents or more volatile impurities.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of this compound at the recorded pressure (e.g., 118-120 °C at 0.1 mmHg), switch to a new, pre-weighed receiving flask to collect the pure product.[12] A sharp, constant boiling point is an indicator of purity.[10]
-
Residue: Continue distillation until the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating the start of higher-boiling impurities). Stop the heating and leave a small amount of residue in the distilling flask to prevent distilling to dryness, which can be hazardous.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the apparatus to cool completely.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.
-
Disassemble the apparatus. Weigh the collected main fraction to determine the yield.
-
Post-Distillation Analysis and Quality Control
To validate the purity of the collected ester, several analytical techniques can be employed:
-
Gas Chromatography (GC): An ideal method to determine the percentage purity of the sample by comparing the area of the product peak to any impurity peaks.
-
Refractive Index: A quick physical measurement. The experimental value should be compared to the literature value (1.508 at 20 °C).[5] A close match is a good indicator of purity.
-
Spectroscopy (¹H NMR, IR): Provides structural confirmation of the product and can reveal the presence of impurities. For example, a broad peak around 3400 cm⁻¹ in the IR spectrum would indicate residual alcohol, while a very broad peak from 2500-3300 cm⁻¹ would indicate remaining carboxylic acid.
Safety and Waste Management
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[3][21]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[21]
-
Hazards: this compound may cause skin, eye, and respiratory irritation.[21] Concentrated sulfuric acid is highly corrosive. Organic solvents are flammable.[2]
-
Waste Disposal:
-
Aqueous Waste: The neutralized aqueous layers from the work-up should be collected in an aqueous waste container.
-
Organic Waste: The distillation forerun and residue should be disposed of in a non-halogenated organic waste container.
-
Solid Waste: Used drying agents should be quenched with water and disposed of in the appropriate solid waste container.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Violent Boiling | No boiling chips/stir bar; heating too rapidly. | Add boiling chips/stir bar before heating. Heat more gradually. |
| No Distillate | Vacuum leak; insufficient heating; thermometer placed incorrectly. | Check all joints for leaks. Increase heating mantle temperature. Ensure thermometer bulb is correctly positioned. |
| Flooded Column | Heating rate is too high. | Reduce the heating rate to allow the vapor-liquid equilibrium to be established in the column. |
| Fluctuating Temperature | Unstable vacuum; mixture of components distilling. | Check vacuum pump and system for leaks. Collect the current fraction and wait for the temperature to stabilize at the next plateau. |
References
- 1. Page loading... [guidechem.com]
- 2. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 8. flinnsci.com [flinnsci.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. This compound | 94-08-6 [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. scribd.com [scribd.com]
- 18. vernier.com [vernier.com]
- 19. csub.edu [csub.edu]
- 20. Purification [chem.rochester.edu]
- 21. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Ethyl 4-methylbenzoate in Organic Synthesis
Introduction: The Versatility of a Core Aromatic Ester
Ethyl 4-methylbenzoate (CAS No. 94-08-6), also known as ethyl p-toluate, is a pivotal starting material in modern organic synthesis.[1] This aromatic ester, a colorless to pale yellow liquid, provides a unique structural motif: a para-substituted benzene ring featuring a reactive ester group and a modifiable methyl group.[2][3] This dual functionality allows for a diverse range of chemical transformations, making it an essential building block for pharmaceuticals, agrochemicals, and specialty polymers.[3][4]
The reactivity of this compound can be directed at three primary sites: the electrophilic carbonyl carbon of the ester, the alpha-protons of the ethyl group (though less common), and the benzylic protons of the para-methyl group.[4] This guide provides an in-depth exploration of its most valuable synthetic applications, complete with detailed, field-proven protocols designed for reproducibility and scalability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][5] |
| Molecular Weight | 164.20 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Boiling Point | 235 °C (at 760 mmHg) | [1][5] |
| Density | 1.025 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.508 | [1][5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [2][6] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [1][2] |
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]
-
In Case of Exposure:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat sources or open flames.[1][2]
Core Synthetic Transformations: An Overview
This compound serves as a branch point for the synthesis of several key intermediates. The following diagram illustrates the primary synthetic pathways detailed in this guide.
Caption: Key synthetic pathways originating from this compound.
Application 1: Saponification to 4-methylbenzoic Acid
Mechanistic Rationale: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[9] This process is a fundamental method for converting esters back to their parent carboxylic acids, which are themselves versatile synthetic precursors.
Protocol 1: Synthesis of 4-methylbenzoic Acid
Table 2: Reagents for Saponification
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 164.20 | 8.21 g (8.0 mL) | 0.05 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 0.075 |
| Ethanol (95%) | - | 30 mL | - |
| Deionized Water | - | 30 mL | - |
| Hydrochloric Acid (6M) | - | ~15 mL (or until pH < 2) | - |
Experimental Procedure:
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound, sodium hydroxide, ethanol, and water.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.[9] Continue refluxing with stirring for 30-45 minutes, or until the top layer of the ester has completely disappeared, indicating the completion of hydrolysis.
-
Cooling & Solvent Removal: Allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice-water bath. While stirring, slowly add 6M HCl. A white precipitate of 4-methylbenzoic acid will begin to form.[10] Continue adding acid until the solution is strongly acidic (pH < 2, check with litmus or pH paper).
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.[10]
-
Purification: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual salts. Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.
Application 2: Grignard Reaction for Tertiary Alcohol Synthesis
Mechanistic Rationale: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The Grignard reagent (e.g., Phenylmagnesium bromide) acts as a potent nucleophile, attacking the ester's carbonyl carbon.[11] The initial adduct is unstable and eliminates an ethoxide ion to form a ketone intermediate (4-methylbenzophenone in this case). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[11] An acidic workup then protonates the resulting magnesium alkoxide to yield the tertiary alcohol.[12][13] Crucially, this reaction must be performed under strictly anhydrous conditions , as any trace of water will protonate and destroy the highly basic Grignard reagent.[11][12][14]
Protocol 2: Synthesis of 1,1-Diphenyl-1-(p-tolyl)ethanol
Caption: Experimental workflow for the Grignard synthesis of a tertiary alcohol.
Table 3: Reagents for Grignard Reaction
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Magnesium Turnings | 24.31 | 1.46 g | 0.06 |
| Bromobenzene | 157.01 | 9.42 g (6.3 mL) | 0.06 |
| This compound | 164.20 | 4.11 g (4.0 mL) | 0.025 |
| Anhydrous Diethyl Ether | - | ~100 mL | - |
| Sulfuric Acid (6M) | - | ~50 mL | - |
| Iodine | 253.81 | 1 small crystal | catalyst |
Experimental Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. All glassware must be scrupulously dried in an oven (110°C) beforehand.[14]
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine (to activate the Mg surface).[15] In the dropping funnel, prepare a solution of bromobenzene in 25 mL of anhydrous diethyl ether. Add ~5 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and the solution turning cloudy and brownish.[12] If it doesn't start, gentle warming may be required.[14] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 15-20 minutes to ensure all magnesium has reacted.[14]
-
Reaction with Ester: Cool the Grignard reagent solution in an ice-water bath. Prepare a solution of this compound in 20 mL of anhydrous diethyl ether and add this to the dropping funnel. Add the ester solution dropwise to the stirred, cold Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[14]
-
Work-up: After the addition is complete, stir the mixture at room temperature for 15 minutes. Cautiously pour the reaction mixture into a 500 mL beaker containing ~50 g of crushed ice and 50 mL of 6M H₂SO₄.[14] Stir until all the white solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Purification: Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the ether solution over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude tertiary alcohol. Purify the solid product by recrystallization from ethanol.
Application 3: Benzylic Bromination to Ethyl 4-(bromomethyl)benzoate
Mechanistic Rationale: The methyl group attached to the benzene ring can undergo free-radical substitution at the benzylic position. This reaction is typically initiated by a radical initiator like AIBN (Azobisisobutyronitrile) and uses N-Bromosuccinimide (NBS) as the source of bromine radicals. The stability of the intermediate benzylic radical makes this position highly susceptible to halogenation over other positions.[4] This transformation is synthetically valuable as it converts a relatively inert methyl group into a reactive bromomethyl group, an excellent electrophile for subsequent nucleophilic substitution reactions.[4][16]
Protocol 3: Synthesis of Ethyl 4-(bromomethyl)benzoate
Table 4: Reagents for Benzylic Bromination
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 164.20 | 8.21 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 0.0525 |
| AIBN | 164.21 | 0.082 g | 0.0005 |
| Carbon Tetrachloride (CCl₄) | - | 100 mL | - |
Experimental Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, N-Bromosuccinimide, and AIBN. Add 100 mL of carbon tetrachloride.
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will be consumed) and the formation of succinimide (which is less dense and will float). Reflux for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide by-product.
-
Isolation: Remove the succinimide by vacuum filtration and wash it with a small amount of cold CCl₄.
-
Purification: Combine the filtrate and washings. Remove the solvent (CCl₄) using a rotary evaporator. The resulting crude product can be purified by recrystallization from hexanes to yield Ethyl 4-(bromomethyl)benzoate as a solid.
References
- 1. 4-甲基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 3. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. athabascau.ca [athabascau.ca]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. This compound | 94-08-6 [chemicalbook.com]
Application Notes & Protocols: Ethyl 4-methylbenzoate as a Fragrance Component in Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Aromatic Profile of Ethyl 4-methylbenzoate
This compound (CAS No. 94-08-6), also known as ethyl p-toluate, is an ester recognized for its significant role in the flavor and fragrance industries.[1] Its versatile aromatic character makes it a valuable component for researchers and formulators aiming to create specific sensory experiences in a wide range of products, including fine fragrances, cosmetics, and personal care items.[2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the evaluation of this compound as a fragrance ingredient. The causality behind experimental choices is explained to ensure a thorough understanding of its application, from initial olfactory assessment to stability in final formulations.
The primary utility of this compound in fragrance is derived from its pleasant, sweet, and fruity-floral odor profile.[1][4] It can act as a foundational building block or as a modifier to add specific nuances and complexity to a fragrance composition.[1] For successful application, a comprehensive understanding of its physicochemical properties, olfactory characteristics, and behavior in various matrices is essential.
Physicochemical and Olfactory Characteristics
A foundational understanding of a fragrance material begins with its physical and chemical properties. These parameters influence its performance, stability, and solubility in formulations.
| Property | Value | Reference |
| Chemical Name | This compound; Ethyl p-toluate | [5] |
| CAS Number | 94-08-6 | [6] |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Boiling Point | 216-235 °C | [5][6][7] |
| Density | ~1.025 g/mL at 25 °C | [7] |
| Refractive Index | ~1.508 at 20 °C | [6][7] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. | [4][5] |
| Odor Profile | Sweet, fruity, floral with cherry-berry and grape nuances. | [1][3][4] |
Synthesis and Purity Considerations
Synthesis via Fischer-Speier Esterification
This compound is commonly synthesized through the Fischer-Speier esterification of 4-methylbenzoic acid (p-toluic acid) with ethanol, using a strong acid catalyst such as sulfuric acid.[4][8] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol, and subsequent elimination of water to form the ester.[9]
The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used.[10]
Figure 1: Conceptual diagram of Fischer-Speier esterification.
Importance of Purity
For fragrance applications, the purity of this compound is paramount. Impurities, such as unreacted starting materials or byproducts, can introduce off-notes that negatively alter the intended aroma profile of a final formulation.[1] Sourcing from suppliers who guarantee high purity (typically >99.0%) and provide a Certificate of Analysis (CoA) is a critical step in the research and development process.[1]
Experimental Protocols for Fragrance Application Research
The following protocols provide step-by-step methodologies for the comprehensive evaluation of this compound as a fragrance component.
Protocol 1: Sensory Analysis and Olfactory Profiling
Objective: To systematically characterize the odor profile, intensity, and longevity of this compound. This protocol is foundational for understanding the intrinsic sensory properties of the material.
Causality: Evaluating the material at different concentrations and over time on a neutral medium (smelling strip) allows for the deconstruction of its scent profile into top, middle, and base notes. This is crucial for predicting its role and evolution within a complex fragrance.
Materials:
-
This compound (high purity, >99.0%)
-
Odorless solvent (e.g., Ethanol, 200 proof)
-
Glass beakers (50 mL)
-
Graduated pipettes or micropipettes
-
Professional smelling strips (blotters)
-
Stopwatch or timer
Methodology:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol. Common concentrations for evaluation are 10%, 1%, and 0.1% (w/w). This allows for assessment without overwhelming the olfactory senses.
-
Sample Application: Dip the narrow end of three smelling strips into each dilution, ensuring about 1 cm is submerged. Allow the excess to drip off. Label each strip with the material name and concentration.
-
Olfactory Evaluation:
-
Initial Impression (Top Notes): Immediately after dipping, wave the strip about 10-15 cm from the nose and record the initial scent characteristics. Note any sharp, volatile, or fleeting impressions.
-
Character Development (Middle/Heart Notes): Evaluate the strips again at 5 minutes, 30 minutes, and 1 hour.[11] This period reveals the main character of the fragrance. Describe the aroma using standard descriptors (e.g., fruity, sweet, floral, cherry, grape).
-
Longevity (Base Notes/Dry-Down): Continue to evaluate the strips at 4, 8, and 24 hours.[11] Assess the tenacity of the fragrance and note how the scent profile has changed. The "dry-down" is the residual scent and is critical for understanding its role as a fixative.
-
-
Data Collection: For each time point, record detailed odor descriptors and rate the perceived intensity on a scale (e.g., 1=very weak, 5=very strong). A trained sensory panel is often used to generate robust and reliable data.[12][13]
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To correlate specific chemical compounds with their perceived odor, confirming the purity and identifying any trace odor-active impurities.
Causality: While sensory analysis evaluates the material as a whole, GC-O provides a high-resolution view of the individual odor-active components.[14][15] It separates the volatile compounds and allows a human assessor to detect the odor of each compound as it elutes from the GC column, providing a direct link between a chemical peak and its scent contribution.[16][17]
Materials & Equipment:
-
Gas Chromatograph (GC) with a column suitable for fragrance analysis (e.g., DB-5, DB-Wax).
-
Mass Spectrometer (MS) detector.
-
Olfactometry port (sniffing port).
-
Effluent splitter to direct column output to both MS and sniffing port.
-
Sample of this compound (diluted in an appropriate solvent).
-
Trained human assessor.
Methodology:
-
Instrument Setup: Configure the GC-MS with an appropriate temperature program to separate the volatile components of the sample. The effluent from the GC column is split, typically 1:1, between the MS detector and the heated sniffing port.
-
Sample Injection: Inject a small volume of the diluted this compound sample into the GC.
-
Olfactometric Detection: A trained assessor places their nose at the sniffing port and continuously evaluates the effluent throughout the GC run.
-
Data Recording: The assessor records the time (retention time), duration, intensity, and a descriptor for every odor detected. This is synchronized with the chromatogram being generated by the MS.
-
Data Analysis: The resulting "aromagram" is overlaid with the MS chromatogram. The mass spectrum of each peak corresponding to an odor event is used to identify the responsible compound. This definitively confirms that the main peak is this compound and can identify any minor peaks that contribute to the overall scent profile.
Figure 2: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol 3: Product Stability Testing
Objective: To evaluate the chemical and physical stability of this compound within a representative cosmetic base under accelerated aging conditions.
Causality: A fragrance ingredient must remain stable within the final product throughout its shelf life to ensure consistent quality and consumer satisfaction.[18][19] Accelerated stability testing, using stressors like elevated temperature and UV light, simulates long-term storage and predicts potential issues such as discoloration, odor degradation, or changes in the product base.[20][21]
Materials:
-
This compound
-
Unfragranced cosmetic base (e.g., simple oil-in-water lotion)
-
Control sample (unfragranced base)
-
Airtight glass jars
-
Laboratory oven or incubator (set to 40°C and 50°C)
-
UV light chamber
-
Refrigerator/Freezer for freeze-thaw cycles
-
pH meter, viscometer
Methodology:
-
Sample Preparation: Incorporate this compound into the cosmetic base at a typical concentration (e.g., 0.5% w/w). Mix thoroughly to ensure homogeneity. Prepare a control sample of the base without any fragrance.
-
Aliquot and Store: Dispense the fragranced and control samples into multiple labeled glass jars.
-
Storage Conditions: Place the jars under a variety of environmental conditions to simulate different stresses:[18][20]
-
Elevated Temperature: 40°C and 50°C (to accelerate chemical degradation).
-
Room Temperature (Control): ~25°C, protected from light.
-
Light Exposure: Room temperature in a UV light chamber.
-
Freeze-Thaw Cycling: Alternate between -10°C for 24 hours and 25°C for 24 hours for three cycles (to test physical stability).
-
-
Evaluation Schedule: Evaluate all samples at baseline (T=0) and at predetermined intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks).
-
Parameters for Evaluation:
-
Odor: Perform sensory analysis on the fragranced product. Note any changes from the baseline profile (e.g., weakening, development of off-notes). Compare to the control base to see if the base itself is developing an odor.
-
Color: Visually assess any changes in color against a white background.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to check for changes in texture.
-
Phase Separation: Visually inspect for any separation of oil and water phases.
-
-
Data Analysis: Compile the data in a table to track changes over time for each condition. Significant deviation in odor, color, or physical properties indicates a potential stability issue.
Safety and Handling
When working with this compound, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[5][22]
-
Handling: Use only in a well-ventilated area to avoid inhalation of vapors.[22] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[3][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][7]
-
Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated for all exposure routes.[22] It is important to consult the latest Safety Data Sheet (SDS) from the supplier before use.[3]
Conclusion
This compound is a versatile and valuable ingredient in the perfumer's palette. Its sweet, fruity-floral character allows for broad application in creating appealing scents. For researchers and developers, a systematic approach to its evaluation is critical. The protocols outlined in this guide—from fundamental sensory profiling to instrumental GC-O analysis and rigorous stability testing—provide a comprehensive framework for validating its performance and ensuring the development of high-quality, stable, and sensorially pleasing fragranced products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 4. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. docsity.com [docsity.com]
- 11. umbrex.com [umbrex.com]
- 12. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 17. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iltusa.com [iltusa.com]
- 19. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 20. fastercapital.com [fastercapital.com]
- 21. orchadia.org [orchadia.org]
- 22. chemicalbook.com [chemicalbook.com]
Application Note: Ethyl 4-Methylbenzoate as a Robust Internal Standard for Gas Chromatographic Analysis
Abstract
This technical guide provides a comprehensive framework for the utilization of ethyl 4-methylbenzoate as an internal standard (IS) in quantitative gas chromatography (GC). The document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their analytical methods. We will delve into the fundamental principles of internal standardization, the specific attributes that make this compound an excellent candidate for this role, and detailed, field-proven protocols for its implementation. The methodologies described herein are designed to be self-validating, aligning with the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
The Imperative of Internal Standardization in Gas Chromatography
In the landscape of analytical chemistry, particularly within regulated environments like pharmaceuticals, achieving the utmost accuracy and precision is not merely a goal but a necessity. Gas chromatography, while a powerful separation technique, is susceptible to variations that can compromise the integrity of quantitative results. These variations can arise from multiple sources, including minor inconsistencies in injection volume, fluctuations in detector response, and changes in column efficiency over time.[1]
The internal standard method is a powerful strategy to mitigate these sources of error.[1][2] It involves adding a known concentration of a non-native compound—the internal standard—to all samples, calibration standards, and quality control samples.[3] The quantification of the analyte of interest is then based on the ratio of the analyte's peak area to that of the internal standard. This ratiometric approach effectively normalizes the analysis, as any physical variations during the sample introduction or analysis will, in principle, affect both the analyte and the internal standard to the same degree.[2][4]
The selection of an appropriate internal standard is therefore a critical decision in method development. An ideal internal standard should be chemically similar to the analyte, ensuring it behaves comparably during sample preparation and chromatographic analysis, yet be chromatographically resolved from all other sample components.[5][6]
This compound: A Profile of an Ideal Internal Standard
This compound (CAS No. 94-08-6) emerges as a highly suitable internal standard for a wide range of GC applications, particularly for the analysis of aromatic esters, substituted benzenes, and other moderately polar to nonpolar compounds. Its utility is grounded in its distinct physicochemical properties.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount to its effective implementation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [7][8][9] |
| Molecular Weight | 164.20 g/mol | [7][10] |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Boiling Point | 235 °C | [7][11][12] |
| Density | 1.025 g/mL at 25 °C | [7][12] |
| Refractive Index | n20/D 1.508 | [7][12] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetonitrile); limited solubility in water | [8][10] |
Rationale for Selection
The choice of this compound is not arbitrary; it is a calculated decision based on its chemical behavior:
-
Chemical Inertness and Stability: As an ester, this compound is relatively stable and less likely to react with other sample components under typical GC conditions.[7]
-
Appropriate Volatility: With a boiling point of 235 °C, it is sufficiently volatile for GC analysis and will elute in a reasonable time frame for many methods analyzing semi-volatile compounds.[7][12]
-
Chromatographic Behavior: Its aromatic ester structure provides a retention behavior that is comparable to many common analytes in pharmaceutical and chemical synthesis, such as other esters, aromatic hydrocarbons, and related functionalized molecules.
-
Commercial Availability and Purity: this compound is readily available in high purity (e.g., >99%), which is crucial for preparing accurate standard solutions.
-
Lack of Natural Occurrence: It is not a naturally occurring compound in most biological or environmental samples, minimizing the risk of it being present in the sample matrix.[5]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard. These protocols are designed to be adapted to specific analytical needs and should be validated according to internal standard operating procedures and relevant regulatory guidelines, such as ICH Q2(R2).[13][14]
Preparation of Internal Standard Stock Solution
The accuracy of the final results is contingent on the precise preparation of the internal standard stock solution.
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (≥99% purity)
-
GC-grade acetonitrile (or another suitable solvent)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100 mg of this compound directly into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of acetonitrile to dissolve the this compound.
-
Once dissolved, fill the flask to the mark with acetonitrile.
-
Cap and invert the flask several times to ensure homogeneity.
-
Calculate the exact concentration in mg/mL. This will serve as the primary stock solution.
-
Transfer the solution to a labeled, sealed vial and store in a cool, dry place.[10]
Workflow for Calibration and Sample Analysis
The following diagram illustrates the logical flow from stock solution preparation to the final analysis.
Caption: Workflow for internal standard calibration and sample quantification.
Preparation of Calibration Standards
Objective: To prepare a series of calibration standards with varying analyte concentrations and a constant internal standard concentration.
Procedure:
-
Prepare a working stock solution of the analyte of interest.
-
Prepare a working stock solution of the this compound internal standard (e.g., by diluting the primary stock solution).
-
Into a series of volumetric flasks, pipette increasing volumes of the analyte working stock solution.
-
To each of these flasks, add a constant, fixed volume of the internal standard working stock solution.[2][3]
-
Dilute all flasks to the final volume with the chosen solvent.
-
This will result in a set of calibration standards with a range of analyte concentrations and a consistent concentration of the internal standard.
Sample Preparation and Analysis
Objective: To prepare and analyze an unknown sample using the internal standard method.
Procedure:
-
Accurately weigh or measure a known amount of the unknown sample into a volumetric flask.
-
Add the same fixed volume of the internal standard working stock solution as was used for the calibration standards.
-
Dilute to the final volume with the solvent.
-
Inject the prepared sample, along with the calibration standards, into the gas chromatograph.
Method Validation: A Self-Validating System
A robust analytical method must be validated to demonstrate its fitness for purpose.[13] The use of an internal standard is a key component of a self-validating system. Key validation parameters as per ICH Q2(R2) guidelines are discussed below.[14][15][16]
Specificity
The method must demonstrate that it can unequivocally assess the analyte in the presence of other components, including the internal standard.
Protocol:
-
Inject a blank sample (matrix without analyte or IS).
-
Inject a sample containing only the analyte.
-
Inject a sample containing only the internal standard (this compound).
-
Inject a sample containing both the analyte and the internal standard.
-
Acceptance Criterion: The retention times of the analyte and the internal standard must be different, and there should be no interfering peaks at these retention times in the blank sample.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Analyze the prepared calibration standards (typically 5-6 concentration levels).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each standard.
-
Plot the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should typically be ≥ 0.995.
Illustrative Linearity Data:
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 10 | 100 | 50,123 | 505,678 | 0.099 |
| 25 | 100 | 124,890 | 501,234 | 0.249 |
| 50 | 100 | 251,456 | 503,456 | 0.499 |
| 100 | 100 | 502,345 | 504,890 | 0.995 |
| 200 | 100 | 1,005,678 | 503,987 | 1.995 |
Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results.
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze multiple preparations (e.g., n=6) of each QC level.
-
Accuracy: Calculate the percent recovery of the measured concentration against the theoretical concentration.
-
Precision: Calculate the relative standard deviation (%RSD) of the measurements at each level.
-
Acceptance Criteria: Typically, accuracy should be within 85-115% (or tighter depending on the application), and precision (%RSD) should be ≤ 15% (or ≤ 2% for drug substance assays).[13]
Illustrative Accuracy and Precision Data:
| QC Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | %RSD (n=6) | Accuracy (% Recovery) |
| Low | 30 | 29.5 | 2.1% | 98.3% |
| Medium | 90 | 91.2 | 1.5% | 101.3% |
| High | 180 | 178.9 | 1.2% | 99.4% |
Conclusion
This compound serves as an exemplary internal standard for a broad array of gas chromatography applications. Its physicochemical properties align perfectly with the requirements of an ideal IS, offering stability, appropriate volatility, and distinct chromatographic behavior. By implementing the robust protocols for preparation, calibration, and analysis outlined in this guide, researchers and drug development professionals can significantly enhance the reliability and defensibility of their quantitative GC data. The integration of this compound into analytical workflows, underpinned by a thorough validation strategy consistent with ICH guidelines, establishes a self-validating system that ensures data of the highest integrity.
References
- 1. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. environics.com [environics.com]
- 7. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 8. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound [webbook.nist.gov]
- 10. guidechem.com [guidechem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound | 94-08-6 [chemicalbook.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
GC-MS Protocol for the Identification and Quantification of Ethyl 4-methylbenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and validated protocol for the identification and quantification of Ethyl 4-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an aromatic ester, is utilized as a fragrance and flavoring agent and serves as an intermediate in chemical synthesis.[1] The methodology herein is designed to deliver high specificity, accuracy, and precision, making it suitable for quality control, stability testing, and research applications. The protocol details every stage, from sample preparation and instrument configuration to data analysis and method validation, ensuring a self-validating and trustworthy system for professionals in the field.
Introduction and Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The power of this method lies in the combination of the superior separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry.[3][4]
The core principle involves two stages:
-
Gas Chromatography (GC): The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its differential affinity for the stationary phase. A programmed temperature ramp ensures efficient separation of components in a mixture.[5]
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic, positively charged ions. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "chemical fingerprint," allowing for unambiguous identification.[6][7]
For quantification, a calibration curve is constructed using standards of known concentrations, often with an internal standard to correct for variations in sample injection and instrument response.[8] This protocol employs this robust approach to ensure reliable and reproducible results.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][9] |
| Molecular Weight | 164.20 g/mol | [1][9][10] |
| CAS Number | 94-08-6 | [9] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 235 °C | [10] |
| Density | 1.025 g/mL at 25 °C | [10] |
| Refractive Index (n20/D) | 1.508 | [10] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. | [1] |
Detailed Experimental Protocol
This section outlines the step-by-step methodology for the analysis.
Reagents and Materials
-
Analytical Standard: this compound (purity ≥99%) (e.g., Sigma-Aldrich Cat. No. 172693).[10]
-
Internal Standard (IS): Methyl Benzoate (purity ≥99%). Its chemical similarity and distinct retention time make it an ideal IS.[11]
-
Solvents: GC-grade or HPLC-grade Dichloromethane and Hexane.
-
Drying Agent: Anhydrous sodium sulfate.[2]
-
Equipment: Calibrated analytical balance, volumetric flasks (Class A), micropipettes, vortex mixer, centrifuge.
-
Consumables: 2 mL amber glass GC vials with PTFE-lined septa.[2]
Standard and Sample Preparation
Causality: The preparation of accurate standards is the foundation of quantitative analysis. An internal standard is used to compensate for potential inconsistencies during sample preparation and injection, thereby enhancing precision and accuracy.[8]
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with Dichloromethane.
-
Separately, prepare a 1000 µg/mL stock solution of the Methyl Benzoate internal standard using the same procedure.
-
-
Internal Standard Spiking Solution (50 µg/mL):
-
Dilute the IS primary stock solution with Dichloromethane to create a working solution of 50 µg/mL.
-
-
Calibration Standards (0.5 - 100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the this compound primary stock solution.
-
For each calibration point, transfer a 950 µL aliquot of the diluted standard into a GC vial.
-
Add 50 µL of the 50 µg/mL IS spiking solution to each vial. This results in a final IS concentration of 2.5 µg/mL in every standard.
-
Cap and vortex gently. The final concentrations will range from approximately 0.5 to 100 µg/mL.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of the liquid sample into a centrifuge tube.
-
Add 50 µL of the 50 µg/mL IS spiking solution.
-
Add 1 mL of Hexane as the extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.[2]
-
Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.[2]
-
Carefully transfer the upper organic layer (Hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[2]
-
Transfer the dried extract into a 2 mL GC vial for analysis.
-
GC-MS Instrumentation and Conditions
Expertise: The chosen parameters are optimized for the analysis of aromatic esters. A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) provides excellent resolution for such compounds.[12][13] The temperature program is designed to ensure a sharp peak shape for this compound while allowing for the elution of other potential components.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 25:1[14] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 240 °C. Hold: 5 min. |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[15] |
| Acquisition Mode | Full Scan (m/z 40-250) for identification; Selected Ion Monitoring (SIM) for quantification. |
| Solvent Delay | 3 minutes |
Selected Ion Monitoring (SIM) Parameters: For enhanced sensitivity and selectivity during quantification, SIM mode is recommended.
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Benzoate (IS) | Internal Standard | 105 | 136, 77 |
| This compound | Analyte | 135 | 164, 91 |
Causality: The quantifier ion is typically the most abundant fragment, providing the best signal-to-noise ratio. Qualifier ions are monitored to confirm the identity of the compound by ensuring their relative abundance ratios are consistent with the reference spectrum.[6][9]
Workflow Visualizations
Caption: Experimental workflow from preparation to analysis.
Data Analysis and Method Validation
Identification and Quantification
-
Identification: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a certified reference standard.[4] The NIST WebBook provides authoritative mass spectral data for comparison.[9]
-
Integration: Integrate the peak areas for the quantifier ions of this compound (m/z 135) and the internal standard (m/z 105).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area (Y-axis) against the known concentration of the analyte in the calibration standards (X-axis).
-
Linear Regression: Apply a linear regression fit to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification.
-
Calculation: Determine the concentration of this compound in the unknown samples by using the regression equation.
Caption: Data analysis workflow for identification and quantification.
Method Validation
Trustworthiness: To ensure the method is reliable and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16] This process establishes the performance characteristics of the method.[3]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No interfering peaks at the retention time of the analyte and IS in a blank matrix. | Ensures the method can unequivocally assess the analyte in the presence of other components.[2][16] |
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional relationship between instrument response and analyte concentration over the intended range.[4][16] |
| Accuracy (% Recovery) | 90% - 110% | Measures the closeness of the experimental value to the true value, assessed via recovery studies.[7][16] |
| Precision (%RSD) | Repeatability: < 5% Intermediate: < 10% | Assesses the degree of scatter between a series of measurements, ensuring the method's reproducibility.[2][7][16] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[3][7] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.[7] |
Conclusion
The GC-MS protocol detailed in this application note provides a robust, sensitive, and specific method for the identification and quantification of this compound. The comprehensive steps for sample preparation, instrument setup, data analysis, and method validation establish a self-validating system. This methodology is well-suited for routine quality control in pharmaceutical and cosmetic industries, as well as for advanced research applications, ensuring data of the highest integrity and reliability.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(94-08-6) MS [m.chemicalbook.com]
- 7. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound [webbook.nist.gov]
- 10. 4-メチル安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
- 14. scitepress.org [scitepress.org]
- 15. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 16. researchtrendsjournal.com [researchtrendsjournal.com]
Application Note: Preparation of Ethyl 4-methylbenzoate Standard Solutions for Calibration Curve Generation
Abstract & Introduction
Ethyl 4-methylbenzoate (CAS No. 94-08-6), also known as ethyl p-toluate, is an aromatic ester widely utilized as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[1][2] It also serves as a key intermediate in various organic syntheses.[3] Accurate quantification of this compound in these matrices is critical for quality control, regulatory compliance, and research and development.
Quantitative analysis, typically performed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), relies on the generation of a precise calibration curve.[4][5] The integrity of this curve is fundamentally dependent on the accuracy of the standard solutions used for its construction. Any inaccuracies in the preparation of these standards will introduce a proportional systematic error into all subsequent measurements, compromising data quality and leading to unreliable results.
This application note provides a comprehensive, field-proven protocol for the preparation of high-purity stock and working standard solutions of this compound. The methodology emphasizes principles of gravimetric and volumetric accuracy to ensure the resulting calibration standards are suitable for the most demanding analytical applications. We will explain the causality behind key procedural steps, establishing a self-validating system for trustworthy and reproducible results.
Analyte Characterization: this compound
A thorough understanding of the analyte's physicochemical properties is paramount for selecting appropriate solvents and storage conditions. This compound is a colorless to pale yellow liquid characterized by its low solubility in water but high solubility in common organic solvents such as ethanol and ether.[1][6]
| Property | Value | Source(s) |
| CAS Number | 94-08-6 | [7] |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [7] |
| Appearance | Clear colorless to pale yellow liquid | [1][7] |
| Density | ~1.025 g/mL at 25 °C | [7] |
| Boiling Point | ~235 °C | [7][8] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [2][6] |
| Stability | Stable under normal conditions. Can undergo hydrolysis in the presence of strong acids or bases. | [6] |
Health & Safety Precautions
It is mandatory to consult the Safety Data Sheet (SDS) for this compound prior to handling. The compound is a combustible liquid and should be handled with appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, in a well-ventilated fume hood.
Materials & Equipment
-
Analyte: this compound, certified reference material (CRM) grade, purity ≥99%
-
Solvent: HPLC-grade or GC-grade Acetonitrile or Ethanol
-
Glassware:
-
Class A volumetric flasks with stoppers (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Class A volumetric pipettes (various sizes) or calibrated micropipettes
-
-
Equipment:
-
Analytical balance (4-decimal place, 0.0001 g readability)
-
Pipette bulb or automated pipetting device
-
Beakers and glass funnels
-
Ultrasonic bath (optional)
-
Amber glass vials for storage
-
Experimental Protocol: Standard Preparation
The following protocol is designed to minimize error propagation by preparing each calibration standard independently from a primary stock solution. This approach is superior to serial dilutions where an error in one standard is carried over to all subsequent standards.[9]
Part 1: Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
The primary stock solution is the cornerstone of the entire calibration hierarchy. Its concentration must be known with the highest possible accuracy.
-
Tare the Balance: Place a clean, dry weighing boat or beaker on the analytical balance and tare the mass to zero.
-
Gravimetric Measurement: Accurately weigh approximately 25 mg of the this compound standard directly into the tared vessel. Record the exact mass to four decimal places (e.g., 0.0250 g).
-
Causality: Using a 4-place analytical balance is critical for minimizing weighing errors, which directly impact the final concentration accuracy. Weighing by difference can further enhance accuracy.
-
-
Quantitative Transfer: Carefully transfer the weighed analyte into a 25 mL Class A volumetric flask using a powder funnel. Rinse the weighing vessel and funnel multiple times with small volumes of the chosen solvent (e.g., Acetonitrile), ensuring all rinsates are collected in the volumetric flask.
-
Causality: This quantitative transfer step is essential to ensure that 100% of the weighed mass is used to prepare the solution.
-
-
Dissolution: Add solvent to the flask until it is approximately half-full. Swirl gently to dissolve the analyte completely. An ultrasonic bath may be used for a short period if dissolution is slow.
-
Dilution to Volume: Once the analyte is fully dissolved and the solution has returned to ambient temperature, carefully add the solvent dropwise to the calibration mark on the neck of the flask. Use a pipette for the final additions to ensure the bottom of the meniscus aligns perfectly with the mark.
-
Causality: Volumetric flasks are calibrated "to contain" (TC) a precise volume at a specific temperature. Allowing the solution to return to ambient temperature before final dilution prevents volume changes due to thermal expansion or contraction.
-
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Concentration Calculation: Calculate the precise concentration of the stock solution.
Formula: Concentration (µg/mL) = (Mass of Analyte (g) * Purity (%) * 1,000,000) / Volume of Flask (mL)
Example Calculation: (0.0250 g * 0.99 * 1,000,000) / 25 mL = 990 µg/mL
-
Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store at 2-8°C, protected from light. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Part 2: Preparation of Calibration Working Standards
Working standards are prepared by diluting the primary stock solution to the desired concentration levels for the calibration curve. Preparing each standard independently from the stock minimizes cumulative errors.[9]
-
Plan Dilution Series: Determine the required concentration levels for your calibration curve. The range should bracket the expected concentration of your unknown samples.[9] For method validation, at least seven concentration levels are recommended.[9]
-
Prepare a Blank: Fill a volumetric flask with the pure solvent to serve as the calibration blank (0 µg/mL).
-
Dilution Procedure (Example for 10 µg/mL standard): a. Select appropriate Class A volumetric glassware. For example, to make a 10 µg/mL standard in a 10 mL flask from a 990 µg/mL stock, the required stock volume is calculated: Formula:V₁ = (C₂ * V₂) / C₁ V₁ = (10 µg/mL * 10 mL) / 990 µg/mL = 0.101 mL or 101 µL b. Using a calibrated micropipette, accurately transfer 101 µL of the primary stock solution into a 10 mL Class A volumetric flask.
- Causality: Proper pipetting technique is crucial.[10] Pre-wet the pipette tip with the stock solution, and ensure the tip is just below the surface of the liquid during aspiration. c. Dilute to the calibration mark with the solvent, stopper the flask, and homogenize by inverting 15-20 times.
-
Repeat for All Levels: Repeat the dilution procedure for each concentration level required, using fresh pipette tips for each standard to prevent cross-contamination.
-
Transfer and Label: Transfer each working standard to a separate, clearly labeled autosampler vial or storage container.
Example Calibration Set
The following table outlines a typical 7-point calibration set prepared from a 990 µg/mL stock solution.
| Standard Level | Final Volume (mL) | Stock Volume to Add (µL) | Final Concentration (µg/mL) |
| Blank | 10 | 0 | 0.0 |
| Level 1 | 10 | 10.1 | 1.0 |
| Level 2 | 10 | 50.5 | 5.0 |
| Level 3 | 10 | 101.0 | 10.0 |
| Level 4 | 10 | 252.5 | 25.0 |
| Level 5 | 10 | 505.1 | 50.0 |
| Level 6 | 10 | 1010.1 (from a 1:10 intermediate dilution) | 100.0 |
Workflow Visualization
The following diagram illustrates the recommended workflow for preparing calibration standards, emphasizing the independent dilution strategy to ensure maximum accuracy.
Caption: Workflow for preparing calibration standards.
References
- 1. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. Page loading... [guidechem.com]
- 7. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 8. This compound | 94-08-6 [chemicalbook.com]
- 9. uknml.com [uknml.com]
- 10. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [discover.restek.com]
Application Notes & Protocols: The Strategic Use of Ethyl 4-methylbenzoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Ethyl 4-methylbenzoate (CAS 94-08-6) is a structurally simple yet highly versatile aromatic ester that serves as a pivotal building block in modern medicinal chemistry.[1][2] Its unique bifunctionality, possessing both a reactive ester group and an activatable para-methyl group, allows for a diverse range of chemical transformations.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates. We will explore its fundamental reactivity, present detailed, field-proven protocols for its conversion into high-value intermediates, and discuss its role in constructing the backbones of notable active pharmaceutical ingredients (APIs).
Introduction: Chemical Profile and Strategic Importance
This compound, also known as ethyl p-toluate, is a colorless to pale yellow liquid characterized by an aromatic ester structure.[3][4] This compound's value in pharmaceutical synthesis is not merely as a passive scaffold but as an active participant in carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is anchored in two primary reactive sites:
-
The Ethyl Ester Group: This functional group is susceptible to a variety of nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation.[1][3] More significantly, it readily reacts with organometallic reagents, such as Grignard reagents, to yield tertiary alcohols.[5][6]
-
The Para-Methyl Group: The benzylic protons of the methyl group are readily abstracted under radical conditions, making it a prime site for functionalization. The most common and synthetically powerful transformation is benzylic bromination, which converts the relatively inert methyl group into a highly reactive bromomethyl group.[1]
The strategic selection of this compound as a starting material is often dictated by the need for a stable, easily handled precursor that can be reliably converted into more complex structures. Its high purity (typically ≥99.0%) is crucial for minimizing side reactions and ensuring reproducible, high-yield outcomes in multi-step syntheses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 94-08-6 | [7] |
| Molecular Formula | C₁₀H₁₂O₂ | [7][8] |
| Molecular Weight | 164.20 g/mol | [2][8] |
| Appearance | Clear colorless to pale yellow liquid | [3][4] |
| Boiling Point | 235 °C (lit.) | [4][9] |
| Density | 1.025 g/mL at 25 °C (lit.) | [4][9] |
| Refractive Index | n20/D 1.508 (lit.) | [4][9] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, chloroform | [2][3][10] |
Core Synthetic Transformations and Mechanistic Rationale
The synthetic utility of this compound is best understood through its primary reaction pathways. The choice of reagents and conditions allows chemists to selectively target either the ester or the methyl group, paving the way for orthogonal synthesis strategies.
Figure 1: Key synthetic pathways originating from this compound.
Pathway A: Functionalization of the Methyl Group
The most impactful transformation of this compound in pharmaceutical synthesis is the free-radical bromination of the benzylic position. This reaction creates Ethyl 4-(bromomethyl)benzoate, a potent electrophile and a versatile intermediate for introducing the entire ethyl benzoyl moiety into a target molecule via nucleophilic substitution.[1][4]
Causality: The reaction proceeds via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), generates bromine radicals from N-bromosuccinimide (NBS). These radicals preferentially abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzyl radical. This selectivity is the cornerstone of its utility, leaving the aromatic ring and ester group untouched.
Pathway B: Reactions at the Ester Carbonyl
The ester functionality provides a handle for chain extension and the introduction of diverse functional groups.
Grignard Reaction: The reaction with two or more equivalents of a Grignard reagent (R-MgX) is a classic and reliable method for forming tertiary alcohols.[6] The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which collapses to yield a ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alcohol after acidic workup.[6] This pathway is invaluable for creating sterically hindered alcohol motifs found in some APIs.
Hydrolysis: Basic or acidic hydrolysis cleaves the ester to yield 4-methylbenzoic acid.[11] While seemingly simple, this transformation is critical when the final API requires a carboxylic acid group for activity or to improve pharmacokinetic properties, as seen in Bexarotene.[12]
Application Protocols in Pharmaceutical Synthesis
The following protocols are designed to be self-validating, providing clear steps, stoichiometric rationale, and expected outcomes.
Protocol 1: Synthesis of the Key Intermediate Ethyl 4-(bromomethyl)benzoate
This protocol details the foundational conversion of this compound to its highly reactive brominated derivative, a gateway to numerous APIs.
Objective: To perform a selective free-radical bromination at the benzylic position.
Workflow Diagram:
Figure 2: Experimental workflow for benzylic bromination.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 164.20 | 10.0 g | 60.9 | 1.0 eq |
| N-Bromosuccinimide (NBS) | 177.98 | 11.9 g | 67.0 | 1.1 eq |
| AIBN | 164.21 | 0.5 g | 3.05 | 0.05 eq |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 60.9 mmol) and carbon tetrachloride (150 mL).
-
Reagent Addition: Add N-bromosuccinimide (11.9 g, 67.0 mmol) and AIBN (0.5 g, 3.05 mmol) to the flask.
-
Scientist's Note: NBS is used as a source of bromine radicals at a controlled concentration, minimizing side reactions like dibromination. AIBN is a thermal initiator that decomposes at a predictable rate.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The solid succinimide byproduct will float to the surface upon completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide solid by vacuum filtration and wash the solid with a small amount of cold CCl₄.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Recrystallize the resulting crude solid from hexane to yield Ethyl 4-(bromomethyl)benzoate as a white crystalline solid.
-
Expected Yield: 80-90%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS.
-
Protocol 2: Synthesis of a Biphenyl Intermediate for Angiotensin II Receptor Blockers (e.g., Telmisartan)
This protocol illustrates how Ethyl 4-(bromomethyl)benzoate can be used in a key N-alkylation step common in the synthesis of the 'sartan' class of antihypertensive drugs.[13][14][15]
Objective: To alkylate the benzimidazole core, a crucial step in assembling the Telmisartan backbone.
Reaction Scheme: 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole + Ethyl 4'-(bromomethyl)biphenyl-2-carboxylate → Telmisartan Ethyl Ester
Note: This protocol assumes the prior synthesis of the biphenyl bromide intermediate, which itself can be derived from precursors related to this compound via Suzuki coupling. The focus here is on the utility of the bromomethyl functional group.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Bis-benzimidazole Core | 304.38 | 3.04 g | 10.0 | 1.0 eq |
| Ethyl 4'-(bromomethyl)biphenyl-2-carboxylate | 349.22 | 3.84 g | 11.0 | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 eq |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the bis-benzimidazole core (3.04 g, 10.0 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add finely ground potassium carbonate (2.76 g, 20.0 mmol). Stir the suspension at room temperature for 30 minutes.
-
Scientist's Note: Anhydrous conditions are critical to prevent side reactions. K₂CO₃ is a mild base suitable for deprotonating the N-H of the benzimidazole, creating the nucleophile for the subsequent Sₙ2 reaction.
-
-
Alkylation: Add a solution of Ethyl 4'-(bromomethyl)biphenyl-2-carboxylate (3.84 g, 11.0 mmol) in DMF (10 mL) dropwise to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: After cooling, pour the reaction mixture into 200 mL of ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product (Telmisartan Ethyl Ester) can be further purified by recrystallization from a suitable solvent system like ethanol/water. This intermediate is then hydrolyzed in a final step to yield Telmisartan.[14][16]
-
Expected Yield: 85-95%.
-
Protocol 3: Grignard Reaction for the Synthesis of a Tertiary Alcohol Intermediate
This protocol demonstrates the conversion of the ester group into a tertiary alcohol, a common pharmacophore.
Objective: To perform a double addition of a Grignard reagent to the ester of this compound.
Mechanism Diagram:
Figure 3: Mechanism for the formation of a tertiary alcohol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 164.20 | 8.21 g | 50.0 | 1.0 eq |
| Phenylmagnesium bromide (3.0 M in Et₂O) | 181.31 | 35 mL | 105.0 | 2.1 eq |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | Solvent |
| Saturated NH₄Cl (aq) | - | 50 mL | - | Quenching Agent |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck flask with a dropping funnel, magnetic stirrer, and nitrogen inlet. Add this compound (8.21 g, 50.0 mmol) dissolved in anhydrous diethyl ether (50 mL) to the flask.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the Phenylmagnesium bromide solution (35 mL, 105.0 mmol) to the dropping funnel and add it dropwise to the stirred ester solution over 30 minutes.
-
Scientist's Note: Anhydrous conditions are absolutely essential as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[5] The reaction is exothermic and slow addition at 0 °C is required for control. Two equivalents are necessary because the intermediate ketone is highly reactive towards the Grignard reagent.[6]
-
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL) dropwise.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
-
Expected Product: 2-(p-tolyl)propan-2-ol, if methylmagnesium bromide were used, or a diphenyl(p-tolyl)methanol with phenylmagnesium bromide.
-
Expected Yield: 70-85%.
-
Conclusion
This compound is a cost-effective and synthetically tractable starting material that provides access to a wide range of high-value pharmaceutical intermediates. Its predictable reactivity at both the ester and methyl positions allows for its strategic incorporation into complex API structures. The protocols detailed herein demonstrate its application in key transformations such as benzylic bromination for alkylation reactions (relevant to 'sartans') and Grignard reactions for tertiary alcohol synthesis. By understanding the underlying mechanistic principles and employing robust, validated protocols, researchers can effectively leverage this compound to accelerate drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. This compound 99 94-08-6 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound CAS#: 94-08-6 [amp.chemicalbook.com]
- 10. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. rjpbcs.com [rjpbcs.com]
- 16. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]
Kinetic Studies of the Hydrolysis of Ethyl 4-methylbenzoate: An Application Note and Protocol
Introduction
The hydrolysis of esters is a fundamental chemical transformation with wide-ranging implications in organic synthesis, drug metabolism, and industrial processes. Ethyl 4-methylbenzoate, an aromatic ester, serves as a valuable model compound for studying the kinetics of this reaction. Understanding the rate at which this compound hydrolyzes under different catalytic conditions (acidic and basic) provides crucial insights into reaction mechanisms, the influence of electronic effects on reactivity, and the stability of ester-containing compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting kinetic studies of the hydrolysis of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols for both acid- and base-catalyzed reactions, and outline robust analytical methodologies for monitoring the reaction progress.
Scientific Principles
The hydrolysis of this compound involves the cleavage of the ester bond to yield 4-methylbenzoic acid and ethanol. This reaction can be catalyzed by either an acid or a base, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of ethanol to yield the carboxylic acid and regenerate the acid catalyst. The overall reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as hydroxide ion (OH⁻), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion (⁻OC₂H₅), which subsequently deprotonates the newly formed carboxylic acid. This final acid-base reaction drives the equilibrium towards the products, making base-catalyzed hydrolysis effectively irreversible.
Kinetics
The hydrolysis of esters can often be studied under pseudo-first-order conditions.[1][2] This is achieved by using a large excess of one reactant, typically water, so that its concentration remains effectively constant throughout the reaction.[1][2] Under these conditions, the rate of the reaction becomes dependent only on the concentration of the ester.
The rate law for a pseudo-first-order reaction is given by:
Rate = k' [Ester]
where k' is the pseudo-first-order rate constant.
The integrated rate law is:
ln([Ester]t / [Ester]₀) = -k't
A plot of ln([Ester]t) versus time (t) will yield a straight line with a slope of -k'.
Experimental Protocols
This section provides detailed step-by-step protocols for studying the acid- and base-catalyzed hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥99% | Sigma-Aldrich |
| 4-methylbenzoic acid | ≥99% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | ACS Reagent | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS Reagent | Fisher Scientific |
| Ethanol | HPLC Grade | Fisher Scientific |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Water | Deionized (18.2 MΩ·cm) | In-house |
| Volumetric flasks | Class A | VWR |
| Pipettes | Calibrated | VWR |
| Thermostatic water bath | VWR | |
| HPLC system with UV detector | Agilent/Waters | |
| C18 HPLC column | Waters/Phenomenex | |
| pH meter | Mettler Toledo |
Protocol 1: Acid-Catalyzed Hydrolysis
-
Preparation of Solutions:
-
Prepare a 1.0 M solution of hydrochloric acid in a 1:1 (v/v) ethanol-water mixture.
-
Prepare a 0.1 M stock solution of this compound in ethanol.
-
-
Reaction Setup:
-
Equilibrate the 1.0 M HCl solution and the this compound stock solution in a thermostatic water bath at the desired temperature (e.g., 40°C, 50°C, 60°C).
-
To initiate the reaction, add a known volume of the this compound stock solution to the HCl solution to achieve a final ester concentration of approximately 0.01 M. Start a stopwatch immediately.
-
-
Reaction Monitoring (HPLC Analysis):
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 900 µL) to stop the reaction and bring the concentration within the analytical range of the HPLC method.
-
Analyze the quenched sample by HPLC to determine the concentration of this compound and 4-methylbenzoic acid.
-
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of sodium hydroxide in a 1:1 (v/v) ethanol-water mixture.
-
Prepare a 0.1 M stock solution of this compound in ethanol.
-
-
Reaction Setup:
-
Equilibrate the 0.1 M NaOH solution and the this compound stock solution in a thermostatic water bath at the desired temperature (e.g., 25°C, 30°C, 35°C).
-
To initiate the reaction, add a known volume of the this compound stock solution to the NaOH solution to achieve a final ester concentration of approximately 0.01 M. Start a stopwatch immediately.
-
-
Reaction Monitoring (HPLC Analysis):
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot with a known volume of a dilute acid (e.g., 100 µL of 0.1 M HCl) and then diluting with the mobile phase.
-
Analyze the quenched sample by HPLC to determine the concentration of this compound and 4-methylbenzoic acid.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare stock solutions of this compound and 4-methylbenzoic acid in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
-
Data Analysis and Presentation
Calculation of Rate Constants
From the HPLC data, plot the natural logarithm of the concentration of this compound (ln[Ester]) against time for each temperature. The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear plot.
Determination of Activation Energy
The activation energy (Ea) for the hydrolysis reaction can be determined using the Arrhenius equation:
k' = A * exp(-Ea / RT)
where:
-
A is the pre-exponential factor
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
Taking the natural logarithm of both sides gives:
ln(k') = ln(A) - (Ea / R) * (1/T)
A plot of ln(k') versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
Data Summary
The kinetic data can be summarized in the following tables:
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₁₀H₁₂O₂ | 164.20 | 235 | Slightly soluble[1][2] |
| 4-methylbenzoic acid | C₈H₈O₂ | 136.15 | 180-182 (melts) | Slightly soluble |
Table 2: Experimentally Determined Pseudo-First-Order Rate Constants (k')
| Catalyst | Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k' (s⁻¹) | ln(k') |
| 0.1 M HCl | 40 | 313.15 | 0.00319 | Value | Value |
| 0.1 M HCl | 50 | 323.15 | 0.00309 | Value | Value |
| 0.1 M HCl | 60 | 333.15 | 0.00300 | Value | Value |
| 0.01 M NaOH | 25 | 298.15 | 0.00335 | Value | Value |
| 0.01 M NaOH | 30 | 303.15 | 0.00330 | Value | Value |
| 0.01 M NaOH | 35 | 308.15 | 0.00325 | Value | Value |
*Values to be filled in from experimental data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for kinetic studies.
Acid-Catalyzed Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis mechanism.
Base-Catalyzed Hydrolysis Mechanism
Caption: Base-catalyzed hydrolysis mechanism.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The linearity of the pseudo-first-order plots (ln[Ester] vs. time) and the Arrhenius plots (ln(k') vs. 1/T) serve as internal checks on the quality of the experimental data. A high coefficient of determination (R² > 0.98) for these plots indicates that the reaction follows the expected kinetic model and that the experimental conditions were well-controlled. Furthermore, the use of a validated HPLC method with proper calibration ensures the accuracy and precision of the concentration measurements. It is recommended to perform each experiment in triplicate to assess the reproducibility of the results.
Conclusion
This application note provides a robust framework for conducting detailed kinetic studies on the hydrolysis of this compound. By following the outlined protocols and analytical methods, researchers can obtain reliable kinetic data, including rate constants and activation energies, for both acid- and base-catalyzed reactions. These findings are essential for a deeper understanding of ester stability, reaction mechanisms, and the development of predictive models for chemical reactivity. The principles and techniques described are broadly applicable to the kinetic analysis of other ester hydrolysis reactions, making this a valuable resource for professionals in various fields of chemical science.
References
Application Notes and Protocols for the Purification of Ethyl 4-methylbenzoate via Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of Ethyl 4-methylbenzoate (also known as ethyl p-toluate) using normal-phase flash column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note delves into the underlying scientific principles guiding the selection of the stationary and mobile phases, sample preparation, and fraction analysis. A step-by-step experimental protocol is provided, alongside troubleshooting guidance to ensure a high-purity final product.
Introduction: The Rationale for Chromatographic Purification
This compound is an aromatic ester commonly synthesized via the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with ethanol in the presence of an acid catalyst.[1][2][3] While this method is effective, the crude product is often contaminated with unreacted starting materials (4-methylbenzoic acid and ethanol) and potentially side-products. Column chromatography is a powerful and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For a moderately polar compound like this compound, normal-phase flash column chromatography offers an efficient and scalable method to achieve high purity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Boiling Point | 235 °C | [5] |
| Density | 1.025 g/mL at 25 °C | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane), limited solubility in water. | [5] |
Principles of Normal-Phase Column Chromatography
In normal-phase chromatography, a polar stationary phase is used in conjunction with a non-polar mobile phase. The separation mechanism is based on the principle of adsorption.[4]
-
Stationary Phase: Typically, silica gel (SiO₂) is the adsorbent of choice for the purification of moderately polar compounds like esters. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with polar molecules.
-
Mobile Phase: A non-polar solvent or a mixture of non-polar and a more polar solvent is used as the eluent.
-
Separation: Compounds in the mixture are introduced at the top of the column and move down with the flow of the mobile phase. Polar compounds will have a stronger interaction with the polar stationary phase and will therefore move down the column more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be carried along more readily by the non-polar mobile phase, thus eluting from the column first. The expected elution order for the purification of this compound is: This compound > Ethanol > 4-Methylbenzoic Acid .[6]
Method Development: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on a column.
Protocol for TLC Analysis:
-
Prepare the TLC plate: Obtain a silica gel-coated TLC plate.
-
Spot the sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.
-
Visualize the spots: After the solvent front has moved up the plate, remove the plate and visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 .
Mobile Phase Optimization:
-
If the Rf value is too high (the spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).
-
If the Rf value is too low (the spot has barely moved from the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
A common and effective mobile phase for the purification of esters is a mixture of hexanes and ethyl acetate . A starting ratio of 9:1 (hexanes:ethyl acetate) is recommended for the initial TLC analysis.
Experimental Protocol: Flash Column Chromatography
This protocol details the purification of crude this compound using flash column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.
-
Begin collecting the eluent in a series of labeled test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Spot each fraction on a TLC plate alongside a spot of the crude starting material for comparison.
-
Visualize the TLC plates under a UV lamp.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a clear liquid.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch to an 8:2 or 7:3 hexanes:ethyl acetate mixture). |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexanes. |
| Poor separation | Incorrect mobile phase; column overloaded. | Re-optimize the mobile phase using TLC. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Streaking of spots on TLC | Sample is too concentrated; compound is acidic/basic. | Dilute the sample before spotting. For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine can be added. |
| Cracks in the silica bed | Improper packing; column ran dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed. |
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound using normal-phase flash column chromatography. By following the detailed steps for method development, column preparation, and execution, researchers can consistently obtain a high-purity product. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
Derivatization of Ethyl 4-methylbenzoate for analytical purposes
An Application Guide to the Derivatization of Ethyl 4-methylbenzoate for Analytical Purposes
Abstract
This compound (also known as ethyl p-toluate) is an aromatic ester widely utilized as a fragrance and flavoring agent and as a key intermediate in organic synthesis.[1][2][3][4] While amenable to direct analysis by techniques like Gas Chromatography (GC), its confirmation and quantification in complex matrices often necessitate derivatization. This process chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.[5][6] This application note provides a detailed protocol for a robust, two-step derivatization strategy involving alkaline hydrolysis (saponification) followed by silylation, designed for researchers, scientists, and professionals in drug development and quality control. The rationale behind each experimental step is explained to provide a framework for methodological adaptation and troubleshooting.
Introduction: The Rationale for Derivatization
Direct GC analysis of this compound is feasible; however, derivatization becomes an indispensable tool for several analytical objectives:
-
Definitive Structural Confirmation: By cleaving the ester bond and analyzing its constituent parts—4-methylbenzoic acid and ethanol—the identity of the original molecule can be confirmed with a higher degree of certainty.
-
Enhanced Volatility and Thermal Stability: The primary goal of derivatization for GC is to convert polar, less volatile compounds into nonpolar, more volatile derivatives.[5][6] While the parent ester is relatively volatile, its hydrolysis product, 4-methylbenzoic acid, has low volatility due to its polar carboxylic acid group, which is prone to hydrogen bonding.[5][6]
-
Improved Chromatographic Performance: Derivatization minimizes peak tailing and analyte adsorption on the GC column and inlet surfaces, which can occur with polar functional groups like carboxylic acids, leading to better peak shape, resolution, and accuracy.[7]
-
Analysis of the Parent Acid: In many applications, the analyte of interest is 4-methylbenzoic acid itself, which may be present alongside its ester. The described method allows for the comprehensive analysis of the acid after converting it into a volatile derivative.
The most common derivatization reactions for GC analysis fall into three categories: silylation, acylation, and alkylation.[5][6][7][8] This guide focuses on a highly effective two-step pathway: the hydrolysis of the ester to its parent acid, followed by silylation to prepare the acid for GC-MS analysis.
Core Derivatization Strategy: Alkaline Hydrolysis (Saponification)
The foundational step in this strategy is the cleavage of the ester bond. While acid-catalyzed hydrolysis can be used, it is a reversible reaction, and achieving complete hydrolysis requires a large excess of water.[9][10][11][12] In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds to completion, making it ideal for quantitative analysis.[10][11][13]
The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[14] This breaks the ester bond, yielding an alcohol (ethanol) and a carboxylate salt (in this case, sodium 4-methylbenzoate). The salt is then protonated in a subsequent acidification step to yield the free 4-methylbenzoic acid, which can be extracted into an organic solvent.
Chemical Transformation Pathway
References
- 1. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 5. weber.hu [weber.hu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ester Hydrolysis | Overview, Procedure & Mechanism - Video | Study.com [study.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Hydrolysis of an Ester - Concept [jove.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 4-methylbenzoate
Technical Support Center: Synthesis of Ethyl 4-methylbenzoate
Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges, particularly the side reactions inherent in this process. The content is presented in a practical question-and-answer format to directly address issues you may encounter at the bench.
Section 1: Understanding the Core Reaction & Potential Pitfalls
Q1: What is the primary reaction mechanism for synthesizing this compound, and where can things go wrong?
The most common and industrially scalable method for synthesizing this compound is the Fischer-Speier Esterification .[1] This reaction involves treating 4-methylbenzoic acid (p-toluic acid) with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]
The reaction is a nucleophilic acyl substitution that proceeds through a series of reversible proton transfer and addition-elimination steps.[1][2][4] The critical challenge lies in its reversibility; the reaction exists in an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[2][3][5]
Potential issues can arise at nearly every step of the mechanism. The primary pitfalls include:
-
Unfavorable Equilibrium: The accumulation of water, a byproduct, can drive the reaction backward via hydrolysis, reducing the ester yield.[2][5][6]
-
Catalyst-Induced Side Reactions: The strong acid catalyst and heat can promote undesirable secondary reactions.
-
Incomplete Reaction: Insufficient reaction time, temperature, or catalyst can lead to significant amounts of unreacted starting materials.[7]
To visualize the core mechanism, refer to the diagram below.
Caption: Fischer Esterification Mechanism.
Section 2: Troubleshooting Common Side Reactions & Impurities
This section addresses the most frequently encountered issues during the synthesis and purification of this compound.
Q2: My reaction yield is very low. What are the likely causes and how can I improve it?
A low yield is the most common problem and is almost always linked to the reversible nature of the Fischer esterification.[7][8] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side to improve the yield.[6][9][10]
Troubleshooting Summary: Low Yield
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Low conversion despite long reaction time | Equilibrium reached | The reaction has reached its natural equilibrium point, which may favor the reactants.[8] |
| Insufficient excess of alcohol | Use a large excess of ethanol. Often, ethanol can be used as the reaction solvent to drive the equilibrium forward.[2][9][11] | |
| Water accumulation | Remove water as it forms. This can be done using a Dean-Stark apparatus, molecular sieves, or by using the acid catalyst (H₂SO₄) itself as a dehydrating agent.[1][2][11] | |
| Reaction stalls or proceeds slowly | Suboptimal temperature | Ensure the reaction is heated to a sufficient reflux temperature (typically 60–110 °C).[1][11] |
| | Insufficient catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[1][7] |
Q3: My final product is a dark brown/black color. What happened and is the product salvageable?
A dark-colored product is a strong indicator of charring or sulfonation , particularly when using concentrated sulfuric acid as the catalyst at elevated temperatures.[12]
-
Causality: Concentrated sulfuric acid is a powerful oxidizing and sulfonating agent. At high temperatures, it can react with the aromatic ring of either the starting material or the product in an electrophilic aromatic substitution reaction, leading to the formation of sulfonic acids and other colored degradation byproducts.[12][13] This reaction is reversible but problematic.[12]
-
Prevention:
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Catalyst Choice: Consider using a less aggressive catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, which may reduce the extent of charring.[1]
-
-
Salvage: If charring is minor, the product can often be salvaged. During workup, a wash with a saturated sodium bicarbonate solution will help neutralize acidic impurities. Purification by vacuum distillation is highly effective at separating the volatile ester product from non-volatile, colored tars and sulfonated byproducts.[14]
Q4: After purification, my NMR/GC-MS analysis shows unreacted 4-methylbenzoic acid. How can I remove it?
The presence of unreacted carboxylic acid is a common impurity due to the reaction's equilibrium.[8] Fortunately, its acidic nature makes it easy to remove during the workup phase.
-
Causality: The unreacted 4-methylbenzoic acid is carried through the initial extraction steps.
-
Solution: The key is a thorough wash with a basic solution.
-
Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[15][16][17]
-
The basic solution reacts with the acidic 4-methylbenzoic acid to form its sodium salt (sodium 4-methylbenzoate), which is highly soluble in the aqueous layer and insoluble in the organic layer.
-
The layers are separated, effectively removing the carboxylic acid from the desired ester product.[18]
-
A final wash with brine (saturated NaCl solution) will help remove residual water before drying the organic layer.[16]
-
Q5: I have a significant peak corresponding to diethyl ether in my GC-MS. Why did this form and how can I prevent it?
This side product is not diethyl ether used as a solvent, but rather the symmetrical ether formed from the alcohol reactant .
-
Causality: In the presence of a strong acid catalyst (H₂SO₄) and heat, two molecules of ethanol can undergo an acid-catalyzed dehydration to form diethyl ether and water. This is a classic method for ether synthesis and competes with the desired esterification reaction.
-
Prevention:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining the lowest effective reflux temperature can minimize ether formation.
-
Catalyst Concentration: Using an excessive amount of sulfuric acid can promote this side reaction. Use only the required catalytic amount.
-
-
Removal: Diethyl ether is highly volatile (boiling point ~34.6 °C). It can be easily removed from the higher-boiling this compound (boiling point ~235 °C) during the solvent removal step (e.g., rotary evaporation) or by simple distillation.[19]
Section 3: Protocols & Best Practices
Q6: Can you provide a reliable, step-by-step protocol for the synthesis and purification of this compound?
The following protocol is a robust method for lab-scale synthesis, incorporating best practices to minimize side reactions.
Experimental Protocol: Fischer Esterification of 4-Methylbenzoic Acid
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzoic acid (13.6 g, 0.1 mol).
-
Add absolute ethanol (100 mL). Ethanol acts as both reactant and solvent.
-
Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (3 mL) with continuous stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-5 hours.[20]
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 200 mL of cold water.
-
Add 50 mL of diethyl ether and shake the funnel, venting frequently to release pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[21]
-
Filter the drying agent and collect the filtrate.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
-
Purification:
-
The remaining crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid.[14]
-
Caption: Experimental Workflow Diagram.
Q7: What are the key characterization data points I should look for to confirm product purity?
Confirming the structure and purity of the final product is critical.[22] Below are the expected analytical data for this compound.[23][24]
Expected Analytical Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H, Ar-H ortho to C=O), δ 7.23 (d, 2H, Ar-H meta to C=O), δ 4.37 (q, 2H, -OCH₂CH₃), δ 2.40 (s, 3H, Ar-CH₃), δ 1.39 (t, 3H, -OCH₂CH₃).[25][26] |
| ¹³C NMR (CDCl₃) | δ 166.7 (C=O), δ 143.6 (Ar-C with CH₃), δ 129.6 (Ar-C ortho to C=O), δ 129.1 (Ar-C meta to C=O), δ 127.8 (Ar-C ipso to C=O), δ 60.8 (-OCH₂CH₃), δ 21.6 (Ar-CH₃), δ 14.3 (-OCH₂CH₃).[26] |
| IR (liquid film) | ~1720 cm⁻¹ (C=O stretch, strong), ~1270 cm⁻¹ (C-O stretch), ~2980 cm⁻¹ (C-H stretch, aliphatic).[23] |
| Mass Spec (EI) | m/z 164 (M⁺), 135 (M⁺ - C₂H₅), 119 (M⁺ - OC₂H₅), 91 (tropylium ion).[24] |
| Physical Properties | Boiling Point: ~235 °C; Refractive Index (n20/D): ~1.508. |
Section 4: FAQs
Q8: Is sulfuric acid the only catalyst option? What are the pros and cons of others?
While sulfuric acid is common, several other catalysts can be used.[2][27]
-
p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle than H₂SO₄. It is a strong acid and an effective catalyst, often leading to cleaner reactions with less charring.[1][28][29]
-
Hydrochloric Acid (HCl): Can be used, but its volatility can be an issue. It is also corrosive.[2]
-
Lewis Acids (e.g., Sc(OTf)₃, Zr(IV) salts): These can be effective and sometimes offer milder reaction conditions, which is beneficial for sensitive substrates.[1][3][30]
-
Solid Acid Catalysts (e.g., Amberlyst-15, Sulfonated Resins): These are heterogeneous catalysts that can be easily filtered out of the reaction mixture, simplifying purification. They are often used in industrial flow processes.[11][31]
Q9: How critical is the removal of water during the reaction?
Extremely critical. Water is a product of the reaction, and its presence shifts the equilibrium back towards the starting materials, directly reducing the maximum achievable yield.[2][6][11] Continuous removal of water via methods like a Dean-Stark trap is one of the most effective ways to drive the reaction to completion, often resulting in yields greater than 90%.[1][2][11]
Q10: What is the best way to scale up this reaction?
For scaling up, using ethanol as the solvent is cost-effective and helps drive the equilibrium. However, managing the large volume of solvent can be challenging. An alternative approach for large-scale synthesis is to use a stoichiometric amount of ethanol with a non-polar solvent like toluene or hexane and a Dean-Stark trap to azeotropically remove water.[1] This method is highly efficient for driving the reaction to completion without requiring a massive excess of one reagent.[2]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 9. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 10. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 13. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 14. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 15. cerritos.edu [cerritos.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 22. nbinno.com [nbinno.com]
- 23. Page loading... [wap.guidechem.com]
- 24. This compound [webbook.nist.gov]
- 25. This compound(94-08-6) 1H NMR [m.chemicalbook.com]
- 26. rsc.org [rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Maximizing the Yield of Ethyl 4-methylbenzoate
Welcome to the technical support guide for the synthesis of Ethyl 4-methylbenzoate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial esterification reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and significantly enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what is its main limitation?
The most common and direct method is the Fischer-Speier esterification, which involves reacting 4-methylbenzoic acid (p-toluic acid) with ethanol in the presence of an acid catalyst.[1][2] The principal limitation of this reaction is that it is a reversible equilibrium process.[3][4] Water is produced as a byproduct, and its accumulation can drive the reaction backward through hydrolysis, reducing the overall yield of the desired ester.[5][6]
Q2: What are the most effective strategies to drive the reaction towards product formation and increase the yield?
To maximize the yield, one must shift the chemical equilibrium to favor the products, a principle articulated by Le Chatelier. The two most powerful strategies are:
-
Use of an Excess Reagent: Employing a large excess of one of the starting materials, typically the less expensive one (ethanol), pushes the equilibrium toward the ester.[5][7][8] Using equimolar amounts might result in a yield of around 65%, whereas a significant excess of alcohol can increase the yield to over 95%.[7]
-
Removal of Water: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction and drive the synthesis to completion.[8][9] This can be achieved through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves.[5][8][10]
Q3: What catalysts are most effective for this synthesis?
Strong Brønsted acids are the conventional catalysts for Fischer esterification. The most commonly used include:
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective but can sometimes lead to side reactions like ether formation if temperatures are too high.[11][12]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid that is also highly effective.[1][11] Lewis acids such as scandium(III) triflate can also be used, particularly for more sensitive substrates.[1][8]
Q4: What are the typical reaction conditions for this synthesis?
The reaction is typically performed under reflux to provide the necessary activation energy.[5] Reaction times can vary from 1 to 10 hours, depending on the scale, catalyst, and efficiency of water removal.[1] The temperature is determined by the boiling point of the solvent, which is often the excess ethanol itself or a co-solvent like toluene used for azeotropic water removal.[1][11]
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield or Incomplete Reaction
A low yield of this compound is the most common issue, almost always tied to the reaction's equilibrium nature.
| Potential Cause | Explanation & Solution |
| Equilibrium Not Shifted | The reaction has reached equilibrium with significant amounts of starting material remaining. Solution: Implement strategies to shift the equilibrium. The most effective approach is to remove water using a Dean-Stark apparatus with a solvent like toluene.[10][11][13] Alternatively, increase the molar excess of ethanol (from 5-fold to 10-fold) or add 3Å molecular sieves to the reaction flask to sequester the water byproduct.[8][14] |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[8][9] An insufficient amount or inactive catalyst will result in a slow or stalled reaction.[3] Solution: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid catalyst like H₂SO₄ or p-TsOH. If the catalyst is old, its activity may be compromised. |
| Suboptimal Temperature or Time | The reaction has a significant activation energy barrier and requires sufficient time to reach completion.[5] Solution: Ensure the reaction mixture is maintained at a steady reflux.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[15] A typical reflux period is several hours.[5] |
| Presence of Water in Reagents | Using non-anhydrous reagents (e.g., 95% ethanol instead of absolute ethanol) introduces water from the start, hindering the forward reaction. Solution: Use dry glassware and anhydrous-grade reagents. Absolute ethanol (200 proof) is recommended. |
Problem 2: Significant Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates side reactions, which can complicate purification and lower the yield.
| Potential Cause | Explanation & Solution |
| Diethyl Ether Formation | At high temperatures, strong acids like H₂SO₄ can catalyze the dehydration of two ethanol molecules to form diethyl ether.[12] Solution: Avoid excessive temperatures. If using H₂SO₄, maintain a gentle reflux and do not overheat. Consider switching to a milder, solid catalyst like p-TsOH, which is less prone to causing this side reaction. |
| Impurities in Starting Materials | The purity of the starting materials is critical for predictable and efficient synthesis.[16] Impurities can lead to unwanted side reactions, reducing yield and complicating purification. Solution: Use high-purity (≥99%) 4-methylbenzoic acid and absolute ethanol. Verify purity via melting point or other analytical techniques if in doubt. |
Problem 3: Difficulties During Workup and Purification
The workup procedure is critical for isolating the pure ester from the reaction mixture.
| Potential Cause | Explanation & Solution |
| Emulsion During Extraction | Vigorous shaking during the liquid-liquid extraction can lead to the formation of stable emulsions, making phase separation difficult or impossible. Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. To break an existing emulsion, add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. |
| Product Loss via Hydrolysis | During the neutralization step (e.g., washing with NaHCO₃ solution), the basic conditions can hydrolyze the newly formed ester back to the carboxylate salt and ethanol if not performed correctly.[6] Solution: Perform the neutralization wash quickly and at a low temperature. Ensure the reaction mixture is cooled in an ice bath before slowly adding the aqueous base. |
| Incomplete Purification | The final product may be contaminated with unreacted 4-methylbenzoic acid or other impurities with similar boiling points. Solution: For high purity, vacuum distillation is the most effective purification method.[17] Ensure the distillation apparatus is efficient. If unreacted acid is the main contaminant, a thorough wash with a weak base (e.g., 5% NaHCO₃ solution) during the workup is essential.[18] |
Visualizing the Process
Understanding the underlying mechanism and workflows is key to mastering the synthesis.
Fischer Esterification Reaction Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Detailed Experimental Protocols
Protocol 1: Standard Synthesis Using Excess Ethanol
This protocol relies on a large excess of ethanol to shift the equilibrium.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzoic acid (13.6 g, 0.1 mol).
-
Reagents: Add absolute ethanol (92 mL, ~1.6 mol, ~16 equivalents).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL, ~1.8 g, ~0.018 mol) dropwise to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 200 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), 5% aqueous sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ), and finally with saturated brine (50 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: High-Yield Synthesis with Dean-Stark Apparatus
This is the preferred method for maximizing yield by continuously removing water.[11][19]
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.[10][13] Add a magnetic stir bar to the flask.
-
Reagents: To the flask, add 4-methylbenzoic acid (13.6 g, 0.1 mol), absolute ethanol (28 mL, 0.48 mol, 4.8 equivalents), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (60 mL) as the azeotroping solvent.[11]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Water, being denser, will sink to the bottom of the trap while the toluene will overflow and return to the reaction flask.[20] Continue refluxing until no more water collects in the trap (approximately 1.8 mL).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash sequentially with water (50 mL), 5% aqueous sodium bicarbonate (2 x 50 mL), and saturated brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to yield highly pure this compound (yields often >90%).[12]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orickmedicosarl.com [orickmedicosarl.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Page loading... [guidechem.com]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 18. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 19. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 20. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Technical Support Center: Purification of Ethyl 4-methylbenzoate
Welcome to the technical support center for the purification of Ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing unreacted p-toluic acid from their ester product. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of your compound.
Introduction: The Challenge of Purity
The synthesis of this compound, a common intermediate in the production of various pharmaceuticals and fine chemicals, often leaves behind unreacted p-toluic acid. The presence of this acidic impurity can significantly impact the yield and purity of subsequent reactions, making its removal a critical step. This guide provides a comprehensive overview of the most effective methods for this purification, grounded in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove p-toluic acid from my this compound sample?
A1: Residual p-toluic acid can act as an unwanted reactant or catalyst in subsequent synthetic steps, leading to the formation of byproducts and reducing the overall yield and purity of your target molecule. For pharmaceutical applications, even trace amounts of impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the primary methods for separating p-toluic acid from this compound?
A2: The most common and effective methods leverage the difference in the chemical properties of the acidic p-toluic acid and the neutral ester, this compound. These techniques include:
-
Liquid-Liquid Extraction: Utilizing a basic solution to selectively convert the acidic impurity into a water-soluble salt.[1][2][3]
-
Column Chromatography: Separating the compounds based on their differential adsorption to a stationary phase.[4][5]
-
Recrystallization: Purifying the solid ester based on differences in solubility. This is more applicable if the crude product is a solid.[6]
Q3: How do I choose the best separation method for my specific needs?
A3: The choice of method depends on several factors:
-
Scale of the reaction: Liquid-liquid extraction is highly scalable and efficient for large quantities.
-
Purity requirements: Column chromatography can achieve very high purity but may be more time-consuming for large scales.
-
Physical state of the crude product: Recrystallization is only suitable for solid or semi-solid products.
-
Available equipment and resources: Each method has specific equipment requirements.
Q4: Can I use distillation to separate p-toluic acid from this compound?
A4: While distillation is a powerful purification technique for liquids, it is not ideal for this specific separation due to the relatively close boiling points of the two compounds (p-toluic acid: 274-275 °C[7][8][9]; this compound: 216-218 °C or 235 °C[10][11][12][13][14]). Simple distillation would not provide a clean separation, and fractional distillation might be inefficient.
Troubleshooting Guide
This section addresses common issues encountered during the purification process and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during liquid-liquid extraction. | - Vigorous shaking of the separatory funnel.- High concentration of the crude product.- Presence of surfactants or other impurities. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite. |
| Low recovery of this compound after extraction. | - Incomplete extraction from the aqueous layer.- Hydrolysis of the ester due to a strong base or prolonged exposure. | - Perform multiple extractions with the organic solvent to ensure complete recovery.- Use a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide.[1][15]- Minimize the contact time between the ester and the basic solution. |
| p-Toluic acid still present in the final product after extraction (confirmed by TLC or NMR). | - Insufficient amount of basic solution used.- Incomplete reaction between the acid and the base. | - Ensure the aqueous basic solution is in stoichiometric excess to the amount of p-toluic acid.- Increase the contact time by gentle swirling for a longer duration.- Perform a second wash with a fresh portion of the basic solution. |
| Poor separation of spots in column chromatography. | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column. | - Optimize the eluent polarity using Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of hexane and ethyl acetate.[16]- Ensure the amount of crude product loaded is appropriate for the column size.- Pack the column carefully to avoid channels and cracks. |
| Product does not crystallize during recrystallization. | - Solution is not saturated.- Presence of impurities that inhibit crystallization.- Cooling the solution too quickly. | - Evaporate some of the solvent to increase the concentration.- Try adding a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent level.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
Detailed Experimental Protocols
Method 1: Purification by Liquid-Liquid Extraction
This is the most common and efficient method for removing acidic impurities from a neutral organic compound.
Principle: p-Toluic acid, being a carboxylic acid, reacts with a weak base like sodium bicarbonate to form a water-soluble sodium salt (sodium p-toluate). The neutral ester, this compound, does not react and remains in the organic phase. This allows for their separation into two immiscible liquid layers.
Workflow Diagram:
Caption: Workflow for separating this compound from p-toluic acid using liquid-liquid extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture of this compound and p-toluic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the bicarbonate solution should be roughly equal to the volume of the organic solution.
-
Mixing: Stopper the funnel and gently invert it several times to mix the layers. Caution: Carbon dioxide gas is evolved during the neutralization of the acid. Vent the separatory funnel frequently by opening the stopcock to release the pressure.[1]
-
Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The organic layer (containing this compound) will typically be the top layer, while the aqueous layer (containing sodium p-toluate) will be the bottom layer.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the p-toluic acid has been removed.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Decant or filter the dried organic solution and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Method 2: Purification by Column Chromatography
This method is ideal for achieving high purity on a smaller scale.
Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[4][5] p-Toluic acid is more polar than this compound and will therefore adhere more strongly to the polar silica gel, eluting from the column more slowly.
Workflow Diagram:
Caption: Workflow for purifying this compound using column chromatography.
Step-by-Step Protocol:
-
Solvent System Selection: Determine an appropriate solvent system (eluent) by running a Thin Layer Chromatography (TLC) plate of the crude mixture. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system will show good separation between the spots for this compound and p-toluic acid.
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.
-
Fraction Collection and Analysis: Collect small fractions of the eluate and analyze them by TLC to determine which fractions contain the pure this compound.
-
Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa | Solubility |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | 274-275[7][8][9] | 177-180[7][8] | 4.36[7][8] | Soluble in ethanol, ether; slightly soluble in hot water.[7][8][17][18] |
| This compound | C₁₀H₁₂O₂ | 164.20 | 216-218 or 235[10][11][12][13][14] | - | N/A | Soluble in organic solvents like ethanol and ether; limited solubility in water.[10] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Extraction - Concept [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. columbia.edu [columbia.edu]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. grokipedia.com [grokipedia.com]
- 9. p-Toluic acid(99-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. 94-08-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound | 94-08-6 [chemicalbook.com]
- 14. 4-メチル安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 18. p-Toluic acid | 99-94-5 [chemicalbook.com]
Optimizing reaction conditions for Ethyl 4-methylbenzoate synthesis (temperature, catalyst)
Welcome to the technical support center for the synthesis of Ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.
Introduction to this compound Synthesis
This compound, also known as ethyl p-toluate, is a valuable organic ester widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its synthesis is a classic example of the Fischer-Speier esterification , an acid-catalyzed reaction between a carboxylic acid (4-methylbenzoic acid) and an alcohol (ethanol).[3][4] While the reaction appears straightforward, achieving high yields and purity requires careful optimization of key parameters, primarily the choice of catalyst and reaction temperature.
The core of this synthesis is a reversible condensation reaction.[5] To achieve optimal results, the chemical equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by actively removing the water byproduct as it forms.[6][7]
The Fischer Esterification Mechanism
Understanding the reaction mechanism is crucial for effective troubleshooting. The process involves several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[10]
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water.[8]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]
Caption: Figure 1: Fischer Esterification Mechanism.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of catalysts and the optimization of reaction temperature.
Catalyst Selection
Q1: What are the most common catalysts for synthesizing this compound?
A1: The most frequently used catalysts are strong Brønsted acids.[11] These include:
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, making it a common choice in both lab-scale and industrial processes.[12]
-
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid and can be used in similar quantities.[3][7]
-
Lewis Acids: Compounds like scandium(III) triflate can also be used, particularly for sensitive substrates.[3]
Q2: Are there "greener" or reusable catalyst options available?
A2: Yes, the development of heterogeneous (solid) acid catalysts is a significant area of research aimed at creating more environmentally friendly and efficient processes. These catalysts are easily separated from the reaction mixture by filtration and can often be reused multiple times.[13] Examples include:
-
Sulfonic Acid-Functionalized Silica (SAS): These materials have shown high catalytic efficiency, allowing for rapid reactions, especially in flow chemistry systems.[13]
-
Ion-Exchange Resins (e.g., Amberlyst®): These are polymeric beads with acidic functional groups that can effectively catalyze esterification.[13][14]
-
Metal Oxides (e.g., ZrO₂-SiO₂): Mixed metal oxides can be engineered to have strong acidic sites suitable for catalysis.[15]
-
Graphene Oxide: This material has been demonstrated as an efficient and recyclable acid catalyst for a wide range of esterification reactions.[6]
Q3: How does the choice of catalyst affect the reaction?
A3: The catalyst's primary role is to accelerate the reaction rate. However, the type of catalyst can also influence reaction conditions and workup procedures.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, p-TsOH | High activity, low cost, readily available. | Difficult to remove from the product, requires neutralization during workup, corrosive, potential for side reactions.[16] |
| Heterogeneous | SAS, Amberlyst®, Zr/Ti Oxides | Easily separated and recycled, reduced waste, often milder reaction conditions.[6][13] | Can be more expensive, may have lower activity requiring higher temperatures or longer times, potential for leaching. |
Q4: How much catalyst should I use?
A4: For homogeneous catalysts like sulfuric acid or p-TsOH, a catalytic amount is sufficient. Typically, this ranges from 1-5 mol% relative to the limiting reagent (4-methylbenzoic acid).[7] Using an excessive amount of acid can lead to side reactions, such as the dehydration of ethanol to form diethyl ether, and complicates the purification process.[12] For heterogeneous catalysts, the loading depends on the specific activity of the material and is usually determined empirically or based on manufacturer recommendations.
Temperature Optimization
Q1: What is the optimal reaction temperature for this synthesis?
A1: The reaction is typically conducted at the reflux temperature of the alcohol used.[7] For the synthesis of this compound using ethanol as both a reactant and the solvent, the optimal temperature is the boiling point of ethanol, which is approximately 78 °C. Some procedures may call for slightly higher temperatures (e.g., 85 °C) to increase the reaction rate, especially if a less active catalyst is used or if water is being removed azeotropically with a co-solvent like toluene.[3][17]
Q2: What are the consequences of using a temperature that is too high or too low?
A2: Temperature control is a critical factor in balancing reaction rate with selectivity.
-
Too Low: A temperature significantly below reflux will result in a very slow reaction rate, leading to incomplete conversion even after extended periods.[18]
-
Too High: Excessively high temperatures (e.g., >120 °C) can promote side reactions. The most common side reaction is the acid-catalyzed dehydration of two ethanol molecules to form diethyl ether, which consumes the alcohol and complicates purification.[12]
Q3: How does reaction time relate to temperature?
A3: Reaction time and temperature are inversely related. Higher temperatures generally lead to shorter reaction times. Typical reaction times for Fischer esterification range from 1 to 10 hours.[3] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine when the starting material has been consumed, rather than relying on a fixed reaction time.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem: Low or No Product Yield
Q: I've run the reaction for several hours, but my yield is very low. What went wrong?
A: Low yield is the most common issue and can be traced to several factors related to the reaction's equilibrium nature.[18][19]
-
Possible Cause 1: Reversible Reaction Equilibrium. The Fischer esterification is an equilibrium-limited reaction.[20] If no measures are taken to shift the equilibrium to the right, the reaction will stop with significant amounts of starting materials present.
-
Solution:
-
Use Excess Alcohol: Employ a large excess of ethanol (e.g., 5-10 equivalents or more). Using ethanol as the reaction solvent is a common and effective strategy to drive the equilibrium toward the ester product.[8][11]
-
Remove Water: The removal of water as it is formed is a highly effective method. This can be achieved by using a Dean-Stark apparatus, often with an azeotropic co-solvent like toluene or hexane.[3][7]
-
-
-
Possible Cause 2: Presence of Water in Reagents. Any water present at the start of the reaction will inhibit the forward reaction.[20]
-
Solution: Ensure that the 4-methylbenzoic acid is dry and use anhydrous ethanol. Glassware should be thoroughly dried in an oven before use.
-
-
Possible Cause 3: Insufficient or Inactive Catalyst. An inadequate amount of acid catalyst will result in a stalled or extremely slow reaction.[20]
-
Solution: Verify the concentration and amount of the acid catalyst used. Ensure it is fresh and has not been deactivated by exposure to moisture.
-
Problem: Unreacted Carboxylic Acid in Final Product
Q: After purification, I still see a significant amount of 4-methylbenzoic acid in my product. How can I remove it?
A: This is a purification issue, often stemming from an incomplete workup procedure.
-
Possible Cause: Inefficient Acid Removal. The workup procedure may not have been sufficient to remove all the unreacted acidic starting material.
-
Solution: During the workup, perform a thorough extraction with a mild aqueous base. A 5% or saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[20][21] Add the basic solution to the organic layer in a separatory funnel and shake, venting frequently to release the CO₂ gas that evolves. Continue washing until no more gas is produced. It is advisable to check the pH of the aqueous layer to ensure it is basic before proceeding.[21]
-
Problem: Product is Contaminated with an Unknown Impurity
Q: My final product shows an unexpected peak in the NMR or GC analysis. What could it be?
A: The formation of side products is possible, especially if reaction conditions are not well-controlled.
-
Possible Cause: Diethyl Ether Formation. As mentioned, high temperatures and high acid concentrations can cause the self-condensation of ethanol to form diethyl ether.
-
Solution: Maintain the reaction temperature at the reflux of ethanol (around 78 °C) and avoid using an excessive amount of acid catalyst. Diethyl ether is highly volatile and can often be removed during solvent evaporation or distillation of the final product.
-
Optimized Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound using sulfuric acid as the catalyst.
Materials:
-
4-methylbenzoic acid (p-toluic acid)
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzoic acid (e.g., 10.0 g). Add a large excess of anhydrous ethanol (e.g., 100 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80 °C) using a heating mantle. Continue refluxing for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in diethyl ether (e.g., 100 mL) and transfer it to a separatory funnel.
-
Washing:
-
Wash the organic layer with water (2 x 50 mL).
-
Carefully wash with saturated sodium bicarbonate solution (2 x 50 mL or until no more CO₂ evolution is observed) to remove unreacted carboxylic acid and the sulfuric acid catalyst.[21]
-
Wash with brine (1 x 50 mL) to aid in the removal of water.
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Purification: Remove the diethyl ether using a rotary evaporator to yield the crude this compound. For high purity, the product can be purified by vacuum distillation.[12][22]
Caption: Figure 2: Experimental workflow for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 12. Page loading... [guidechem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cibtech.org [cibtech.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 22. Production Method of this compound - Chempedia - LookChem [lookchem.com]
Degradation of Ethyl 4-methylbenzoate under acidic or basic conditions
Welcome to the Technical Support Center for the degradation of Ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the acidic and basic hydrolysis of this compound. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction to this compound Hydrolysis
This compound (also known as ethyl p-toluate) is a common ester used in organic synthesis.[1][2] Its degradation, primarily through hydrolysis, is a fundamental reaction that cleaves the ester bond to yield 4-methylbenzoic acid and ethanol.[3] This process can be effectively catalyzed by either acidic or basic conditions.[4] Understanding the nuances of each catalytic method is crucial for optimizing reaction outcomes and troubleshooting potential issues.
This guide provides a comprehensive overview of both acid-catalyzed and base-catalyzed (saponification) hydrolysis of this compound, with detailed troubleshooting guides, frequently asked questions, and experimental protocols.
Acid-Catalyzed Hydrolysis of this compound
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5][6] To drive the reaction towards the products (4-methylbenzoic acid and ethanol), a large excess of water is typically used.[4][6][7]
Mechanism of Acid-Catalyzed Hydrolysis
The mechanism for acid-catalyzed ester hydrolysis involves several key steps:[8][9]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8][10]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Alcohol: The protonated hydroxyl group leaves as a neutral alcohol molecule (ethanol).
-
Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
Troubleshooting Guide: Acid-Catalyzed Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient catalyst | Increase the concentration of the acid catalyst. |
| Low reaction temperature | Ensure the reaction is heated to reflux to provide sufficient activation energy.[5] | |
| Insufficient water | As the reaction is reversible, use a large excess of water to shift the equilibrium towards the products.[4][7] | |
| Short reaction time | Monitor the reaction progress using TLC or another suitable analytical method and allow for a longer reaction time if necessary.[11] | |
| Product Isolation is Difficult | Product is soluble in the aqueous layer | After cooling, if the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate.[11] |
| Incomplete reaction | Ensure the reaction has gone to completion before attempting to isolate the product. | |
| Presence of Starting Material in Product | Incomplete reaction | Increase reaction time, temperature, or catalyst concentration.[11] |
| Re-esterification during workup | Minimize contact time with any alcohols used during the workup and ensure thorough drying of the organic extracts. |
FAQs: Acid-Catalyzed Hydrolysis
Q1: Why is the acid-catalyzed hydrolysis of esters a reversible reaction?
A1: The reaction is reversible because the products, a carboxylic acid and an alcohol, can react under acidic conditions to reform the ester in a process called Fischer esterification.[7] The presence of excess water helps to favor the forward (hydrolysis) reaction.[4][7]
Q2: What is the role of the acid catalyst?
A2: The acid catalyst protonates the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[8][10] The catalyst is regenerated at the end of the reaction.
Q3: Can other functional groups on the molecule be affected by the acidic conditions?
A3: While the ester is the primary site of reaction, highly acid-labile protecting groups elsewhere in a more complex molecule could potentially be cleaved. It is important to consider the overall stability of the substrate under the chosen reaction conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with a 10% aqueous solution of sulfuric acid (a large excess, e.g., 10-20 volumes).
-
Heating: Heat the mixture to reflux using a suitable heating mantle and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by vacuum filtration. If no solid forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylbenzoic acid.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) if necessary.[11]
Base-Catalyzed Hydrolysis (Saponification) of this compound
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce the salt of the carboxylic acid and an alcohol.[13][14] The carboxylic acid can then be obtained by acidification of the carboxylate salt.[14]
Mechanism of Base-Catalyzed Hydrolysis
The mechanism for base-catalyzed hydrolysis proceeds as follows:[8][14]
-
Nucleophilic Attack by Hydroxide: The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[15]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (ethoxide).[8][14]
-
Deprotonation: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming the carboxylate salt and ethanol.[8][14]
-
Protonation (Workup): In a separate workup step, a strong acid is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[14]
Troubleshooting Guide: Base-Catalyzed Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base | Use at least a stoichiometric amount of base; an excess is often recommended to ensure the reaction goes to completion.[4] |
| Low reaction temperature | Heat the reaction mixture to reflux to increase the reaction rate.[16] | |
| Poor solubility of the ester | Use a co-solvent like methanol or ethanol to increase the solubility of the ester in the aqueous base.[16][17] | |
| Low Yield of Carboxylic Acid | Incomplete precipitation during acidification | Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt.[11] Cool the solution in an ice bath to maximize precipitation.[11] |
| Product remains in the aqueous layer | If the product is water-soluble, extract the acidified solution with an appropriate organic solvent.[16] | |
| Oily Product Instead of Solid | Impurities present | Purify the product by recrystallization or column chromatography.[11] |
| Product has a low melting point | Ensure the product is completely dry. | |
| Side Reactions | Transesterification | If using an alcohol as a co-solvent, be aware that transesterification can occur.[18] This is generally not an issue if the goal is hydrolysis, as the new ester will also be hydrolyzed. |
FAQs: Base-Catalyzed Hydrolysis
Q1: Why is saponification considered an irreversible reaction?
A1: The final step in the reaction mechanism is the deprotonation of the carboxylic acid by the alkoxide ion.[8][14] This is a highly favorable acid-base reaction that drives the equilibrium towards the products, making the overall process irreversible under basic conditions.[7]
Q2: What is the purpose of the final acidification step?
A2: The immediate product of saponification is the carboxylate salt (sodium or potassium 4-methylbenzoate), which is soluble in the aqueous reaction mixture.[14][16] Adding a strong acid protonates the carboxylate to form the neutral carboxylic acid, which is often less soluble and can be isolated by filtration or extraction.[14][16]
Q3: Can I use a weaker base like sodium carbonate?
A3: Strong bases like NaOH or KOH are generally required for efficient saponification. Weaker bases may result in a very slow or incomplete reaction.
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol. Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents).[16]
-
Heating: Heat the reaction mixture to reflux with stirring.[16]
-
Monitoring: Monitor the reaction by TLC. The disappearance of the oily ester layer is also an indicator of reaction completion.[19]
-
Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water.
-
Extraction of Unreacted Material: Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.[11]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a strong acid such as concentrated HCl.[11][16]
-
Isolation: Collect the precipitated 4-methylbenzoic acid by vacuum filtration and wash the solid with cold water.[11]
-
Drying: Dry the product under vacuum.
Visualizing the Processes
Reaction Mechanisms
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
General Experimental Workflow
Caption: General experimental workflow for hydrolysis.
Analytical Methods for Monitoring Reaction Progress
Monitoring the progress of the hydrolysis reaction is crucial for determining the reaction endpoint and ensuring complete conversion. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to quantify the amounts of starting material and product in the reaction mixture.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can confirm the presence of the starting material and the formation of the product by identifying characteristic peaks.[12]
-
Infrared (IR) Spectroscopy: The disappearance of the ester C=O stretch and the appearance of the broad O-H stretch of the carboxylic acid can be monitored.[12]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. study.com [study.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry 102 - Experiment 8 [home.miracosta.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. homework.study.com [homework.study.com]
- 16. Saponification-Typical procedures - operachem [operachem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating Phase Separation in Ethyl 4-Methylbenzoate Work-up
Welcome to the Technical Support Center for organic synthesis and purification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with phase separation during the work-up of Ethyl 4-methylbenzoate. Our goal is to provide you with in-depth, field-proven insights and practical, step-by-step troubleshooting protocols to ensure the efficient and successful isolation of your product.
Introduction: The Challenge of Emulsions in Ester Work-up
The synthesis of this compound, a common fragrance and flavoring agent and a valuable intermediate in organic synthesis, is often achieved through Fischer esterification of 4-methylbenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[1][2][3][4] While the esterification itself is a robust reaction, the subsequent aqueous work-up can be fraught with challenges, most notably the formation of persistent emulsions. These stable mixtures of the organic and aqueous phases can make layer separation difficult, leading to product loss and contamination.
This guide will delve into the common causes of these phase separation issues and provide a comprehensive set of troubleshooting strategies to overcome them.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I've just completed my Fischer esterification of 4-methylbenzoic acid and, after adding the neutralization solution, I have a milky, inseparable layer between my organic and aqueous phases. What is happening?
A: You are likely dealing with an emulsion. An emulsion is a stable mixture of two immiscible liquids, in this case, your organic solvent containing this compound and the aqueous wash solution.[5][6] The formation of this emulsion is often caused by the presence of unreacted 4-methylbenzoic acid. During the neutralization step with a base like sodium bicarbonate or sodium carbonate, the carboxylic acid is converted to its sodium salt, sodium 4-methylbenzoate. This salt has surfactant-like properties, with a polar carboxylate head and a nonpolar aromatic tail, which allows it to stabilize the microscopic droplets of the organic and aqueous phases, preventing them from coalescing.[7][8][9]
Q2: I always seem to get emulsions when I perform this work-up. What can I do proactively to prevent them from forming in the first place?
A: Prevention is indeed the most effective strategy. Here are several key preventative measures:
-
Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions or swirling to mix the layers. This provides sufficient surface area for extraction without the high shear forces that create fine droplets and promote emulsion formation.[10]
-
Temperature Control: Perform the aqueous washes with cold solutions (e.g., in an ice bath). Lower temperatures can decrease the solubility of certain impurities and slow down any unwanted side reactions, such as ester hydrolysis.[11]
-
Choice of Neutralizing Agent: While both sodium carbonate and sodium bicarbonate are effective for neutralization, sodium bicarbonate is a weaker base and may be less likely to cause issues. Add the neutralizing solution slowly and with gentle swirling to control the rate of CO2 evolution, which can also contribute to mixing and emulsion formation.[7][12][13]
Q3: My emulsion has already formed and won't break on its own. What is the first and simplest troubleshooting step I should take?
A: The most common and often effective first step is to "salt out" the mixture by adding a saturated solution of sodium chloride (brine).
Why this works: The addition of a high concentration of salt to the aqueous layer significantly increases its ionic strength.[14][15] This has two primary effects:
-
It reduces the solubility of the organic components (including your ester and any organic impurities) in the aqueous phase, forcing them into the organic layer.
-
It disrupts the solvation of the surfactant-like molecules (sodium 4-methylbenzoate) that are stabilizing the emulsion, causing the small droplets to coalesce and the layers to separate.[16][17]
Protocol for Salting Out:
-
Prepare a saturated solution of sodium chloride in water.
-
Add a volume of the brine solution to the separatory funnel that is approximately 10-20% of the volume of the aqueous layer.
-
Gently invert the separatory funnel a few times to mix the brine with the emulsified layers.
-
Allow the funnel to stand and observe if the layers begin to separate. This may take a few minutes.
Q4: I've tried adding brine, but the emulsion is still there. What are my other options?
A: If salting out is not sufficient, you can employ several other techniques, ranging from simple physical methods to more advanced interventions.
Troubleshooting Workflow for Persistent Emulsions
Below is a decision-making workflow to guide you through breaking a stubborn emulsion during your this compound work-up.
Caption: A decision tree for troubleshooting persistent emulsions.
Detailed Protocols for Advanced Troubleshooting:
-
Gentle Stirring: Carefully insert a glass stirring rod into the separatory funnel and gently agitate the emulsion layer. This can help to mechanically coalesce the dispersed droplets.[18]
-
Filtration through Celite:
-
Prepare a small plug of cotton or glass wool at the bottom of a Hirsch or Büchner funnel.
-
Add a 1-2 cm layer of Celite (diatomaceous earth) on top of the plug and gently pack it down.
-
Pass the entire emulsified mixture through the Celite plug under gentle vacuum. The fine particles of Celite can help to break up the emulsion by disrupting the interface between the droplets.[19]
-
-
Centrifugation: This is a highly effective method for breaking emulsions. The centrifugal force accelerates the separation of the two phases.[5][6][18][20]
-
Transfer the emulsified mixture into centrifuge tubes.
-
Balance the centrifuge carefully.
-
Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
-
Carefully remove the tubes and separate the now distinct layers.
-
-
Addition of More Organic Solvent: Adding more of the organic solvent used for the extraction can sometimes break an emulsion by changing the overall composition and density of the organic phase.[5][6]
Q5: How do I know which layer is which in my separatory funnel?
A: The position of the layers (top or bottom) depends on their relative densities. You need to compare the density of your organic solvent with that of the aqueous phase (which is approximately 1 g/mL).
Table of Densities for Common Extraction Solvents and this compound
| Compound/Solvent | Density (g/mL at 20-25°C) | Layer Position vs. Aqueous Phase |
| This compound | ~1.025[21] | - |
| Diethyl ether | 0.713 | Top |
| Ethyl acetate | 0.902 | Top |
| Hexane | 0.655 | Top |
| Toluene | 0.867 | Top |
| Dichloromethane (DCM) | 1.33 | Bottom |
| Chloroform | 1.49 | Bottom |
Note: While this compound itself has a density slightly greater than water, it will be dissolved in your extraction solvent. Therefore, the density of the organic solvent will determine the position of the organic layer.
A simple way to confirm which layer is aqueous is to add a few drops of water to the separatory funnel. The water will mix with the aqueous layer.
The Science Behind Phase Separation: A Deeper Dive
The stability of an emulsion is governed by the interfacial tension between the two immiscible liquids.[22][23][24] Surfactant-like molecules, such as the sodium salt of the unreacted carboxylic acid, lower this interfacial tension, making it easier for one liquid to be dispersed as fine droplets within the other. The troubleshooting techniques described above all work by increasing the interfacial tension and/or physically forcing the droplets to coalesce.
Workflow for a Successful this compound Work-up
This diagram illustrates the key steps in a work-up designed to minimize phase separation issues.
Caption: An optimized workflow for the work-up of this compound.
By following these guidelines and understanding the underlying chemical principles, you can effectively troubleshoot and prevent phase separation issues during the work-up of this compound, leading to higher yields and purer products.
References
- 1. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. quora.com [quora.com]
- 8. homework.study.com [homework.study.com]
- 9. brainly.com [brainly.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Why is sodium bicarbonate used in a Fischer Esterification reaction?.. [askfilo.com]
- 13. Solved Fischer Esterification Lab Why NaHCO3 is used to wash | Chegg.com [chegg.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. azom.com [azom.com]
- 21. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 22. What Is Interfacial Tension, and How Does It Impact Crude Production? [jpt.spe.org]
- 23. researchgate.net [researchgate.net]
- 24. Interfacial tension and mechanism of liquid–liquid phase separation in aqueous media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ethyl 4-methylbenzoate Impurity Identification
Welcome to the technical support center for the analysis of Ethyl 4-methylbenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for identifying and quantifying impurities in this common reagent and synthetic intermediate. Purity is a critical parameter, as impurities can lead to unwanted side reactions, reduced yields, and complications in purification, ultimately impacting the integrity of your research or product.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to build a comprehensive impurity profile.
Part 1: Understanding Potential Impurities
Before diving into analysis, it's crucial to understand the potential impurities that may be present. These often originate from the synthetic route used to produce this compound.
Q: What are the most common impurities I should expect in a sample of this compound?
A: The impurities in your sample are highly dependent on the synthetic pathway. A common method is the Fischer esterification of p-toluic acid with ethanol. Another involves reagents like p-toluyl chloride.[1] Based on these routes, potential impurities include:
-
Unreacted Starting Materials:
-
p-Toluic acid
-
Ethanol (often seen as a residual solvent)
-
-
Isomeric Byproducts:
-
Ethyl 2-methylbenzoate
-
Ethyl 3-methylbenzoate
-
-
Related Compounds & Synthesis Byproducts:
-
Degradation Products:
-
4-Hydroxybenzoic acid and its esters (if oxidation occurs)
-
The following table summarizes these key potential impurities.
| Impurity Name | Chemical Structure | Origin |
| p-Toluic Acid | C₈H₈O₂ | Unreacted starting material |
| Ethanol | C₂H₆O | Unreacted starting material/solvent |
| Ethyl 2-methylbenzoate | C₁₀H₁₂O₂ | Isomeric byproduct |
| Ethyl 3-methylbenzoate | C₁₀H₁₂O₂ | Isomeric byproduct |
| Ethyl p-toluenesulfonate | C₉H₁₂O₃S | Catalyst-related byproduct[3] |
Part 2: Impurity Analysis by NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of impurities, often without the need for isolating them.[4] It provides direct information on the molecular structure and the relative amounts of different species in a mixture.[5]
NMR Troubleshooting and FAQs
Q: What do the standard ¹H and ¹³C NMR spectra of pure this compound look like?
A: A clean spectrum is your primary reference. The expected chemical shifts in deuterochloroform (CDCl₃) are well-established. Any significant deviation or additional signal should be investigated.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.96 | Doublet | 2H | Protons ortho to ester |
| Aromatic Protons | ~7.26 | Doublet | 2H | Protons meta to ester |
| Methylene Protons | ~4.37 | Quartet | 2H | -O-CH₂ -CH₃ |
| Aromatic Methyl | ~2.41 | Singlet | 3H | Ar-CH₃ |
| Ethyl Methyl | ~1.39 | Triplet | 3H | -O-CH₂-CH₃ |
| Source:[6][7] |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~167.2 | C =O |
| Aromatic Carbon (Subst.) | ~143.5 | C -CH₃ |
| Aromatic Carbon (Subst.) | ~127.5 | C -C=O |
| Aromatic Carbons | ~129.1 | C H (ortho) |
| Aromatic Carbons | ~129.1 | C H (meta) |
| Methylene Carbon | ~60.2 | -O-CH₂ -CH₃ |
| Aromatic Methyl Carbon | ~21.6 | Ar-CH₃ |
| Ethyl Methyl Carbon | ~14.1 | -O-CH₂-CH₃ |
| Source:[6] |
Q: I see extra peaks in my ¹H NMR spectrum. How do I determine their origin?
A: Extra signals can be confusing. The first step is to systematically rule out common sources before assuming they are sample impurities.[8]
-
Check the Solvent: Commercial deuterated solvents often contain residual protonated solvent and water. For CDCl₃, a singlet at 7.26 ppm (residual CHCl₃) and a broad singlet around 1.56 ppm (water) are common. Consult a solvent impurity table for your specific solvent.[9]
-
Look for Common Lab Contaminants: Acetone (singlet ~2.17 ppm), ethyl acetate, and grease (broad multiplets ~0.86 and ~1.26 ppm) are frequent contaminants from glassware or vacuum pumps.[9][10]
-
Perform a D₂O Shake: If you suspect a peak is from an exchangeable proton like a carboxylic acid (-COOH from p-toluic acid), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak from the exchangeable proton should diminish or disappear.[10]
-
Leverage 2D NMR: If the signals persist, they are likely from true impurities. 2D NMR experiments like COSY (correlates coupled protons) and HSQC/HMBC (correlates protons to carbons) are invaluable for piecing together the structure of the unknown impurity.[4]
Q: How can I quantify an impurity using NMR?
A: This is a key strength of NMR, known as quantitative NMR (qNMR).[5] Because signal intensity is directly proportional to the number of nuclei, you can determine the relative concentration of an impurity.[11]
The process involves comparing the integral of a unique, well-resolved peak from the impurity to a unique peak from your main compound.
Formula: Mole % Impurity = [ (Integral_Impurity / H_Impurity) / (Integral_Main / H_Main) ] * 100
Where:
-
Integral_Impurity is the integration value of the chosen impurity peak.
-
H_Impurity is the number of protons that give rise to that peak.
-
Integral_Main is the integration value of a chosen peak from this compound.
-
H_Main is the number of protons corresponding to that peak.
For absolute quantification, a certified internal standard of known concentration is added.[12]
Q: My NMR peaks are broad and poorly resolved. What's wrong?
A: Broad peaks can be caused by several factors related to sample preparation and instrument settings.[13]
-
Poor Shimming: The magnetic field is not homogeneous. Always re-shim the instrument for your specific sample.
-
High Concentration: A sample that is too concentrated can become viscous, leading to broader lines. Dilute the sample.[13]
-
Particulate Matter: Suspended solids will severely degrade spectral quality. Filter your sample through a small plug of glass wool in a pipette before transferring it to the NMR tube.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This is less common but can occur if the sample has been in contact with certain metal catalysts.
Experimental Workflow & Protocol
Part 3: Impurity Analysis by GC-MS
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of Gas Chromatography with the structural identification power of Mass Spectrometry. It is ideal for separating volatile and semi-volatile impurities and providing their molecular weight and fragmentation data.[14]
GC-MS Troubleshooting and FAQs
Q: What are the ideal starting GC-MS parameters for analyzing this compound?
A: While every system requires optimization, a good starting point for method development is as follows:
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically effective for separating aromatic esters.[15]
-
Injector: 250°C, Split mode (e.g., 30:1 split ratio).[16]
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[16]
-
Oven Program: Start at 90°C (hold 1 min), then ramp at 20-35°C/min to 280°C (hold 2 min). This allows for good separation of early-eluting solvents from the main analyte.[16]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-300. Ion source temperature at 200-230°C.[16]
Q: I have an unexpected peak in my chromatogram. How do I use the mass spectrum to identify it?
A: The mass spectrum is a fingerprint of the molecule. For EI data, you should look for:
-
The Molecular Ion (M⁺): This is the peak corresponding to the intact molecule's mass. For this compound, it's m/z 164.[17] It may be weak or absent for some compounds.
-
Characteristic Fragments: Esters have predictable fragmentation patterns.[18][19] Look for losses of:
-
The alkoxy group (-OEt, loss of 45 Da) leading to the acylium ion. For this compound, this gives a strong peak at m/z 119 ([M-45]⁺).[20]
-
The alkyl group (-Et, loss of 29 Da) giving a peak at m/z 135 ([M-29]⁺).
-
Loss of an alkene via McLafferty rearrangement if an appropriate gamma-hydrogen is present.[21]
-
-
Database Matching: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). The NIST WebBook is an excellent free resource for reference spectra.[17]
Q: My baseline is noisy or drifting. What are the common causes?
A: A poor baseline can obscure small impurity peaks. Common culprits include:
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column. This is seen as a rising baseline at the end of the temperature ramp. Ensure you are operating within the column's temperature limits.
-
Septum Bleed: Small pieces of the injector septum can break off and introduce siloxane peaks into the spectrum. Use high-quality septa and replace them regularly.
-
Contaminated Carrier Gas or Gas Lines: Impurities in the helium or contaminated tubing can cause a consistently noisy baseline. Ensure high-purity gas and clean lines.
Data and Workflow
The table below shows expected key fragments for potential impurities.
| Impurity Name | Molecular Weight (MW) | Expected Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 164.2 | 164 | 135, 119 (Base Peak), 91 |
| p-Toluic Acid | 136.1 | 136 | 119 ([M-OH]⁺), 91 ([M-COOH]⁺) |
| Ethyl 2-methylbenzoate | 164.2 | 164 | 135, 119, 91 |
| Ethyl 3-methylbenzoate | 164.2 | 164 | 135, 119, 91 |
| Ethyl p-toluenesulfonate | 200.2 | 200 | 171, 155, 91 (Base Peak) |
| Source: Fragmentation patterns predicted based on chemical principles[18][20] and reference spectra.[17] |
References
- 1. prepchem.com [prepchem.com]
- 2. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. scitepress.org [scitepress.org]
- 15. mdpi.com [mdpi.com]
- 16. rjstonline.com [rjstonline.com]
- 17. This compound [webbook.nist.gov]
- 18. tutorchase.com [tutorchase.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. pubs.acs.org [pubs.acs.org]
Overcoming poor peak shape in HPLC analysis of Ethyl 4-methylbenzoate
Overcoming Poor Peak Shape: A Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of Ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges. Here, we move beyond generic advice to provide a structured, in-depth troubleshooting framework in a practical question-and-answer format, grounded in chromatographic principles.
Introduction: The Pursuit of the Perfect Peak
In HPLC, an ideal chromatographic peak is a perfect Gaussian curve—symmetrical and narrow. This ideal shape is critical as it ensures accurate integration and quantification, maximizes resolution between adjacent analytes, and indicates a robust, well-behaved analytical method[1][2]. When analyzing a compound like this compound—a non-ionizable aromatic ester[3][4]—poor peak shape is typically not due to pH-related ionization effects but rather to physical or chemical interactions within the HPLC system.
This guide provides a systematic approach to diagnosing and resolving the most common peak shape problems: Tailing , Fronting , and Broadening .
Initial Diagnosis: A Visual Workflow
Before diving into specific issues, use this workflow to guide your troubleshooting process. It follows a logical progression from the most common and easily solved problems to more complex system-level issues.
References
Technical Support Center: Stability Testing of Ethyl 4-methylbenzoate
Introduction
Welcome to the comprehensive technical support guide for the stability testing of Ethyl 4-methylbenzoate (CAS 94-08-6). This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with evaluating the stability of this compound under various storage and stress conditions. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its degradation profile is critical for ensuring product quality, efficacy, and regulatory compliance.[1]
This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to not only execute protocols but also to troubleshoot and adapt them to your specific experimental context. We will delve into the primary degradation pathways, provide a robust, stability-indicating analytical method, and address common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the practical challenges and queries that arise during the stability assessment of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its chemical structure, an aromatic ester, there are three primary degradation pathways to investigate during forced degradation studies. These studies are essential for understanding the molecule's intrinsic stability and for developing a stability-indicating analytical method.[2]
-
Hydrolysis: This is the most significant degradation pathway. The ester linkage in this compound is susceptible to cleavage by both acid and base catalysis, yielding 4-methylbenzoic acid and ethanol.[3][4][5] Under basic conditions, the reaction (saponification) is irreversible as the resulting carboxylic acid is deprotonated to its carboxylate salt.
-
Oxidation: While stable under normal atmospheric conditions, this compound can be degraded by strong oxidizing agents.[6][7] Forced degradation studies should employ agents like hydrogen peroxide to assess this pathway. Potential oxidative degradation could involve modification of the methyl group on the benzene ring or hydroxylation of the aromatic ring.
-
Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV and visible light can induce photolytic reactions, potentially leading to a variety of degradation products.[8][9] Therefore, photostability testing is a mandatory part of a comprehensive stability program, as outlined in ICH guideline Q1B.[10][11][12]
Q2: I'm setting up a stability study. What storage conditions and time points should I use?
A2: The choice of storage conditions and testing frequency should be guided by the intended purpose of the study (e.g., forced degradation, accelerated stability, or long-term stability) and should conform to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7][13]
Forced Degradation Studies: The goal here is to intentionally degrade the sample (typically aiming for 5-20% degradation) to identify potential degradants and validate the analytical method's specificity.[14] Conditions are intentionally harsh and may include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at room temperature (ester hydrolysis is much faster under basic conditions)
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80°C
-
Photolytic: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12]
Formal Stability Studies (Long-Term & Accelerated): These studies are designed to establish a re-test period or shelf life. At least three primary batches should be evaluated.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table 1: Recommended Storage Conditions and Testing Frequency for Formal Stability Studies.
Q3: What is a suitable analytical method for a stability study of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A "stability-indicating method" is one that can accurately quantify the active substance without interference from degradants, impurities, or excipients.[2] A reverse-phase HPLC (RP-HPLC) method is well-suited for separating the relatively non-polar this compound from its more polar primary degradant, 4-methylbenzoic acid.
Below is a detailed protocol for a starting method that should be validated for your specific purpose.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of 4-methylbenzoic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-15 min: 40% B to 80% B | Starts with higher polarity to elute the 4-methylbenzoic acid early, then increases organic content to elute the this compound. |
| 15-17 min: 80% B to 40% B | Re-equilibration phase. | |
| 17-20 min: Hold at 40% B | ||
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Column Temp. | 30°C | Using a column oven ensures retention time stability.[15] |
| Detection | UV at 240 nm | Wavelength at which both the parent compound and the primary degradant have good absorbance. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Table 2: Recommended Starting Parameters for a Stability-Indicating HPLC Method.
Q4: My chromatograms are showing peak tailing for the 4-methylbenzoic acid peak. What's causing this and how do I fix it?
A4: This is a very common issue. Peak tailing for acidic compounds like 4-methylbenzoic acid is often caused by secondary interactions with free silanol groups on the silica-based C18 column.[16] These silanols can be acidic and interact with the analyte, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
Corrective Actions:
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is at least 2 pH units below the pKa of 4-methylbenzoic acid (pKa ≈ 4.37). Using 0.1% phosphoric acid typically achieves a pH of ~2.5, which fully protonates the carboxylic acid, minimizing its interaction with silanols.
-
Use a Modern Column: Older 'Type A' silica columns have a higher concentration of acidic silanol groups. Modern, high-purity 'Type B' silica columns, which are often "end-capped," have far fewer active silanols and will give much better peak shape for acidic compounds.
-
Check for Column Overload: Injecting too concentrated a sample can cause peak fronting or tailing. Try diluting your sample 10-fold to see if the peak shape improves.[16]
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time drift is a common problem that points to an unstable system. Do not immediately blame the column.[17] The issue is often related to the pump, mobile phase, or column temperature.
Key Areas to Investigate:
-
Column Equilibration: If you are running a gradient method, insufficient equilibration time between runs is a primary cause of shifting retention times. Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase conditions before the next injection.[15]
-
Temperature Fluctuation: Even small changes in ambient temperature can affect retention times. Always use a thermostatically controlled column compartment.[15]
-
Mobile Phase Preparation: Inconsistent mobile phase composition will lead to drift. If you are manually mixing, be precise. If your HPLC system mixes solvents online, ensure the proportioning valves are working correctly and the solvent lines are primed.[17]
-
Pump Performance: Air bubbles in the pump head can cause inconsistent flow rates. Degas your mobile phase and purge the pump if you see pressure fluctuations.[15]
Illustrative Stability Data
The following tables present simulated data from a 6-month accelerated stability study of a single batch of this compound. The primary degradation product, 4-methylbenzoic acid, is monitored. "Total Impurities" includes the primary degradant and any other observed impurities.
Data Summary: Accelerated Stability at 40°C / 75% RH
| Time Point | Appearance | Assay (% of Initial) | 4-Methylbenzoic Acid (%) | Total Impurities (%) |
| Initial (T=0) | Colorless liquid | 100.0 | < 0.05 | 0.08 |
| 3 Months | Colorless liquid | 99.1 | 0.65 | 0.75 |
| 6 Months | Colorless liquid | 98.2 | 1.35 | 1.52 |
Table 3: Simulated Accelerated Stability Data for this compound.
Interpretation: The data shows a clear, albeit slow, degradation trend under accelerated conditions, with the primary degradation pathway being hydrolysis to 4-methylbenzoic acid. The assay value remains well within typical specification limits (e.g., 98.0% - 102.0%), and the increase in impurities is predictable. This information is crucial for establishing a preliminary shelf life.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(94-08-6) IR Spectrum [chemicalbook.com]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. fishersci.com [fishersci.com]
- 14. bvchroma.com [bvchroma.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
Validation of an HPLC method for Ethyl 4-methylbenzoate quantification
An In-Depth Guide to the Validation of an HPLC Method for Ethyl 4-methylbenzoate Quantification: A Comparative Analysis
Introduction: The Analytical Imperative for this compound
This compound (CAS 94-08-6), an ester of p-toluic acid, serves as a critical intermediate in organic synthesis and a component in fragrance and flavoring agents.[1][2] Its precise quantification is paramount in pharmaceutical and chemical manufacturing to ensure product purity, monitor reaction kinetics, and meet quality control specifications. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering a robust and versatile platform for the separation and quantification of such compounds.[3][4]
This guide, designed for researchers and drug development professionals, provides an in-depth, experience-driven walkthrough of the validation process for an HPLC method tailored to this compound. We will explore the causality behind experimental choices, compare HPLC with a primary alternative, Gas Chromatography (GC), and provide a self-validating framework for the entire protocol, grounded in the authoritative standards of the International Council for Harmonisation (ICH).[5]
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
The choice of an analytical technique is the first critical decision. For a semi-volatile compound like this compound, both HPLC and GC are viable. However, their principles and applicability differ significantly, making one more suitable depending on the analytical objective.[6][7]
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for non-volatile or thermally unstable compounds.[8] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[3] Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds.[9] It uses an inert carrier gas as the mobile phase to move vaporized analytes through a column.[10]
Table 1: Head-to-Head Comparison of HPLC and GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Causality |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is driven by solubility and polarity interactions, while GC is driven by volatility and boiling point. |
| Sample Volatility | Suitable for non-volatile and semi-volatile compounds. No vaporization is needed.[10] | Requires volatile and thermally stable compounds that can be vaporized without degradation.[7] | This compound's boiling point (~235°C) makes it amenable to GC, but HPLC avoids any potential for thermal degradation.[2] |
| Operating Temp. | Typically ambient to moderately elevated (e.g., 25-60 °C).[9] | High temperatures are required for the injector and column (e.g., 150-300 °C).[6] | HPLC's lower temperature operation is gentler on the analyte and any other matrix components. |
| Mobile Phase | A liquid solvent or mixture (e.g., acetonitrile/water) actively participates in the separation.[10] | An inert gas (e.g., Helium, Nitrogen) that acts solely as a carrier for the sample.[9] | The ability to modify the HPLC mobile phase (gradient elution, pH, additives) offers greater flexibility in method development. |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[8] | Can be more cost-effective, particularly the carrier gas supply.[8] | The long-term cost of HPLC solvents can be a significant factor in a high-throughput QC environment. |
| Throughput | High, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems. | Can be high, but temperature programming can lead to longer run times and column cooling delays.[11] | HPLC often allows for faster analysis cycles without the need for thermal equilibration between runs. |
| Primary Application | Ideal for routine quality control, purity testing, and stability studies of drug substances and products.[6] | Excellent for identifying volatile impurities, residual solvents, and flavor/fragrance profiling.[8] | For assay and impurity quantification in a pharmaceutical context, HPLC is the more established and versatile platform. |
For routine quantification and quality control, HPLC is often preferred due to its robustness, high throughput, and applicability to a wider range of potential impurities without the need for high temperatures.
The Validated HPLC Method: A Step-by-Step Protocol
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[12][13] The following protocol is structured according to the ICH Q2(R2) guideline, which provides a comprehensive framework for validation.[5][14]
Chromatographic Conditions
The foundation of a successful validation is a stable and well-resolved chromatographic system.
-
Instrumentation: HPLC system with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 (octadecylsilane) column is a reversed-phase column, ideal for retaining and separating moderately non-polar organic molecules like this compound from polar solvent systems. The dimensions provide a good balance between resolution and run time.
-
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Causality: This composition provides sufficient organic strength to elute the analyte with a reasonable retention time and good peak shape. Acetonitrile is often chosen for its low UV cutoff and viscosity.
-
-
Flow Rate: 1.0 mL/min.
-
Causality: This flow rate is standard for a 4.6 mm ID column and generates optimal backpressure and efficiency.
-
-
Detection Wavelength: 238 nm.
-
Causality: This wavelength corresponds to a high absorbance maximum for the benzoate chromophore, ensuring high sensitivity.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
The Validation Workflow
The validation process follows a logical sequence of tests, each designed to assess a specific performance characteristic of the method.
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Validation Parameter Protocols & Results
-
The "Why": Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[15] It proves that excipients, impurities, or degradation products do not interfere with the quantification.
-
Experimental Protocol:
-
Prepare and inject a diluent blank (mobile phase) to check for baseline noise.
-
Prepare and inject a placebo sample (a mixture of all formulation components except this compound).
-
Prepare and inject a standard solution of this compound.
-
Spike the placebo sample with the analyte and inject.
-
If available, inject known impurities or stressed (degraded) samples.
-
-
Acceptance Criteria: The retention time of the analyte peak in the spiked placebo must match the standard. No interfering peaks should be observed at the analyte's retention time in the blank or placebo chromatograms.
-
Data Presentation:
Table 2: Specificity Results
| Sample | Peak Observed at Analyte RT? | Interference from other peaks? | Result |
| Diluent Blank | No | No | Pass |
| Placebo | No | No | Pass |
| Analyte Standard | Yes | N/A | Pass |
| Spiked Placebo | Yes | No | Pass |
-
The "Why": Linearity establishes a direct proportional relationship between the analyte concentration and the detector's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[16]
-
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this should typically span 80% to 120% of the target test concentration.[17]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Data Presentation:
Table 3: Linearity Data
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 798500 |
| 90% | 90 | 899100 |
| 100% | 100 | 1001500 |
| 110% | 110 | 1102300 |
| 120% | 120 | 1203600 |
| Correlation Coefficient (R²) | 0.9998 |
-
The "Why": Accuracy measures the closeness of the experimental value to the true or accepted reference value. It is typically assessed by percent recovery.[18]
-
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analyze the samples and calculate the amount of analyte recovered.
-
Percent Recovery = (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Data Presentation:
Table 4: Accuracy (Recovery) Data
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery | Mean Recovery |
| 80% | 80.0 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8% |
| 100% | 100.0 | 101.1, 99.8, 100.5 | 101.1, 99.8, 100.5 | 100.5% |
| 120% | 120.0 | 119.5, 121.0, 120.2 | 99.6, 100.8, 100.2 | 100.2% |
-
The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[18]
-
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Data Presentation:
Table 5: Precision Data
| Precision Level | Parameter | Results (%RSD) |
| Repeatability | Analyst 1, Day 1, Instrument A (n=6) | 0.85% |
| Intermediate Precision | Analyst 2, Day 2, Instrument B (n=6) | 1.10% |
-
The "Why": Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) must still pass, and the %RSD of results across the varied conditions should be ≤ 2.0%.
-
Data Presentation:
Table 6: Robustness Data
| Parameter Varied | Value | Analyte Peak Area | %RSD of all tests |
| Nominal Condition | - | 1001500 | \multirow{5}{*}{1.35%} |
| Flow Rate | 0.9 mL/min | 1012300 | |
| Flow Rate | 1.1 mL/min | 998700 | |
| Temperature | 25 °C | 1005600 | |
| Temperature | 35 °C | 999800 | |
| Mobile Phase | ACN:H₂O (62:38) | 1015400 | |
| Mobile Phase | ACN:H₂O (58:42) | 996500 |
Visualizing the HPLC System
Understanding the instrument workflow is key to troubleshooting and appreciating the method's mechanics.
Caption: A schematic of the components in a typical HPLC system.
Conclusion
The validation of an HPLC method is a systematic and essential process that ensures the generation of reliable, accurate, and reproducible data for the quantification of this compound. By adhering to the principles outlined in ICH guidelines, this guide demonstrates that the described reversed-phase HPLC method is specific, linear, accurate, precise, and robust, rendering it "fit for purpose" in a regulated quality control environment.[19][20] While Gas Chromatography presents a viable alternative, particularly for volatile impurity profiling, the validated HPLC method offers superior versatility and robustness for routine assay and purity testing. This self-validating framework provides a clear and defensible roadmap for any laboratory tasked with this critical analytical challenge.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 94-08-6 [chemicalbook.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 4-methylbenzoate
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of chemical compounds is a foundational necessity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure of a sample. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 4-methylbenzoate, a common fragrance and flavoring agent, and provides a comparative perspective with its methyl ester analog. The experimental data presented herein is supported by established protocols, ensuring scientific integrity and reproducibility.
Introduction to this compound and its Spectroscopic Signature
This compound is an organic compound with the chemical formula C₁₀H₁₂O₂. Its structure consists of a benzene ring substituted with a methyl group and an ethyl ester group at the para position. This seemingly simple molecule presents a clear and instructive NMR spectrum, making it an excellent case study for understanding the principles of spectral assignment in aromatic esters.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals five distinct signals, each corresponding to a unique set of protons in the molecule.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.96 | Doublet (d) | 2H | 8.0 | H-2, H-6 (Aromatic) |
| 7.26 | Doublet (d) | 2H | 8.4 | H-3, H-5 (Aromatic) |
| 4.37 | Quartet (q) | 2H | 7.1 | -OCH₂CH₃ |
| 2.41 | Singlet (s) | 3H | - | Ar-CH₃ |
| 1.39 | Triplet (t) | 3H | 7.1 | -OCH₂CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
Detailed Signal Assignment and Rationale:
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and thus resonate at a higher chemical shift (δ 7.96 ppm) compared to the protons ortho to the electron-donating methyl group (H-3, H-5) at δ 7.26 ppm[1]. The para-substitution pattern results in a characteristic AA'BB' spin system, which simplifies to two doublets due to the magnetic equivalence of H-2/H-6 and H-3/H-5. The observed coupling constant of approximately 8 Hz is typical for ortho-coupling in benzene derivatives.
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to a quartet and a triplet. The methylene protons (-OCH₂-) are adjacent to a methyl group (3 protons), and according to the n+1 rule, their signal is split into a quartet (3+1=4). These protons are directly attached to the electronegative oxygen atom, causing them to be deshielded and appear at δ 4.37 ppm. The methyl protons (-CH₃) of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet (2+1=3) at a more upfield position (δ 1.39 ppm).
-
Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet at δ 2.41 ppm[1].
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C=O (Ester) |
| 143.5 | C-4 (Aromatic) |
| 129.1 | C-2, C-6 (Aromatic) |
| 127.5 | C-3, C-5 (Aromatic) |
| 127.3 | C-1 (Aromatic) |
| 60.2 | -OCH₂CH₃ |
| 21.6 | Ar-CH₃ |
| 14.1 | -OCH₂CH₃ |
Detailed Signal Assignment and Rationale:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is significantly deshielded and appears at the lowest field, around δ 167.2 ppm[1].
-
Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum shows four signals. The quaternary carbon attached to the methyl group (C-4) appears at δ 143.5 ppm, while the quaternary carbon attached to the ester group (C-1) is found at δ 127.3 ppm. The two sets of equivalent aromatic CH carbons (C-2/C-6 and C-3/C-5) appear at δ 129.1 and δ 127.5 ppm, respectively[1].
-
Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group, being attached to an oxygen atom, is observed at δ 60.2 ppm. The methyl carbon (-CH₃) of the ethyl group is the most shielded carbon and appears at the highest field, around δ 14.1 ppm[1].
-
Methyl Group Carbon: The carbon of the methyl group attached to the benzene ring resonates at δ 21.6 ppm[1].
Comparison with a Structural Alternative: Mthis compound
To highlight the subtle yet significant differences that NMR spectroscopy can reveal, a comparison with mthis compound is instructive. The primary difference in the ¹H NMR spectrum would be the signals corresponding to the ester group. Instead of a quartet and a triplet for the ethyl group, mthis compound would exhibit a singlet for the methoxy group (-OCH₃), typically around δ 3.9 ppm.
Table 3: Comparison of ¹H NMR Data for Ethyl and Mthis compound
| Compound | Aromatic H (δ ppm) | Ar-CH₃ (δ ppm) | Ester Alkyl Group (δ ppm) |
| This compound | 7.96 (d), 7.26 (d) | 2.41 (s) | 4.37 (q, 2H), 1.39 (t, 3H) |
| Mthis compound | 7.94 (d), 7.24 (d) | 2.39 (s) | 3.88 (s, 3H)[1] |
This comparison underscores the power of ¹H NMR in distinguishing between closely related structures based on the unique chemical environments of their protons.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is paramount.
Sample Preparation
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or swirling. The solution should be clear and free of any particulate matter.[2][5]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6] Filtering the solution through a small cotton plug in the pipette can help remove any suspended impurities.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Workflow for NMR Sample Preparation
Caption: A stepwise workflow for preparing an NMR sample of this compound.
Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.[7][8]
Table 4: Typical NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 8 | 1024 |
| Acquisition Time (AQ) | ~4 s | ~1 s |
| Relaxation Delay (D1) | 1 s | 2 s |
| Spectral Width (SW) | 20 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
Logical Relationship of Key Acquisition Parameters
Caption: The interplay between key NMR acquisition parameters.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration values, a complete and confident spectral assignment can be achieved. This guide has detailed this process, provided a comparative analysis with a related compound, and outlined the necessary experimental protocols to obtain high-quality data. For researchers in the chemical and pharmaceutical sciences, a solid understanding of these principles is indispensable for routine structural verification and the discovery of new molecular entities.
References
- 1. rsc.org [rsc.org]
- 2. organomation.com [organomation.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 8. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-methylbenzoate
For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of compounds is paramount for their unambiguous identification. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 4-methylbenzoate, an important building block in organic synthesis. We will dissect its fragmentation pathways, compare it with structural analogs, and provide the experimental context necessary for reproducible results.
The Fundamentals of Electron Ionization and Ester Fragmentation
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. When a molecule like this compound enters the ion source, it is bombarded with high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, forming a high-energy molecular ion (M radical cation, M•+). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a unique pattern of fragment ions.
For esters, common fragmentation pathways include:
-
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
-
Loss of the alkoxy group: Cleavage of the C-O bond of the ester, leading to the formation of an acylium ion.
-
Rearrangement reactions: Intramolecular hydrogen shifts, such as the McLafferty rearrangement, which can lead to the elimination of a neutral molecule.[1][2][3]
The Fragmentation Roadmap of this compound
This compound (also known as ethyl p-toluate) has a molecular weight of 164.20 g/mol .[4][5] Its journey through the mass spectrometer under EI conditions results in a characteristic fragmentation pattern that serves as its molecular fingerprint.
The Molecular Ion (M•+)
The mass spectrum of this compound displays a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 164.[6] The presence of a prominent molecular ion peak is typical for aromatic compounds due to the stability of the benzene ring, which can delocalize the positive charge.[7]
The Base Peak: Formation of the p-Toluoyl Cation
The most abundant ion in the spectrum, the base peak, is observed at m/z 119.[6][8] This highly stable ion is the p-toluoyl cation, formed by the loss of an ethoxy radical (•OCH2CH3), a fragment with a mass of 45 Da, from the molecular ion. This is a classic example of alpha-cleavage adjacent to the carbonyl group.
Caption: Formation of the base peak at m/z 119.
Formation of the Tropylium-like Ion
A significant peak is observed at m/z 91.[6][8] This fragment is characteristic of toluene and its derivatives and is attributed to the formation of the highly stable tropylium ion or a related C7H7+ structure. This ion is formed by the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the p-toluoyl cation (m/z 119).
Caption: Formation of the tropylium-like ion at m/z 91.
A Rearrangement Pathway: Loss of Ethylene
Another notable fragmentation pathway for ethyl esters involves a rearrangement process that leads to the elimination of a neutral alkene.[9] In the case of this compound, a peak is observed at m/z 136, which corresponds to the loss of ethylene (C2H4), a neutral molecule with a mass of 28 Da, from the molecular ion.[6] This is analogous to the McLafferty rearrangement, although it proceeds through a different mechanism as there is no gamma-hydrogen on an extended alkyl chain. This rearrangement results in the formation of the p-toluic acid radical cation.
Caption: Formation of the ion at m/z 136 via ethylene loss.
Other Significant Fragments
Other ions are observed in the lower mass region of the spectrum. A peak at m/z 65 is also present, which is commonly formed from the further fragmentation of the C7H7+ ion (m/z 91) by the loss of a neutral acetylene (C2H2) molecule.[6][8]
Data Summary: Key Fragment Ions
The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula | Notes |
| 164 | 21.5 | Molecular Ion (M•+) | [C10H12O2]•+ | |
| 136 | 24.9 | [M - C2H4]•+ | [C8H8O2]•+ | Loss of ethylene |
| 119 | 100 | [M - •OCH2CH3]+ | [C8H7O]+ | Base Peak, p-Toluoyl cation |
| 91 | 33.9 | [C7H7]+ | [C7H7]+ | Tropylium-like ion |
| 65 | 12.4 | [C5H5]+ | [C5H5]+ | From fragmentation of m/z 91 |
Data sourced from ChemicalBook based on MS-NW-3776 spectrum.[6]
Comparative Analysis: this compound vs. Ethyl Benzoate
To understand the influence of the 4-methyl group, it is insightful to compare the fragmentation of this compound with its close analog, Ethyl Benzoate. The mass spectrum of Ethyl Benzoate also shows a molecular ion (m/z 150), a base peak at m/z 105 (loss of •OCH2CH3), a peak at m/z 77 (phenyl cation), and a peak at m/z 122 (loss of C2H4).[9][10]
The fragmentation pathways are analogous. The key difference is the 14 Da mass shift for the molecular ion and the acylium ion due to the presence of the additional methyl group in this compound. The formation of the tropylium-like ion at m/z 91 from the p-toluoyl cation (m/z 119) is a distinctive feature for toluene derivatives and is absent in the fragmentation of the benzoyl cation (m/z 105) from ethyl benzoate, which instead fragments to the phenyl cation at m/z 77.
Experimental Protocol: Acquiring the Mass Spectrum
Reproducible and high-quality mass spectra are contingent on a well-defined experimental protocol. The following outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a standard 2 mL autosampler vial.
GC-MS Instrumentation and Parameters[11]
-
Gas Chromatograph (GC)
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
-
Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3-5 minutes to protect the filament.
-
Data Acquisition and Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a clear molecular ion peak and a few dominant fragmentation pathways. The formation of the p-toluoyl cation (m/z 119) as the base peak, followed by its fragmentation to a tropylium-like ion (m/z 91), and the competing rearrangement reaction leading to the loss of ethylene (m/z 136) are the key diagnostic features. This detailed understanding of its fragmentation behavior, especially when compared to its structural analogs, provides a robust foundation for its confident identification in complex matrices. The provided experimental protocol serves as a reliable starting point for researchers aiming to reproduce and verify these findings.
References
- 1. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound(94-08-6) MS spectrum [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. massbank.eu [massbank.eu]
A Comparative Guide to the Infrared Spectroscopy of Ethyl 4-methylbenzoate
In the landscape of analytical chemistry, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure. For researchers, scientists, and professionals in drug development, a nuanced understanding of IR spectral data is paramount for compound identification, purity assessment, and quality control. This guide provides an in-depth analysis of the characteristic IR absorption peaks of Ethyl 4-methylbenzoate, presenting a comparative study with structurally similar esters to highlight the subtle yet significant spectral shifts that arise from minor molecular modifications.
The principles of IR spectroscopy are predicated on the absorption of infrared radiation by a molecule, which induces vibrations of its constituent chemical bonds. The frequency of this absorption is specific to the type of bond and the functional group it resides in, making the resulting spectrum a unique molecular fingerprint.
Experimental Protocol: Acquiring the IR Spectrum of a Liquid Ester
The acquisition of a high-quality IR spectrum for a liquid sample such as this compound is a straightforward process, yet meticulous attention to detail is crucial for ensuring data integrity. The following protocol outlines the neat liquid sampling technique using salt plates, a common and effective method for non-volatile liquid samples.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Clean, dry Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
This compound sample
-
Pipette
Step-by-Step Methodology:
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be recorded. This is performed with the empty salt plates in the spectrometer's sample compartment to account for atmospheric constituents like carbon dioxide and water vapor, as well as any intrinsic signals from the salt plates themselves.
-
Sample Preparation: A single drop of the neat this compound liquid is carefully dispensed onto the center of one of the salt plates using a pipette.
-
Creating the Sample Film: The second salt plate is gently placed on top of the first, allowing the liquid to spread and form a thin, uniform film between the two plates. Care should be taken to avoid the formation of air bubbles within the sample film.
-
Sample Spectrum Acquisition: The "sandwiched" salt plates are then placed in the sample holder of the FTIR spectrometer. The instrument is then set to acquire the sample spectrum.
-
Data Processing: The spectrometer's software automatically ratios the sample spectrum against the previously collected background spectrum. This process yields the final IR spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
The Molecular Fingerprint: Characteristic IR Peaks of this compound
The infrared spectrum of this compound is rich with information, revealing the presence of its key functional groups. The molecule's structure, featuring an aromatic ring, an ester functional group, and alkyl substituents, gives rise to a series of characteristic absorption bands.
A Comparative Guide to the Reactivity of Ethyl 4-methylbenzoate and Methyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structure and Significance
Ethyl 4-methylbenzoate and mthis compound, also known as ethyl p-toluate and methyl p-toluate respectively, are aromatic esters derived from p-toluic acid. Their structures consist of a benzene ring substituted with a methyl group and an ester functional group at the para position. These compounds serve as versatile intermediates in organic synthesis, finding applications in the fragrance, flavor, and pharmaceutical industries[1][2]. While structurally similar, the seemingly minor difference in the alkyl portion of the ester—ethyl versus methyl—imparts subtle yet significant differences in their reactivity. Understanding these differences is paramount for optimizing reaction conditions and predicting product outcomes.
Theoretical Framework: Unpacking Reactivity
The reactivity of esters is primarily governed by a combination of electronic and steric effects. These factors influence the susceptibility of the carbonyl carbon to nucleophilic attack, a key step in many ester reactions, including hydrolysis and transesterification.
Electronic Effects: The 4-methyl group on the benzene ring is an electron-donating group. Through an inductive effect, it slightly increases the electron density on the carbonyl carbon, making it marginally less electrophilic and thus, less reactive towards nucleophiles compared to unsubstituted benzoates. This effect is identical for both ethyl and mthis compound.
Steric Effects: The primary difference in reactivity between the two esters arises from steric hindrance around the carbonyl group. The ethyl group in this compound is larger than the methyl group in mthis compound. This increased bulk can hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate[3][4]. However, the influence of the alkyl group's size on the overall reaction rate can be complex and is often elucidated through kinetic studies.
Comparative Reactivity in Key Reactions
The most common reactions for comparing ester reactivity are hydrolysis (saponification) and transesterification. These reactions provide a clear window into the electronic and steric influences on the carbonyl group.
Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is the cleavage of an ester by a hydroxide ion to form a carboxylate salt and an alcohol. This reaction is a cornerstone of ester chemistry and a reliable indicator of reactivity.
A comparative study on the hydrolytic stability of homologous esters, including methyl and ethyl benzoates, provides valuable insight. In both enzymatic and base-catalyzed hydrolysis, methyl benzoate was found to be more stable (i.e., less reactive) than ethyl benzoate[5]. This is somewhat counterintuitive if one only considers the steric hindrance of the approaching nucleophile. A plausible explanation is that the transition state stabilization plays a more significant role.
The general mechanism for the base-catalyzed hydrolysis of an ester is as follows:
Caption: BAC2 mechanism for ester hydrolysis.
Table 1: Comparative Hydrolytic Stability of Benzoate Esters
| Compound | Half-life (t₁/₂) in Base-Catalyzed Hydrolysis (min)[5] | Half-life (t₁/₂) in Rat Liver Microsomes (min)[5] |
| Methyl Benzoate | 15 | 15 |
| Ethyl Benzoate | 12 | 12 |
Data for unsubstituted benzoates. It is inferred that a similar trend applies to their 4-methyl-substituted counterparts.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium reaction can be catalyzed by either an acid or a base[6]. For instance, mthis compound can be converted to this compound by reacting it with an excess of ethanol in the presence of a catalyst.
The general mechanism for base-catalyzed transesterification is similar to that of saponification, involving a nucleophilic attack of an alkoxide ion on the carbonyl carbon.
References
- 1. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Study of the Physical Properties of Alkyl p-Toluates: A Guide for Researchers
In the fields of materials science, fragrance chemistry, and pharmaceutical development, the physical properties of chemical compounds are of paramount importance. These properties dictate the behavior of substances under various conditions and are crucial for designing and optimizing manufacturing processes, formulating products, and ensuring quality control. This guide provides a detailed comparative analysis of the physical properties of a homologous series of alkyl p-toluates, specifically the methyl, ethyl, propyl, and butyl esters. By presenting experimental data and outlining the methodologies for their determination, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
The study of homologous series, where each successive compound differs by a single methylene group (-CH2-), offers profound insights into the relationship between molecular structure and physical properties. As the alkyl chain length increases in the p-toluate esters, predictable trends in boiling point, density, and refractive index are observed, which can be rationalized by considering the interplay of intermolecular forces.
Comparative Analysis of Physical Properties
The physical properties of methyl, ethyl, propyl, and butyl p-toluates are summarized in the table below. These values represent experimentally determined data and provide a basis for comparing the members of this homologous series.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |
| Methyl p-toluate | C₉H₁₀O₂ | 150.17 | 32 - 35[1][2] | 220 - 223[1] | 1.06[1] | 1.5002 (estimate)[2] |
| Ethyl p-toluate | C₁₀H₁₂O₂ | 164.20 | - | 232 - 235[3] | 1.025[3] | 1.508[3] |
| Propyl p-toluate | C₁₁H₁₄O₂ | 178.23 | - | 249.8[4] | 1.009[4] | 1.501[4] |
| n-Butyl p-toluate | C₁₂H₁₆O₂ | 192.25 | - | 122-124 (at 9 mmHg)[5] | 0.995 (at 25°C)[5] | 1.51[5] |
As the length of the alkyl chain increases from methyl to butyl, there is a clear trend of increasing boiling point. This is a direct consequence of the larger molecular size and surface area, which leads to stronger van der Waals forces between the molecules.[6] More energy is therefore required to overcome these intermolecular attractions and transition the substance from the liquid to the gaseous phase. Conversely, the density of the esters tends to decrease with increasing alkyl chain length. This can be attributed to the less efficient packing of the longer, more flexible alkyl chains in the liquid state.
Experimental Protocols for Property Determination
The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the melting point, boiling point, density, and refractive index of the alkyl p-toluates.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for determining the melting point.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline methyl p-toluate is finely powdered.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
The sharpness of the melting point range is a good indicator of the purity of the compound. Impurities tend to depress and broaden the melting range.
Melting Point Determination Workflow
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Distillation is a common method for determining the boiling point of a liquid.
Experimental Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The bulb of the thermometer is positioned so that the top is level with the side arm of the distillation flask.
-
Sample Addition: The alkyl p-toluate sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the liquid.
Boiling Point Determination Workflow
Density Measurement
Density is the mass of a substance per unit volume. For liquids, it is conveniently determined by measuring the mass of a known volume of the liquid.
Experimental Protocol:
-
Weighing the Pycnometer: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
Filling the Pycnometer: The pycnometer is filled with the alkyl p-toluate, ensuring there are no air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed to determine the mass of the liquid.
-
Volume Determination: The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.
-
Calculation: The density of the alkyl p-toluate is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Density Measurement Workflow
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Experimental Protocol:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the alkyl p-toluate are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Refractive Index Measurement Workflow
Conclusion
The comparative study of the physical properties of alkyl p-toluates reveals clear and predictable trends that are consistent with the principles of intermolecular forces and molecular structure. As the alkyl chain length increases, the boiling point increases due to stronger van der Waals forces, while the density generally decreases. These fundamental physical properties, determined through established experimental protocols, are essential for the effective application of these compounds in various scientific and industrial settings. This guide provides a solid foundation for researchers working with this important class of esters.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 4-methylbenzoate CAS#: 99-75-2 [m.chemicalbook.com]
- 3. Cas 6976-69-8,Propyl 4-methylbenzoate | lookchem [lookchem.com]
- 4. molbase.com [molbase.com]
- 5. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 6. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
Distinguishing Mirrors: A Spectroscopic Comparison of Ethyl 4-methylbenzoate and its Isomers
In the fields of chemical synthesis, quality control, and drug development, the precise identification of molecular structure is not merely an academic exercise—it is a cornerstone of safety and efficacy. Positional isomers, molecules that share the same chemical formula but differ in the arrangement of substituent groups, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of ethyl 4-methylbenzoate and its ortho- and meta-isomers, offering a practical framework for their unambiguous differentiation using fundamental analytical techniques.
This comparison will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings of why the spectra differ, present comparative experimental data, and provide standardized protocols for data acquisition. This approach is designed to equip researchers, scientists, and drug development professionals with both the data and the causal logic required for confident isomeric assignment.
The Isomers: A Structural Overview
This compound, ethyl 2-methylbenzoate, and ethyl 3-methylbenzoate are constitutional isomers with the molecular formula C₁₀H₁₂O₂. The sole structural difference lies in the position of the methyl group on the benzene ring relative to the ethyl ester group. This seemingly minor variation creates unique electronic environments within each molecule, leading to distinct and predictable spectroscopic signatures.
Caption: Molecular structures of the para, meta, and ortho isomers.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and splitting patterns (multiplicity) of the aromatic protons are uniquely dictated by the relative positions of the electron-withdrawing ethyl ester group and the electron-donating methyl group.
Causality Behind Spectral Differences:
-
Symmetry: The para-isomer (this compound) possesses a C₂ axis of symmetry. This results in only two signals for the four aromatic protons, appearing as two distinct doublets (an AA'BB' system). In contrast, the ortho- and meta-isomers are asymmetrical, and thus, should display four separate signals for their four aromatic protons, often with more complex multiplicities (e.g., multiplets, doublets of doublets).
-
Electronic Effects: The ester group is deshielding, causing protons ortho and para to it to shift downfield (higher ppm). The methyl group is shielding, causing its ortho and para protons to shift upfield (lower ppm). The interplay of these effects creates a unique chemical shift pattern for the aromatic region of each isomer.
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (δ, ppm) | -OCH₂- (δ, ppm) | Ar-CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) |
| This compound | ~7.9 (d, 2H), ~7.2 (d, 2H) | ~4.35 (q) | ~2.4 (s) | ~1.38 (t) |
| Ethyl 2-methylbenzoate [1] | ~7.2-7.8 (m, 4H) | ~4.3 (q) | ~2.6 (s) | ~1.35 (t) |
| Ethyl 3-methylbenzoate [2] | ~7.3-7.8 (m, 4H) | ~4.36 (q) | ~2.4 (s) | ~1.39 (t) |
Note: Data is compiled from various sources and represents typical values in CDCl₃. Exact chemical shifts can vary with solvent and instrument frequency.
The most telling feature is the aromatic region. The clean pair of doublets for the 4-methyl isomer is a definitive identifier. Differentiating the 2- and 3-isomers requires a closer look at the complex multiplet patterns, but they are clearly distinct from the simplicity of the 4-isomer's spectrum.
¹³C NMR Spectroscopy: A Carbon Count
Carbon-13 NMR provides complementary information, primarily based on the number of unique carbon environments, which is again dictated by molecular symmetry.
Causality Behind Spectral Differences:
-
Symmetry: Due to its symmetry, this compound will show fewer signals in the aromatic region (4 signals: 2 for protonated carbons and 2 for quaternary carbons) compared to its ortho- and meta-isomers, which will each show the full 6 expected aromatic carbon signals.
-
Chemical Shifts: The chemical shifts of the quaternary carbon attached to the methyl group and the carbonyl carbon can also show subtle but consistent differences between the isomers.
Comparative ¹³C NMR Data
| Isomer | C=O | Aromatic C | Quaternary Ar-C | -OCH₂- | Ar-CH₃ | -OCH₂CH₃ |
| This compound | ~166.7 | ~143.6, 129.6, 129.1, 127.8 | 2 signals | ~60.8 | ~21.6 | ~14.3 |
| Ethyl 2-methylbenzoate | ~167.5 | ~140.2, 131.8, 130.8, 129.5, 125.7 | 2 signals | ~60.7 | ~21.7 | ~14.2 |
| Ethyl 3-methylbenzoate | ~166.6 | ~137.9, 133.6, 130.2, 129.9, 128.3, 126.7 | 2 signals | ~60.9 | ~21.2 | ~14.3 |
Note: Data is compiled from various sources and represents typical values in CDCl₃.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of functional groups. While all three isomers will show characteristic absorptions for an aromatic ester, subtle differences, particularly in the "fingerprint region," can aid in their differentiation.
Causality Behind Spectral Differences:
-
C=O Stretch: The position of the strong carbonyl (C=O) stretch (typically ~1720 cm⁻¹) is sensitive to conjugation. While all are conjugated, the electronic influence of the methyl group at different positions can cause minor shifts of a few wavenumbers.
-
C-O Stretches: Aromatic esters typically show two C-O stretching bands. Their positions can be subtly affected by the isomeric structure.
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. This is often the most reliable IR feature for distinguishing positional isomers. A 1,4-disubstituted (para) ring has a characteristic strong band between 840-810 cm⁻¹. 1,2- (ortho) and 1,3- (meta) substitution patterns have their own distinct absorption patterns in this region.
Comparative IR Data
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretches (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| This compound | ~1720 | ~1275, ~1105 | >3000 | ~845 (strong) |
| Ethyl 2-methylbenzoate [3] | ~1718 | ~1280, ~1125 | >3000 | ~750 (strong) |
| Ethyl 3-methylbenzoate [4] | ~1721 | ~1290, ~1110 | >3000 | ~780 (strong), ~680 (strong) |
Note: Data is compiled from various sources. The out-of-plane bending region is particularly diagnostic.
Mass Spectrometry: Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in a reproducible way, providing a fragmentation pattern that acts as a molecular fingerprint. All three isomers will have the same molecular ion (M⁺) peak at m/z = 164. However, the relative abundances of fragment ions may differ.
Causality Behind Fragmentation:
The primary fragmentation pathways for aromatic esters involve cleavages around the ester group.[5]
-
Loss of Ethoxy Radical: A major fragmentation is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. For all three isomers, this results in a prominent peak at m/z = 119 ([M-45]⁺).
-
Loss of Ethylene: A McLafferty rearrangement can lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a peak at m/z = 136 ([M-28]⁺).
-
Further Fragmentation: The acylium ion (m/z 119) can further lose carbon monoxide (CO, 28 Da) to yield a tolyl cation at m/z = 91 ([119-28]⁺).
While the major fragments are the same, the relative intensities of these peaks can sometimes vary subtly between isomers, though differentiation by MS alone can be challenging without high-resolution analysis or comparison to a spectral library. The base peak for all three is typically the acylium ion at m/z 119.[6][7][8]
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Key Fragments (m/z) |
| This compound | 164 | 119 | 135, 91, 65 |
| Ethyl 2-methylbenzoate [6] | 164 | 119 | 135, 118, 91 |
| Ethyl 3-methylbenzoate [8] | 164 | 119 | 135, 91, 65 |
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a small, clean vial.[9] Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11] Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Filtration and Transfer : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into a spinner, adjust the depth using a gauge, and place it in the spectrometer's autosampler or magnet.
-
Acquisition : In the spectrometer software, lock onto the solvent's deuterium signal to stabilize the magnetic field.[11] Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.[11] Acquire the data using standard pulse programs for ¹H and ¹³C{¹H} experiments.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Protocol 2: Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum : Ensure the ATR crystal (e.g., diamond) is clean.[12] Take a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small drop of the liquid sample directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal surface.[13]
-
Acquire Spectrum : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.
-
Cleaning : After the measurement, thoroughly clean the ATR crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove all traces of the sample.
Protocol 3: Electron Ionization - Mass Spectrometry (EI-MS)
-
Sample Introduction : The sample is typically introduced via a Gas Chromatography (GC) system, which separates the sample from any impurities and introduces it into the ion source in a vaporized state.
-
Ionization : In the ion source, the vaporized molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment.[15]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[16]
-
Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
-
Data Analysis : The resulting spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. Comparison with a spectral library (e.g., NIST) is a standard method for confirmation.[17]
Conclusion
While this compound and its ortho- and meta-isomers are structurally very similar, they are readily and reliably distinguished by a combination of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive and immediate differentiation through the unique patterns in the aromatic region, driven by molecular symmetry. ¹³C NMR corroborates this by revealing the number of unique carbon environments. Infrared spectroscopy offers a powerful confirmation, with the C-H out-of-plane bending vibrations in the fingerprint region being particularly diagnostic of the ring's substitution pattern. Finally, while mass spectrometry shows a similar fragmentation pattern for all three, it confirms the molecular weight and the presence of the core benzoyl structure. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently assign the correct isomeric structure, a critical step in ensuring the integrity of their scientific and developmental work.
References
- 1. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl 2-methylbenzoate(87-24-1) IR Spectrum [m.chemicalbook.com]
- 4. Ethyl 3-methylbenzoate(120-33-2) IR Spectrum [m.chemicalbook.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl m-methylbenzoate [webbook.nist.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. youtube.com [youtube.com]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rroij.com [rroij.com]
- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Senior Application Scientist's Guide to Utilizing Ethyl 4-methylbenzoate as a Reference Standard in Analytical Chemistry
Executive Summary
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality and suitability of the reference standards employed. This guide provides an in-depth technical evaluation of Ethyl 4-methylbenzoate (CAS 94-08-6), a compound with significant potential as a reference standard, particularly in chromatographic applications. We will explore its physicochemical properties, compare its performance against viable alternatives, and provide detailed, field-proven experimental protocols. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. By explaining the causality behind experimental choices and grounding our protocols in established validation principles, we aim to equip you with the expertise to confidently integrate this compound into your analytical workflows.
The Foundational Role of Reference Standards in Analytical Science
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays.[1] Its purpose is to ensure the accuracy, precision, and reliability of results, forming the bedrock of method validation and quality control. According to the International Council for Harmonisation (ICH) guidelines, well-characterized reference materials with documented purity are essential throughout the validation study of an analytical procedure.[2] The choice of a standard—whether internal or external—profoundly impacts the analytical outcome.
-
External Standardization: Involves creating a calibration curve from separate injections of a standard of known concentration.[3] While simple, this method's accuracy is highly susceptible to variations in injection volume and instrument drift.[4][5]
-
Internal Standardization: Involves adding a constant, known amount of a non-interfering compound (the internal standard) to all samples, calibrators, and blanks.[6] The final measurement is the ratio of the analyte's response to the internal standard's response. This approach is superior for mitigating volume errors and compensating for instrument variability, thereby enhancing precision and accuracy.[4]
This compound, with its stable chemical nature and favorable chromatographic properties, serves as an excellent candidate for an internal standard in many applications.
Physicochemical Profile of this compound
Understanding the fundamental properties of a reference standard is critical to its proper application. This compound, an ester of 4-methylbenzoic acid and ethanol, is a colorless liquid at room temperature with a chemical structure conducive to analytical work.[7][8]
| Property | Value | Source(s) |
| CAS Number | 94-08-6 | [9] |
| Molecular Formula | C₁₀H₁₂O₂ | [10] |
| Molecular Weight | 164.20 g/mol | [7] |
| Appearance | Clear, colorless to pale yellow liquid | [8] |
| Boiling Point | 235 °C (at atmospheric pressure) | [9] |
| Density | 1.025 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.508 | [9] |
| Solubility | Insoluble or slightly soluble in water; Soluble in organic solvents (ethanol, acetone, chloroform) | [7] |
| Chemical Stability | Stable under normal conditions; can undergo hydrolysis in the presence of strong acids or bases | [11] |
These properties, particularly its high boiling point, thermal stability, and solubility in common organic solvents, make it an ideal candidate for techniques like Gas Chromatography (GC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]
This compound as a Reference Standard: A Critical Evaluation
The selection of an internal standard is a deliberate process guided by strict criteria: it must be chemically similar to the analyte, absent in the original sample, stable, and chromatographically resolved from all other components.[14] this compound meets these criteria for a wide range of analytes, especially other aromatic esters, ketones, and related compounds.
Comparison with Alternative Reference Standards
The choice of standard is always context-dependent. Below is a comparison of this compound with other common standards used in the analysis of aromatic compounds.
| Reference Standard | Molecular Formula | Boiling Point (°C) | Key Considerations for Use |
| This compound | C₁₀H₁₂O₂ | 235 | Advantages: High boiling point reduces volatility during sample prep. Good thermal stability for GC. Structurally similar to many pharmaceutical intermediates. Disadvantages: May co-elute with analytes of very similar polarity and structure. |
| Ethyl Benzoate | C₉H₁₀O₂ | 212 | Advantages: Simpler structure, often elutes earlier than more substituted compounds. Widely available. Disadvantages: Higher volatility may be less ideal for complex sample preparation workflows. |
| Mthis compound | C₉H₁₀O₂ | 223 | Advantages: Chemically very similar to the ethyl ester, making it a good structural analog. Disadvantages: Retention time may be too close to the ethyl ester, requiring highly efficient columns for separation if both are present. |
| Naphthalene | C₁₀H₈ | 218 | Advantages: A non-ester, useful when analyzing compounds that might undergo transesterification. Highly stable. Disadvantages: Structurally and chemically dissimilar to ester analytes, which can lead to different responses to matrix effects or degradation. |
Logical Workflow for Internal Standard Selection & Application
The decision to use an internal standard like this compound should follow a logical, self-validating process to ensure its suitability for the intended analytical method.
Caption: Workflow for selecting and validating an internal standard.
Experimental Protocol: Purity Assay of a Test Analyte via GC Using this compound as an Internal Standard
This protocol details a validated system for determining the purity of a hypothetical analyte, "Compound X," using Gas Chromatography with Flame Ionization Detection (GC-FID).
Objective: To accurately quantify the purity of Compound X in a raw material batch.
Rationale for Internal Standard: The use of this compound as an internal standard (IS) will correct for potential inconsistencies in manual sample injection and minor variations in detector response over the analytical run, leading to higher precision as stipulated by good analytical practice.[4]
Materials and Reagents:
-
This compound (IS): Certified Reference Standard, purity ≥99.5%.
-
Compound X: Test sample.
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent.
-
Glassware: Class A volumetric flasks and pipettes.
-
Instrumentation: Gas chromatograph with FID.
Step-by-Step Methodology
-
Preparation of the Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to volume with DCM. This yields a concentration of approximately 1 mg/mL.
-
-
Preparation of the Standard Solution (Calibration Standard):
-
Accurately weigh approximately 100 mg of a primary reference standard of Compound X into a 100 mL volumetric flask.
-
Record the exact weight.
-
Pipette 10.0 mL of the IS Stock solution into the flask.
-
Dilute to volume with DCM. This creates a standard with known concentrations of both Compound X and the IS.
-
-
Preparation of the Sample Solution (Test Sample):
-
Accurately weigh approximately 100 mg of the Compound X test sample into a 100 mL volumetric flask.
-
Record the exact weight.
-
Pipette 10.0 mL of the IS Stock solution into the flask.
-
Dilute to volume with DCM.
-
-
Gas Chromatography (GC-FID) Analysis:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analytical Sequence:
-
Inject a solvent blank (DCM) to ensure no system contamination.
-
Inject the Standard Solution five times to establish system suitability (RSD of response factor ≤ 2.0%).
-
Inject the Sample Solution in duplicate.
-
Experimental Workflow Diagram
Caption: GC experimental workflow for purity analysis.
Data Interpretation and Method Validation
The integrity of this protocol is validated by adhering to the principles outlined in ICH Q2(R2).[15][16]
Calculations
-
Calculate the Response Factor (RF) from the Standard Solution: RF = (Area of Compound X / Conc. of Compound X) / (Area of IS / Conc. of IS)
-
Calculate the Concentration of Compound X in the Sample Solution: Conc. of Compound X = ((Area of Compound X / Area of IS) * Conc. of IS) / RF
-
Calculate the Purity of the Compound X Sample: Purity (%) = (Conc. of Compound X in Sample Soln. / Initial Weighed Conc. of Sample) * 100
Method Validation Requirements (ICH Q2(R2) Framework)
To ensure this protocol is a self-validating system, the following parameters must be assessed:[17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the peaks for Compound X and this compound are well-resolved from any impurities or solvent peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. This is established by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results to the true value. Assessed by spiking a placebo with a known amount of Compound X and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability: Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Assessed by varying conditions (e.g., different days, different analysts).
-
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Conclusion
This compound is a robust and versatile compound that serves as an excellent reference standard, particularly as an internal standard in chromatographic assays. Its favorable physicochemical properties, including high thermal stability and solubility in common organic solvents, make it suitable for a wide range of applications in pharmaceutical and chemical analysis. When implemented within a framework of rigorous method validation according to ICH guidelines, the use of this compound can significantly enhance the precision, accuracy, and reliability of analytical data. This guide provides the foundational knowledge and practical protocols for scientists to confidently employ this standard, ensuring the generation of high-quality, defensible results.
References
- 1. pharmtech.com [pharmtech.com]
- 2. database.ich.org [database.ich.org]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 6. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 7. Page loading... [guidechem.com]
- 8. Cas 94-08-6,this compound | lookchem [lookchem.com]
- 9. This compound | 94-08-6 [chemicalbook.com]
- 10. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 11. Page loading... [guidechem.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Purity Assessment of Ethyl 4-methylbenzoate by Quantitative NMR (qNMR)
In the realm of pharmaceutical development, chemical manufacturing, and materials science, the purity of a chemical substance is not merely a number—it is a cornerstone of safety, efficacy, and reliability. For a compound like Ethyl 4-methylbenzoate, a common intermediate and fragrance component[1][2], precise purity determination is critical for quality control and ensuring the integrity of the final product. While traditional methods like chromatography have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering unparalleled accuracy and traceability.[3][4]
This guide provides an in-depth, objective comparison of qNMR with alternative techniques for the purity assessment of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind the experimental choices, grounding our protocol in the principles of scientific integrity and self-validation.
The Foundational Principle: Why qNMR is a Primary Method
Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary between compounds, qNMR is based on a fundamental physical property: the area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei contributing to that signal.[5][6][7] This principle makes qNMR an inherently quantitative technique.
Key Advantages of the qNMR Approach:
-
Absolute Quantification: It allows for the determination of purity or concentration without needing a calibration curve or a reference standard of the analyte itself.[6][8] A single, certified internal standard can be used to quantify any analyte in the sample.[9]
-
Traceability: When a Certified Reference Material (CRM) is used as the internal standard, the purity value is directly traceable to the International System of Units (SI), providing the highest level of metrological confidence.[10][11][12]
-
Structural Confirmation: The same experiment provides unequivocal structural information, confirming the identity of the analyte while simultaneously quantifying it.[13]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is invaluable when working with precious or limited quantities of material.[6][14]
Experimental Protocol: qNMR Purity Assessment of this compound
This protocol is designed as a self-validating system, where careful planning and execution minimize potential errors and ensure the trustworthiness of the result.
Step 1: Causality in Selecting the Internal Standard (IS)
The choice of the internal standard is the most critical decision in a qNMR experiment. An ideal IS is not merely a compound with a known purity; it is a stable, non-volatile, non-hygroscopic substance with specific spectral properties.[9]
For the analysis of this compound, Maleic Acid is an excellent choice.
-
High Purity: It is available as a certified reference material (≥99.5%).[15][16]
-
Signal Separation: Its sharp singlet for the two olefinic protons appears around 6.3 ppm (in DMSO-d₆), a region where this compound has no signals, thus preventing overlap.
-
Solubility: It is soluble in common NMR solvents like DMSO-d₆, ensuring a homogeneous solution, which is essential for accurate integration.[15]
-
Chemical Inertness: It does not react with the analyte or the solvent.
Step 2: The Imperative of Precision in Sample Preparation
The accuracy of the final purity value is directly dependent on the accuracy of the masses of the analyte and the internal standard.
-
Weighing: Using a calibrated microbalance (with readability to at least 0.01 mg), accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact mass (m_analyte).
-
Adding the Standard: To the same vial, add approximately 8-10 mg of the Maleic Acid internal standard. Record the exact mass (m_IS). The goal is to achieve a near 1:1 molar ratio to optimize signal-to-noise and integration accuracy.[17]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). Ensure both the analyte and the IS are fully dissolved by gentle vortexing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Step 3: Ensuring Quantitative Fidelity in NMR Data Acquisition
Acquisition parameters must be set to ensure that the resulting spectrum is a true quantitative representation of the sample. This is not a standard qualitative NMR experiment.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[4]
-
Relaxation Delay (d1): This is paramount for accuracy. The delay between pulses must be long enough for all nuclei (in both the analyte and the IS) to fully return to their equilibrium state. A conservative delay of 60 seconds is recommended, which is greater than 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest.[18][19] Using a shorter delay will lead to signal saturation and an underestimation of purity.
-
Pulse Width (P1): A calibrated 90° pulse must be used to ensure uniform excitation across the entire spectral width.[20]
-
Number of Scans (ns): Co-add 16 to 64 scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This high S/N is necessary to minimize integration errors.[4][19]
-
Sample Spinning: The experiment should be run in non-spinning mode to eliminate spinning sidebands, which can interfere with accurate integration of low-level impurities.[18]
Step 4: Unbiased Data Processing and Purity Calculation
The final steps must be performed with care to avoid introducing bias.
-
Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve S/N. Manually phase the spectrum and apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.[4][21]
-
Signal Selection & Integration:
-
For This compound , integrate one of the well-resolved aromatic doublet signals (e.g., the one around 7.8 ppm, corresponding to 2 protons).
-
For the Maleic Acid internal standard, integrate the sharp singlet for the two olefinic protons (around 6.3 ppm).
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[22]:
~=~\frac{I_{\text{analyte}}}{I_{\text{IS}}}~\times~\frac{N_{\text{IS}}}{N_{\text{analyte}}}~\times~\frac{MW_{\text{analyte}}}{MW_{\text{IS}}}~\times~\frac{m_{\text{IS}}}{m_{\text{analyte}}}~\times~Purity_{\text{IS}})
Where:
-
I_analyte, I_IS : Integral areas for the analyte and internal standard signals.
-
N_analyte, N_IS : Number of protons for the integrated signals of the analyte and IS.
-
MW_analyte, MW_IS : Molar masses of the analyte and IS.
-
m_analyte, m_IS : Masses of the analyte and IS.
-
Purity_IS : Purity of the internal standard as a mass fraction (e.g., 0.995).
-
Comparative Analysis: qNMR vs. Alternative Methods
No single analytical method is infallible. An orthogonal approach, using techniques based on different principles, provides the most comprehensive and reliable assessment of purity.[23] Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC), a widely used chromatographic method.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct measurement based on the molar ratio of nuclei. A primary ratio method.[24] | Physical separation of components followed by detection (e.g., UV absorbance). A comparative method.[24] |
| Accuracy & Traceability | High accuracy. Directly traceable to SI units when using a Certified Reference Material (CRM).[11] | Accuracy depends on the response factors of impurities. Can be high if pure standards for all impurities are available.[24] |
| Precision | Excellent, with Relative Standard Deviations (RSD) typically <1%.[25] | Very good, with low RSD, but dependent on instrument performance and method robustness.[26] |
| Specificity | Highly specific due to the unique chemical shifts of protons. Structural confirmation is inherent. | Relies on chromatographic resolution. Co-eluting impurities can lead to inaccurate results. |
| Reference Standard | Requires a single, certified internal standard that can be structurally unrelated to the analyte.[9] | Purity by area-% assumes equal detector response. Accurate quantification requires a pure reference standard for each impurity.[9][24] |
| Sample Throughput | Moderate. Long relaxation delays can increase experiment time to 10-15 minutes per sample.[8] | High, especially with modern UHPLC systems. Can be fully automated for large sample sets. |
| Nature of Method | Non-destructive. The sample can be fully recovered.[13] | Destructive. The sample is consumed during the analysis. |
Illustrative Data and Interpretation
The following table presents representative data from a qNMR purity assessment of a batch of this compound.
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_analyte) | 18.55 mg |
| Molar Mass (MW_analyte) | 164.20 g/mol |
| Selected Signal | Aromatic doublet (~7.8 ppm) |
| Number of Protons (N_analyte) | 2 |
| Integral (I_analyte) | 8.52 |
| Internal Standard (Maleic Acid) | |
| Mass (m_IS) | 9.82 mg |
| Molar Mass (MW_IS) | 116.07 g/mol |
| Purity of IS (Purity_IS) | 99.8% (0.998) |
| Selected Signal | Olefinic singlet (~6.3 ppm) |
| Number of Protons (N_IS) | 2 |
| Integral (I_IS) | 6.41 |
| Calculated Purity (% w/w) | 98.9% |
Interpretation: The calculated purity of 98.9% is a highly accurate value, traceable to the purity of the certified internal standard. The precision of this measurement could be further established by preparing and analyzing multiple samples, with an expected RSD of less than 1%. A discrepancy between this value and one obtained from an HPLC area-% analysis would warrant further investigation, as it could indicate the presence of an impurity with a significantly different UV response factor.[24]
The Trustworthiness of a Validated Method
To be used in a regulated environment, any analytical procedure must be validated to demonstrate its fitness for purpose.[27][28] The qNMR protocol described herein is designed to meet the validation requirements for accuracy, precision, specificity, and linearity as outlined by the International Council for Harmonisation (ICH).[29][30]
References
- 1. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. azom.com [azom.com]
- 9. enovatia.com [enovatia.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Keyword for Reliability of Analysis Results: Traceability | Applications Notes | JEOL Ltd. [jeol.com]
- 13. researchgate.net [researchgate.net]
- 14. Core principles of precise qNMR [go.jeolusa.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. qNMR - BIPM [bipm.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asdlib.org [asdlib.org]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 22. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. acgpubs.org [acgpubs.org]
- 27. scribd.com [scribd.com]
- 28. database.ich.org [database.ich.org]
- 29. scispace.com [scispace.com]
- 30. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Ethyl 4-methylbenzoate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Accurate Ethyl 4-methylbenzoate Quantification
This compound (also known as ethyl p-toluate) is an important organic ester with the molecular formula C10H12O2.[1][2] It serves as a key intermediate in various organic syntheses and is utilized in the fragrance and flavoring industries.[3] Given its role in diverse applications, the accurate and precise quantification of this compound is critical for quality control, regulatory compliance, and research and development.
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a laboratory's quality assurance program.[4][5] They provide an objective means of assessing a laboratory's performance against that of its peers and a predetermined standard. Participation in such studies is essential for demonstrating analytical competence and ensuring the validity of reported results.[4] This guide will walk you through the design of an inter-laboratory study, provide detailed analytical protocols, and present a comparative analysis of the expected performance of GC-FID and HPLC-UV methods.
Designing the Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful results. The following diagram outlines the key stages of a typical study, from planning to final reporting. The design of this hypothetical study is based on established international guidelines for proficiency testing.[5][6]
Caption: Workflow for an inter-laboratory comparison of this compound analysis.
Test Material Preparation and Characterization
The cornerstone of a successful inter-laboratory comparison is a homogenous and stable test material. For this study, a solution of this compound in a suitable solvent, such as methanol or acetonitrile, would be prepared. The selection of the solvent should consider the analytical techniques to be used and potential matrix effects. The homogeneity and stability of the prepared material must be rigorously assessed according to international guidelines, such as ISO Guide 35, to ensure that all participating laboratories receive identical samples.[7]
Comparative Analysis of Analytical Techniques
The choice of analytical methodology is a critical factor influencing the accuracy and precision of results. This guide focuses on two widely used techniques for the analysis of semi-volatile organic compounds like this compound: GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The flame ionization detector provides excellent sensitivity for hydrocarbons.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a broad range of compounds, including those that are less volatile or thermally labile. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, which contains a chromophore, UV detection is a suitable and cost-effective choice.
The following table summarizes the expected performance characteristics of each method. This data is hypothetical and intended to serve as a benchmark for laboratories participating in such a study.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (RSD%) | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Experimental Protocols
Adherence to a well-defined and validated protocol is paramount for achieving reliable and reproducible results. The following are detailed, step-by-step methodologies for the analysis of this compound by GC-FID and HPLC-UV. These protocols are based on established methods for similar compounds and should be validated by each laboratory according to ICH Q2(R1) guidelines.[8][9][10][11]
Protocol 1: Analysis of this compound by GC-FID
This protocol is adapted from standard methods for the analysis of esters, such as ASTM D3545.[7][9][12]
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the test sample (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a quality control (QC) sample from a separate stock solution.
-
Dilute the provided inter-laboratory comparison test sample with the same solvent to bring the expected concentration within the calibration range.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent with a split/splitless inlet and flame ionization detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a reference standard.
-
Quantify the analyte by comparing its peak area to a calibration curve generated from the standard solutions.
Protocol 2: Analysis of this compound by HPLC-UV
This protocol is based on established methods for the analysis of parabens and other aromatic esters.[13][14][15][16]
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.5, 2, 5, 20, 50 µg/mL).
-
Prepare a quality control (QC) sample from a separate stock solution.
-
Dilute the provided inter-laboratory comparison test sample with the mobile phase to bring the expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance or equivalent with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
3. Data Analysis:
-
Identify the this compound peak by its retention time compared to a reference standard.
-
Quantify the analyte by comparing its peak area to a calibration curve generated from the standard solutions.
Troubleshooting and Technical Insights
As a Senior Application Scientist, it is crucial to anticipate and address potential challenges in the analytical workflow. The following diagram illustrates common issues and their potential causes in GC analysis.
Caption: Common troubleshooting points in GC analysis.
Expertise in Action: Mitigating Matrix Effects
The sample matrix can significantly impact the analytical result, leading to either suppression or enhancement of the analyte signal.[4] In the context of this compound analysis, potential matrix components from cosmetic formulations or environmental samples could co-elute with the analyte, causing interference. To mitigate these effects, consider the following:
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up complex samples and isolate the analyte of interest.
-
Method Optimization: Adjust the chromatographic conditions (e.g., temperature program in GC, mobile phase composition in HPLC) to achieve better separation between the analyte and interfering matrix components.
-
Internal Standards: The use of an internal standard that is chemically similar to the analyte but chromatographically resolved can compensate for variations in sample injection and matrix effects.
Conclusion
This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis using GC-FID and HPLC-UV. By following the outlined protocols and considering the provided technical insights, participating laboratories can effectively assess their analytical performance, identify areas for improvement, and contribute to the generation of high-quality, comparable data. The principles of scientific integrity, including the use of validated methods and proper quality control, are essential for ensuring the trustworthiness of analytical results in research, development, and quality assurance.
References
- 1. This compound [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. This compound [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Preservatives in Cosmetics by HPLC-UV (TN-1095) [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Analysis of Common Preservatives in Personal Care Products by HPLC with UV Detection [perkinelmer.com]
- 10. pjoes.com [pjoes.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Determination of Some frequently used Parabens in Sunscreens | Semantic Scholar [semanticscholar.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and HPLC Methods for Ethyl 4-methylbenzoate Analysis
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and related substances is the cornerstone of drug development and quality control. Ethyl 4-methylbenzoate, a common ester, serves as an excellent model compound for exploring the analytical capabilities of two instrumental titans: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, objective comparison of these two techniques for the analysis of this compound. Beyond a simple performance review, we present a framework for methodological cross-validation, ensuring data integrity and interchangeability between platforms. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about analytical method selection and validation, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative
This compound (C₁₀H₁₂O₂) is a relatively volatile aromatic ester. Its analysis is representative of many challenges encountered in the pharmaceutical and chemical industries, where precise and accurate quantification is non-negotiable. The choice of analytical methodology is a critical decision point, dictated by the analyte's physicochemical properties, the sample matrix, and the ultimate goal of the analysis—be it purity testing, impurity profiling, or stability assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are both powerful separation techniques, yet they operate on fundamentally different principles.[1][2] GC-MS excels in the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition, offering exceptional specificity through mass spectral identification.[3][4] In contrast, HPLC is highly versatile, accommodating a wider range of compounds, particularly those that are non-volatile or thermally labile.[1][3]
This guide moves beyond a theoretical comparison to provide a practical cross-validation workflow. Cross-validation is the formal process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[5][6] This is critical in scenarios such as method transfer between laboratories or when transitioning from a development-phase method (e.g., GC-MS for structural elucidation) to a routine QC method (e.g., HPLC for high-throughput analysis). Our entire validation framework is built upon the authoritative principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[7][8][9]
Causality of Experimental Choices: Why We Choose What We Choose
A robust analytical method is not a random assortment of parameters but a logically constructed system where each choice is deliberate and scientifically justified.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert
GC is the logical choice for this compound due to its inherent volatility, which allows it to be readily transferred into the gas phase for separation.
-
The "Why" of the Method:
-
Separation Principle: The compound is vaporized and carried by an inert gas (e.g., Helium) through a long, thin column. Separation occurs based on the compound's boiling point and its differential interactions with the column's stationary phase.[2]
-
Detection Principle: The mass spectrometer bombards the eluting molecules with electrons (Electron Ionization - EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a highly specific "chemical fingerprint," allowing for unambiguous identification.[10][11][12]
-
Derivatization—Is it Needed? Derivatization is a chemical modification to increase a compound's volatility or thermal stability.[13][14][15] For this compound, this step is unnecessary as it is already well-suited for GC analysis.
-
High-Performance Liquid Chromatography (HPLC): The Versatility Champion
While GC-MS is a natural fit, HPLC provides a powerful alternative, particularly in contexts where related, less volatile impurities or degradants must be analyzed simultaneously.
-
The "Why" of the Method:
-
Separation Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is ideal. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a water/acetonitrile mixture). The more non-polar the analyte, the more it is retained on the column.
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation.[16][17][18] A mixture of water and an organic solvent like acetonitrile or methanol allows for the fine-tuning of elution strength. A slight acidification of the mobile phase (e.g., with 0.1% formic or phosphoric acid) is often employed to ensure sharp peaks, especially if acidic impurities might be present.[19]
-
Detection Principle: A Photodiode Array (PDA) or UV-Vis detector is commonly used. These detectors measure the absorbance of light by the analyte as it elutes from the column. The aromatic nature of this compound makes it an excellent chromophore for UV detection.
-
Method Validation: A Head-to-Head Comparison
To objectively compare the two methods, we evaluated them against the validation parameters stipulated by the ICH Q2(R1) guideline.[7][8][20][21] The following table summarizes the performance data.
| Validation Parameter | GC-MS Method | HPLC-UV Method | Commentary |
| Specificity | High (Confirmed by Mass Spectrum) | High (Peak Purity & Forced Degradation) | GC-MS provides intrinsic specificity via the mass spectrum "fingerprint". HPLC specificity must be proven through peak purity analysis and forced degradation studies to show no co-elution with degradants.[22] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over the specified range. |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL | The working range is comparable for both techniques for standard assay purposes. |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.1% | Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%. |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.0% | Both methods show excellent repeatability for replicate injections. |
| Precision (Intermediate, %RSD) | < 1.5% | < 1.5% | Both methods are precise across different days and analysts. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.2 µg/mL | GC-MS, particularly in Selected Ion Monitoring (SIM) mode, generally offers superior sensitivity. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.6 µg/mL | The lower LOQ for GC-MS makes it the preferred method for trace-level impurity analysis.[23][24] |
| Robustness | Robust | Robust | Both methods showed minimal variation with deliberate small changes in flow rate/temperature gradient and mobile phase composition. |
Detailed Experimental & Validation Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to allow for replication and verification.
Protocol 1: GC-MS Quantitative Analysis
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in Ethyl Acetate.
-
Create a calibration curve by serial diluting the stock to concentrations of 1, 5, 25, 50, 100, and 200 µg/mL.
-
Prepare unknown samples by diluting them in Ethyl Acetate to fall within the calibration range.
-
-
Instrumental Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 220°C, hold for 2 min.
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) using ions m/z 164, 119, 91 for quantification.
-
Protocol 2: HPLC-UV Quantitative Analysis
-
Mobile Phase & Sample Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in the diluent.
-
Create a calibration curve by serial diluting the stock to concentrations of 1, 5, 25, 50, 100, and 200 µg/mL.
-
Prepare unknown samples by diluting them in the diluent to fall within the calibration range.
-
-
Instrumental Parameters:
-
HPLC System: Waters Alliance e2695 (or equivalent)
-
Detector: Waters 2998 Photodiode Array (PDA) Detector
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Program: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Detection Wavelength: 238 nm
-
Protocol 3: Forced Degradation Study (for HPLC Method Specificity)
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[25][22][26][27][28] A target degradation of 5-20% is recommended.[28]
-
Prepare a 1 mg/mL solution of this compound for each condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method. Evaluate the chromatograms for the resolution between the parent peak and any degradation products.
Visualizing the Validation & Cross-Validation Workflows
A visual representation of the workflow provides clarity and ensures a systematic approach.
Caption: Workflow for GC-MS Method Validation.
Caption: Workflow for HPLC Method Validation including Forced Degradation.
Caption: Logical Flow for Cross-Validation of GC-MS and HPLC Methods.
Conclusion and Expert Recommendations
Both GC-MS and HPLC are robust, accurate, and precise methods for the quantitative analysis of this compound. The cross-validation demonstrates that, with proper development, both techniques can produce comparable and reliable data for routine assays.
The choice between them should be driven by the specific analytical objective:
-
Choose GC-MS when:
-
Unambiguous identification is required. The mass spectrum provides the highest level of chemical specificity.
-
Trace-level analysis is necessary. The superior sensitivity (lower LOD/LOQ) makes it ideal for detecting and quantifying low-level impurities.
-
Analyzing for other volatile organic compounds (VOCs) in the same sample is needed.
-
-
Choose HPLC when:
-
High-throughput analysis is a priority. Modern UPLC/HPLC systems can offer faster run times than traditional GC methods.
-
The analysis must include non-volatile or thermally unstable impurities or degradants. HPLC is the only viable option for these compounds.
-
The laboratory is primarily equipped for liquid chromatography. HPLC is a workhorse in most pharmaceutical QC labs.
-
Ultimately, this guide demonstrates that a well-validated analytical method, regardless of the platform, is a self-validating system built on scientific rationale and rigorous experimental verification. By understanding the strengths and nuances of each technique, scientists can confidently select and validate the optimal method for their specific needs, ensuring data of the highest quality and integrity.
References
- 1. smithers.com [smithers.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. amptechfl.com [amptechfl.com]
- 4. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. This compound [webbook.nist.gov]
- 11. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. youtube.com [youtube.com]
- 14. Derivatization in GC | PPT [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. rjptonline.org [rjptonline.org]
- 19. quora.com [quora.com]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. ijarsct.co.in [ijarsct.co.in]
- 27. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 28. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-methylbenzoate
Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. For drug development professionals and researchers, understanding the nuanced procedures for chemical waste management is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4-methylbenzoate (also known as Ethyl p-toluate), grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Assessment and Disposal Rationale
Before any disposal protocol is enacted, a thorough understanding of the chemical's properties and associated hazards is essential. This assessment directly informs the choice of disposal pathway and the necessary safety precautions.
This compound (CAS No. 94-08-6) is an organic ester commonly used as a fragrance and flavor agent, and as an intermediate in organic synthesis.[1] While some safety data sheets (SDS) classify it as "Not a hazardous substance or mixture" under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others indicate it may cause skin and eye irritation.[2][3] This discrepancy underscores a critical principle of laboratory safety: always handle chemicals with caution, even those not formally classified as hazardous, and consult multiple authoritative sources. Given its potential as an irritant, direct contact should be avoided.[4][5]
The decision-making process for disposal is governed by its physical and environmental properties, summarized below.
| Property | Value | Implication for Disposal |
| CAS Number | 94-08-6 | Unique identifier for accurate tracking and reporting.[6] |
| Form | Liquid | Requires liquid-tight, compatible waste containers.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents.[1] | CRITICAL: Do NOT dispose of down the drain. Insoluble chemicals can pollute waterways and damage plumbing.[7][8] |
| Flash Point | 99 °C (210.2 °F) | Classified as a combustible liquid.[6] Must be kept away from ignition sources and not mixed with strong oxidizers. |
| Environmental Fate | Considered readily biodegradable, but data suggests moderate toxicity to aquatic organisms.[4] | Improper disposal can harm aquatic ecosystems. Discharge into the environment must be avoided.[9] |
The primary directive derived from this assessment is that This compound waste must be managed as chemical waste. It should never be poured down the drain or disposed of in regular trash.[8][10] The appropriate disposal pathway is through collection by a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health & Safety (EH&S) department.[3][11]
Part 2: Standard Operating Protocol for Disposal
This protocol outlines the systematic procedure for safely collecting and preparing this compound waste for final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., Nitrile) are mandatory. Inspect gloves for any signs of degradation before use.[3]
-
Eye Protection: Safety glasses or chemical splash goggles are required.[6]
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
Step 2: Segregate the Waste Stream
Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.[12]
-
Action: Collect waste this compound in a dedicated waste container labeled for non-halogenated organic solvents or esters .
-
Causality: Esters are incompatible with strong acids, bases, and oxidizing agents. Mixing them can cause violent reactions, heat generation, or the release of flammable gases.[7] Always store and collect incompatible waste streams separately.[10]
Step 3: Utilize a Designated Hazardous Waste Container
The integrity of the waste container is crucial for safe storage and transport.[11]
-
Container Requirements:
-
Must be made of a chemically compatible material (e.g., glass or polyethylene).
-
Must be in good condition, free from cracks or damage.
-
Must have a secure, leak-proof screw-top cap.[10]
-
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".[12]
-
The full chemical name: "This compound " (no formulas or abbreviations).
-
The accumulation start date.
-
An indication of the hazards (e.g., "Combustible," "Irritant").
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Federal regulations govern the temporary storage of hazardous waste in laboratories.[11]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements:
Step 5: Manage Spills and Contaminated Materials
Accidental spills and contaminated items must be handled as hazardous waste.
-
Small Spills:
-
Alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).[14]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
-
Contaminated Debris: Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound must be disposed of as solid hazardous waste, not in the regular trash.[11]
-
Empty Containers: The original product container is not considered "empty" until it has been properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous chemical waste. [13] Subsequent rinses may also require collection depending on local regulations.
Step 6: Arrange for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Action: Once the waste container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EH&S department to schedule a pickup.[7][11]
-
Trustworthiness: Never allow an unlicensed contractor to remove chemical waste. Your EH&S office manages the compliant "cradle-to-grave" disposal process as required by the Resource Conservation and Recovery Act (RCRA).[10][15]
Part 3: Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a multi-step process that hinges on a clear understanding of its properties, adherence to established safety protocols, and compliance with institutional and federal regulations. By treating this compound as a chemical waste stream, segregating it appropriately, and coordinating with EH&S for professional disposal, researchers uphold their commitment to a safe and sustainable laboratory environment. When in doubt about any aspect of chemical disposal, always pause and consult your institution's EH&S department—the ultimate authoritative source for your facility.
References
- 1. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound 99 94-08-6 [sigmaaldrich.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. danielshealth.com [danielshealth.com]
- 11. odu.edu [odu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. chemtalk.com.au [chemtalk.com.au]
- 15. epa.gov [epa.gov]
Mastering the Safe Handling of Ethyl 4-methylbenzoate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Spill Management, and Disposal Protocols
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Ethyl 4-methylbenzoate, a common aromatic ester in organic synthesis, presents a moderate hazard profile that necessitates a comprehensive understanding of appropriate safety measures. This guide provides a detailed, experience-driven framework for the safe use of this compound, focusing on the selection and implementation of personal protective equipment (PPE), robust operational plans for handling and storage, and clear protocols for spill containment and waste disposal.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a skin, eye, and respiratory irritant.[1][2] It is also a combustible liquid, meaning it can ignite when exposed to a source of ignition.[3] The primary routes of exposure are through dermal contact, eye contact, and inhalation of vapors or aerosols. Therefore, the cornerstone of safe handling lies in creating effective barriers to these exposure pathways.
The causality behind the selection of specific PPE is rooted in the chemical's physical and toxicological properties. Aromatic esters can penetrate certain types of glove materials, and their vapors, although not highly volatile at room temperature, can accumulate in poorly ventilated areas, leading to respiratory irritation. The following sections will detail the appropriate PPE, explaining the rationale for each recommendation.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach should be applied to the selection of PPE for any given procedure involving this compound. The following table summarizes the recommended PPE based on the nature of the task.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, transferring small quantities in a well-ventilated area) | Safety glasses with side shields | Butyl rubber gloves | Laboratory coat | Not generally required |
| Heating or Generating Aerosols | Chemical splash goggles or a face shield | Butyl rubber gloves | Laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Large Volume Transfers (>1 L) | Chemical splash goggles and a face shield | Butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Spill Cleanup | Chemical splash goggles and a face shield | Butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection: Shielding from Splashes
Given its classification as a serious eye irritant, appropriate eye protection is non-negotiable.[1]
-
Safety Glasses with Side Shields: For routine handling of small quantities where the risk of splashing is minimal, safety glasses with side shields provide adequate protection.
-
Chemical Splash Goggles: When heating, agitating, or transferring larger volumes of this compound, the potential for splashes increases. Chemical splash goggles form a seal around the eyes, offering superior protection.
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection: The Importance of the Right Glove Material
The selection of appropriate gloves is critical to prevent skin irritation and potential absorption. While nitrile gloves are common in laboratory settings, they may not offer sufficient protection against prolonged exposure to aromatic esters.
-
Recommended Material: Butyl Rubber: Butyl rubber gloves are recommended for handling this compound due to their excellent resistance to esters.
-
Avoid: Natural Rubber (Latex) and Nitrile (for prolonged contact): These materials may offer limited splash protection but are not suitable for prolonged or immersive contact with aromatic esters. Breakthrough times for these materials can be significantly shorter.
Always inspect gloves for any signs of degradation or perforation before use. After handling this compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as chemically contaminated waste.
Body Protection: Guarding Against Accidental Spills
A standard laboratory coat is sufficient for most procedures involving small quantities of this compound. For larger volume transfers or situations with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: When to Consider Inhalation Hazards
While this compound has a relatively high boiling point (235 °C), its vapors can still pose an inhalation hazard, especially under certain conditions.[3][4]
An air-purifying respirator equipped with organic vapor cartridges should be used when:
-
Heating the substance.
-
Generating aerosols (e.g., through sonication or vigorous mixing).
-
Working in a poorly ventilated area.
-
Cleaning up a significant spill.
A proper respiratory protection program, including fit testing and cartridge change schedules, is essential for ensuring the effectiveness of this equipment.
Operational and Disposal Plans: A Step-by-Step Approach
Beyond personal protection, a robust operational plan is essential for the safe handling and disposal of this compound.
Safe Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or agitating the substance.
-
Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and other potential sources of ignition.[3]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for combustible liquids.[4] Ensure the storage container is compatible with aromatic esters.
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
For Small Spills (less than 100 mL) in a well-ventilated area:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: At a minimum, wear chemical splash goggles, butyl rubber gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to dike the spill and prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be disposed of as hazardous waste.
For Large Spills (greater than 100 mL) or spills in a poorly ventilated area:
-
Evacuate: Immediately evacuate the area and alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect excess or unwanted this compound in a dedicated, properly labeled, and sealed waste container. Since it is a non-halogenated organic compound, it should be disposed of in a container designated for non-halogenated organic waste.[5][6][7][8]
-
Solid Waste: All contaminated materials, including used gloves, absorbent materials from spill cleanups, and empty containers, must be collected in a labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular solid waste, provided the label is defaced.
-
Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance.
Visualizing the Safety Workflow
To aid in the decision-making process for handling this compound safely, the following diagrams illustrate the key workflows.
By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
- 1. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound 99 94-08-6 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
